molecular formula C15H10O8 B1677590 Myricetin CAS No. 529-44-2

Myricetin

Numéro de catalogue: B1677590
Numéro CAS: 529-44-2
Poids moléculaire: 318.23 g/mol
Clé InChI: IKMDFBPHZNJCSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Myricetin is a hexahydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 3', 4', 5, 5' and 7. It has been isolated from the leaves of Myrica rubra and other plants. It has a role as a cyclooxygenase 1 inhibitor, an antineoplastic agent, an antioxidant, a plant metabolite, a food component, a hypoglycemic agent and a geroprotector. It is a hexahydroxyflavone and a 7-hydroxyflavonol. It is a conjugate acid of a this compound(1-).
This compound has been reported in Caragana frutex, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
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InChI

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H
Source PubChem
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InChI Key

IKMDFBPHZNJCSN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
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Molecular Formula

C15H10O8
Source PubChem
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DSSTOX Substance ID

DTXSID8022400
Record name 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one
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Molecular Weight

318.23 g/mol
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Physical Description

Solid
Record name Myricetin
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Solubility

Sparingly soluble in boiling water; soluble in alcohol. Practically insoluble in chloroform, acetic acid
Record name MYRICETIN
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Color/Form

Yellow needles from dilute alcohol

CAS No.

529-44-2
Record name Myricetin
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Record name 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one
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Melting Point

357 °C
Record name Myricetin
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Record name Myricetin
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

Myricetin's Role in Neuroinflammation: A Technical Guide to Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-neuroinflammatory effects of myricetin, a naturally occurring flavonol. Neuroinflammation, primarily mediated by glial cells like microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases. This compound has emerged as a promising therapeutic agent due to its ability to modulate key signaling pathways involved in the inflammatory cascade. This document details these pathways, presents quantitative data on this compound's efficacy, outlines relevant experimental protocols, and provides visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling cascades. The primary pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome pathways. Additionally, it activates the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the MAPK Pathway

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a crucial regulator of inflammatory responses in microglial cells.[1][2] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), these kinases become phosphorylated and subsequently activate downstream transcription factors, leading to the production of pro-inflammatory mediators.

This compound has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in BV2 microglial cells.[1][2] This inhibition of the MAPK signaling cascade is a key mechanism by which this compound downregulates the expression of neuroinflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1] In animal models of Alzheimer's disease, this compound has been observed to inhibit p38 MAPK-mediated microglial hyperactivation.

Myricetin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK This compound This compound p_p38 p-p38 This compound->p_p38 p_JNK p-JNK This compound->p_JNK p_ERK p-ERK This compound->p_ERK p38->p_p38 JNK->p_JNK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) AP1->Inflammation

This compound inhibits the MAPK signaling pathway.

Suppression of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been demonstrated to interfere with this pathway, thereby reducing the levels of inflammatory factors such as various interleukins (IL), TNF-α, iNOS, and COX-2 in the brain. By inhibiting NF-κB signaling, this compound helps to alleviate the damage these inflammatory mediators cause to the nervous system.

Myricetin_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus NFkB_IkBa NF-κB-IκBα (Inactive) Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Cytokines & Enzymes Transcription->Inflammation This compound This compound This compound->IKK This compound->IkBa inhibits degradation

This compound suppresses the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytosol that plays a critical role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the assembly of the NLRP3 inflammasome. It achieves this by promoting the reactive oxygen species (ROS)-independent ubiquitination of NLRP3 and reducing the ROS-dependent ubiquitination of ASC (apoptosis-associated speck-like protein containing a CARD). This action disrupts the interaction between NLRP3 and ASC, thereby inhibiting ASC oligomerization and subsequent inflammasome activation.

Myricetin_NLRP3_Pathway Stimuli Inflammatory Stimuli (e.g., ATP, ROS) NLRP3 NLRP3 Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome (Assembled) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 IL1b IL-1β (Mature) Casp1->IL1b cleavage Pro_IL1b Pro-IL-1β This compound This compound Ub_NLRP3 Ubiquitination of NLRP3 This compound->Ub_NLRP3 Ub_ASC Ubiquitination of ASC This compound->Ub_ASC Ub_NLRP3->NLRP3 Ub_ASC->ASC

This compound inhibits NLRP3 inflammasome activation.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key endogenous defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription. This compound has been shown to activate the Nrf2 pathway, enhancing the expression of these protective enzymes and thereby mitigating oxidative damage in the brain.

Myricetin_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) This compound->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress

This compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia

MediatorThis compound Concentration (µM)% Inhibition / ReductionReference
Nitric Oxide (NO)0.1 - 25Significant inhibition
Prostaglandin E2 (PGE2)Not specifiedSignificant suppression
TNF-αNot specifiedSignificant downregulation
IL-1βNot specifiedSignificant downregulation
iNOS proteinNot specifiedSignificant downregulation
COX-2 proteinNot specifiedSignificant downregulation

Table 2: Effect of this compound on Microglial Activation in LPS-treated Mice

Brain RegionMarkerThis compound Treatment% Reduction of Activated MicrogliaReference
HippocampusIba-1Suppressed increase360.71 ± 82.63% to 259.09 ± 93.68%
CortexIba-1Suppressed increase367.45 ± 32.83% to 172.35 ± 27.65%

Table 3: Effect of this compound on Chemokine Release in Human Primary Astrocytes

ChemokineThis compound Concentration (nM)EffectReference
CCL21, 5Decreased basal production
CCL50.1, 1, 5Decreased basal production

Experimental Protocols

This section provides an overview of common methodologies used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model of Neuroinflammation

A widely used in vitro model involves the stimulation of microglial or astrocytic cell lines with LPS to induce an inflammatory response.

Cell Culture:

  • BV-2 Microglia: Cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Primary Astrocytes: Cultured under similar conditions.

  • Mixed Glial Cultures: BV-2 microglia and astrocytes are seeded together, often at a 1:1 ratio.

LPS Treatment:

  • Cells are seeded and allowed to adhere for 24 hours.

  • The culture medium is replaced with fresh medium.

  • For testing this compound, cells are pre-incubated with various concentrations of the compound for 1-2 hours.

  • LPS is then added to the medium at a typical concentration of 100 ng/mL to induce inflammation.

  • Cells are incubated for a specified period (e.g., 24 hours) before analysis.

Analysis of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

  • Cytokine and Chemokine Levels (TNF-α, IL-1β, IL-6, etc.): Quantified in the culture supernatant using commercially available ELISA kits.

  • Protein Expression (iNOS, COX-2, p-MAPKs, etc.): Assessed in cell lysates by Western blotting.

  • mRNA Expression: Measured by quantitative real-time PCR (qRT-PCR).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Seed Microglia/Astrocytes (e.g., BV-2) start->cell_culture pre_incubation Pre-incubate with this compound (1-2 hours) cell_culture->pre_incubation lps_stimulation Stimulate with LPS (e.g., 100 ng/mL, 24 hours) pre_incubation->lps_stimulation harvest Harvest Supernatant & Cell Lysate lps_stimulation->harvest analysis Analysis harvest->analysis elisa ELISA (Cytokines, Chemokines) analysis->elisa Supernatant griess Griess Assay (Nitric Oxide) analysis->griess Supernatant western Western Blot (iNOS, COX-2, p-MAPKs) analysis->western Lysate qpcr qRT-PCR (mRNA expression) analysis->qpcr Lysate end End elisa->end griess->end western->end qpcr->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Myricetin: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

Introduction to this compound

This compound, a naturally occurring flavonol, is a polyphenolic compound abundantly found in various plants, fruits, vegetables, and beverages. Common dietary sources include berries, grapes, onions, tea, and red wine. Its chemical structure, 3,3′,4′,5,5′,7-hexahydroxyflavone, features multiple hydroxyl groups which are key to its potent biological activities. This compound has garnered significant attention in the scientific community for its strong antioxidant properties and a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antidiabetic effects.[1][2] This guide provides an in-depth technical overview of this compound's antioxidant and free radical scavenging capabilities, focusing on quantitative data, experimental methodologies, and the underlying cellular signaling pathways.

Mechanisms of Free Radical Scavenging

This compound exerts its antioxidant effects through multiple mechanisms, primarily by directly scavenging reactive oxygen species (ROS) and by chelating metal ions involved in ROS generation.

Direct Scavenging Activity

The antioxidant capacity of this compound is largely attributed to the presence of six hydroxyl (-OH) groups on its flavonoid skeleton, particularly the arrangement on the B-ring.[3] These groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to cellular damage. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): this compound can donate a hydrogen atom from one of its hydroxyl groups to a free radical (R•), stabilizing the radical and forming a less reactive this compound radical, which is stabilized by resonance.

  • Single Electron Transfer – Proton Transfer (SET-PT): this compound can transfer an electron to a radical, forming a this compound radical cation, followed by the loss of a proton to fully neutralize the initial radical species.

Theoretical calculations have indicated that the 4'-OH group on the B-ring is the most active site for hydrogen abstraction due to the stability of the resulting dehydrogenated this compound radical.

Pro-oxidant Activity

Under certain conditions, particularly in the absence of other antioxidants like ascorbic acid and in the presence of transition metal ions like iron, this compound can exhibit pro-oxidant properties.[4][5] This activity is caused by its ability to reduce molecular oxygen to generate ROS and to reduce iron (III) to iron (II). The iron(II) can then participate in the Fenton reaction, producing highly reactive hydroxyl radicals. This dual role highlights the complexity of this compound's redox chemistry, which is highly dependent on the surrounding chemical environment.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a common metric for comparison.

Table 1: In Vitro Antioxidant Activity of this compound (IC50 Values)

AssayRadical/OxidantThis compound IC50 (µg/mL)Reference
DPPH 2,2-diphenyl-1-picrylhydrazyl4.68
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)16.78
H₂O₂ Scavenging Hydrogen Peroxide137.31
NO Scavenging Nitric Oxide7.10

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Procedure:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • In a 96-well plate or cuvettes, add a defined volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH is also prepared.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the % inhibition against the this compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a solvent (e.g., water or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 200 µL of ABTS•+).

    • Incubate the mixture at room temperature for a specific time (e.g., 6-15 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The calculation for scavenging activity and IC50 is similar to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • The reagent should be prepared fresh and warmed to 37°C before use.

  • Procedure:

    • Add a small volume of the this compound sample or standard to a test tube or well.

    • Add a larger volume of the FRAP reagent (e.g., 20 µL sample to 150 µL reagent).

    • Incubate the mixture at 37°C for a defined period (e.g., 4-15 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known antioxidant, typically FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer (75 mM, pH 7.4).

    • Prepare an AAPH solution (e.g., 75 mM) in the same buffer, made fresh daily.

    • Trolox is used as the standard.

  • Procedure:

    • In a 96-well black microplate, add the fluorescein working solution to each well.

    • Add the this compound samples or Trolox standards to their respective wells.

    • Incubate the plate at 37°C for a period (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the standard concentration, and the results are expressed in Trolox Equivalents (TE).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) mix Mix this compound/Control with Radical Solution prep_radical->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

General workflow for DPPH or ABTS antioxidant assay.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct chemical scavenging, this compound exerts protective effects within cells by modulating key signaling pathways involved in the response to oxidative stress.

Intracellular ROS Scavenging and Enzyme Modulation

This compound can penetrate cell membranes to scavenge intracellular ROS directly. Furthermore, it enhances the cellular antioxidant defense system by increasing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In studies involving H₂O₂-induced oxidative stress, this compound treatment was shown to restore the levels of these crucial enzymes.

Modulation of Signaling Pathways

This compound has been shown to prevent oxidative stress-induced apoptosis and cell damage by regulating several critical signaling cascades.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a primary cell survival pathway. Oxidative stress can inhibit this pathway, leading to apoptosis. This compound has been demonstrated to activate PI3K/Akt signaling, promoting the phosphorylation of Akt. Activated Akt can then inhibit pro-apoptotic proteins (like Bax) and enhance anti-apoptotic proteins (like Bcl-2), thereby promoting cell survival.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are activated by oxidative stress and are key mediators of apoptosis. This compound treatment has been shown to inhibit the activation (phosphorylation) of p38 MAPK and JNK, thus suppressing the downstream apoptotic signals.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. This compound can promote the activation of Nrf2, leading to its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, thereby upregulating their expression and bolstering the cell's defense against oxidative damage. This compound activates this pathway by inhibiting Nrf2 ubiquitination and stimulating its expression.

G This compound This compound PI3K PI3K This compound->PI3K Activates OxidativeStress Oxidative Stress This compound->OxidativeStress Counteracts Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Cell Survival Apoptosis->Survival OxidativeStress->PI3K Inhibits G cluster_mapk MAPK Cascade This compound This compound p38 p38 MAPK This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->p38 Activates OxidativeStress->JNK Activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

References

Myricetin's Anti-Inflammatory Efficacy in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anti-inflammatory effects of myricetin, a naturally occurring flavonol, on macrophages. It delves into the molecular mechanisms, key signaling pathways, and quantitative effects of this compound on macrophage activation and polarization. This document summarizes crucial data from preclinical studies, presents detailed experimental protocols for assessing this compound's activity, and visualizes the intricate signaling cascades involved. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent for inflammatory diseases.

Introduction

Macrophages, key players in the innate immune system, are highly plastic cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, producing a range of cytokines and mediators that drive inflammation. Conversely, alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. Dysregulation of macrophage activation is a hallmark of numerous chronic inflammatory diseases.

This compound, a flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] This guide focuses on the specific effects of this compound on macrophages, exploring its ability to suppress pro-inflammatory responses and modulate macrophage polarization, thereby highlighting its therapeutic potential.

This compound's Impact on Pro-Inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[1][3][4] This inhibitory effect extends to a variety of molecules crucial for the inflammatory cascade.

Table 1: Quantitative Effects of this compound on Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

MediatorCell TypeThis compound ConcentrationObserved EffectReference(s)
Nitric Oxide (NO)RAW264.7Dose-dependentSuppression of production.
Inducible Nitric Oxide Synthase (iNOS)RAW264.7, Mouse ModelsDose-dependentSuppression of expression and production.
Prostaglandin E2 (PGE2)RAW264.7Dose-dependentSuppression of production.
Cyclooxygenase-2 (COX-2)RAW264.7Dose-dependentSuppression of expression and production.
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7, Mouse ModelsDose-dependentDecreased production and mRNA expression. 30 μM of this compound attenuates secretion.
Interleukin-6 (IL-6)RAW264.7, Mouse ModelsDose-dependentDecreased production and mRNA expression. 30 μM of this compound attenuates secretion.
Interleukin-1β (IL-1β)Mouse ModelsNot specifiedReduced mRNA expression.
Interleukin-12 (IL-12)Mouse ModelsDose-dependentDecreased production.
Monocyte Chemoattractant Protein-1 (MCP-1)Mouse ModelsNot specifiedReduced mRNA expression.

Modulation of Macrophage Polarization

This compound plays a crucial role in directing macrophage polarization away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This is a key mechanism underlying its anti-inflammatory effects.

In vitro studies using RAW264.7 macrophages have demonstrated that this compound inhibits the LPS-induced expression of M1 marker genes while promoting the IL-4-induced expression of M2 marker genes. In animal models of nonalcoholic steatohepatitis (NASH), this compound administration inhibited M1 macrophage polarization and its related markers in the liver while inducing M2 polarization. Furthermore, in a model of diabetic nephropathy, this compound was found to regulate the polarization of RAW 264.7 macrophages towards the M2-type.

Table 2: this compound's Effect on Macrophage Polarization Markers

Marker TypeMarkerCell/Tissue TypeThis compound EffectReference(s)
M1 MarkerIL-12ARAW264.7Remarkably inhibited immunostaining.
M1 MarkerIRF5RAW264.7Remarkably inhibited immunostaining.
M1 MarkerTNF-αLivers of NASH miceReduced genetic expression.
M1 MarkerIL-1βLivers of NASH miceReduced genetic expression.
M1 MarkerIL-6Livers of NASH miceReduced genetic expression.
M1 MarkerMCP-1Livers of NASH miceReduced genetic expression.
M1 MarkeriNOSRAW264.7Significantly suppressed activity induced by high glucose.
M2 MarkerIL-10RAW264.7Downregulation of M1-dependent inflammatory factors, leading to an increase in M2 markers.
M2 MarkerArg-1RAW264.7Downregulation of M1-dependent inflammatory factors, leading to an increase in M2 markers.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are critical for macrophage activation and gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, this compound has been shown to inhibit NF-κB activation by suppressing the degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. Studies have demonstrated that this compound inhibits the phosphorylation of both IκBα and NF-κB p65.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) (in nucleus) NFkappaB->NFkappaB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkappaB_nucleus->Pro_inflammatory_genes Activation This compound This compound This compound->IKK Inhibition

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical signaling cascade in inflammation. This compound has been shown to suppress the phosphorylation of JNK, p-ERK, and p38 in LPS-stimulated macrophages, thereby inhibiting downstream inflammatory responses.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases JNK JNK Upstream_Kinases->JNK P ERK ERK Upstream_Kinases->ERK P p38 p38 Upstream_Kinases->p38 P AP1 AP-1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response p38->Inflammatory_Response AP1->Inflammatory_Response This compound This compound This compound->JNK Inhibition This compound->ERK Inhibition This compound->p38 Inhibition JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P pSTAT p-STAT (dimer) STAT_nucleus p-STAT (in nucleus) pSTAT->STAT_nucleus Translocation Inflammatory_genes Inflammatory Gene Transcription STAT_nucleus->Inflammatory_genes Activation This compound This compound This compound->JAK Inhibition PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activation Akt Akt PI3K->Akt Activation M1_Polarization M1 Polarization (Pro-inflammatory) Akt->M1_Polarization Inhibition M2_Polarization M2 Polarization (Anti-inflammatory) Akt->M2_Polarization Promotion Experimental_Workflow Start Start: Macrophage Culture (e.g., RAW264.7) Treatment Treatment: This compound +/- LPS Start->Treatment Harvest Harvest: Cell Supernatant & Lysate Treatment->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Lysate_Analysis Cell Lysate Analysis Harvest->Lysate_Analysis NO_Assay NO Assay (Griess) Supernatant_Analysis->NO_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Analysis->ELISA RT_qPCR RT-qPCR (Gene Expression) Lysate_Analysis->RT_qPCR Western_Blot Western Blot (Protein Expression) Lysate_Analysis->Western_Blot Flow_Cytometry Flow Cytometry (Polarization Markers) Lysate_Analysis->Flow_Cytometry Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis RT_qPCR->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

References

The Neuroprotective Role of Myricetin in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential for AD. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways. This compound's ability to interfere with Aβ aggregation, inhibit tau hyperphosphorylation, and mitigate oxidative stress and neuroinflammation underscores its potential as a disease-modifying agent for Alzheimer's disease.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects in Alzheimer's disease through several key mechanisms:

  • Inhibition of Amyloid-β Aggregation and Promotion of Clearance: this compound has been shown to directly interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[1] It can also promote the disassembly of pre-formed amyloid fibrils.[2] Mechanistically, this compound may inhibit the activity of β-secretase (BACE-1), an enzyme crucial for the production of Aβ from the amyloid precursor protein (APP), while promoting the activity of α-secretase, which leads to non-amyloidogenic processing of APP.[3]

  • Inhibition of Tau Hyperphosphorylation and Aggregation: Pathological hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD. This compound has been demonstrated to reduce tau phosphorylation in both cellular and animal models of AD.[4] It can also slow the liquid-liquid phase separation of tau, a process that can precede its aggregation.[5]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD. This compound is a potent antioxidant that can scavenge reactive oxygen species (ROS), reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of AD. This compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Modulation of Key Signaling Pathways: this compound's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways, including the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways, which are involved in cell survival, antioxidant defense, and inflammation, respectively.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound in various models of Alzheimer's disease.

Table 1: In Vivo Studies of this compound in Animal Models of Alzheimer's Disease

Animal ModelThis compound Dosage and AdministrationDurationKey FindingsReference(s)
3xTg-AD Mice50 mg/kg/day, oral gavage8.5 weeksImproved cognitive function, reduced Aβ plaques and phosphorylated tau levels, attenuated microglial activation.
3xTg-AD MiceNot specified14 days (i.p.)Improved spatial cognition and learning and memory.
Streptozotocin-induced AD rats5 or 10 mg/kg, intraperitoneal injection21 daysImproved learning and memory.
Trimethyltin-induced AD mice25 mg/kg, daily oral administration21 daysAttenuated learning and memory impairments and neuronal loss.

Table 2: In Vitro Studies of this compound in Cellular Models of Alzheimer's Disease

Cell ModelThis compound ConcentrationTreatment DurationKey FindingsReference(s)
SH-SY5Y cells (Aβ₄₂ oligomer-treated)5, 10, and 20 μMPre-treated for 24h, then co-treated with Aβ₄₂ for 48hPrevented Aβ₄₂ oligomer-induced tau phosphorylation and reduction in synaptic proteins; reduced ROS generation, lipid peroxidation, and DNA oxidation.
SH-SY5Y cellsNot specifiedNot specifiedSuppressed HMW-Aβo-induced membrane disruption and mitochondrial dysfunction.
SH-SY5Y cellsNot specifiedNot specifiedStabilized the interaction between Tau and ATG5 to promote clearance of phosphorylated Tau.

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are underpinned by its ability to modulate critical signaling pathways involved in neuronal survival, antioxidant defense, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and the promotion of neuronal survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Neuronal Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes

Caption: this compound activates the PI3K/Akt signaling pathway.

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. This compound can induce the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting neurons from oxidative damage.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Enhances

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation. In the context of neuroinflammation, its activation in microglia leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

NFkB_Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ) Inflammatory_Stimuli->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vivo Experiments: 3xTg-AD Mouse Model
  • Animal Model: Female triple-transgenic Alzheimer's disease (3xTg-AD) mice are commonly used as they exhibit both amyloid and tau pathologies.

  • This compound Administration: this compound is dissolved in 0.5% (w/v) sodium carboxymethyl cellulose and administered daily via oral gavage at a dose of 50 mg/kg.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 21°C). A hidden platform is submerged below the water surface.

    • Procedure: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues.

    • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

    • Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

In Vitro Experiments: SH-SY5Y Cell Culture Model
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used neuronal cell line for studying AD pathology.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • This compound and Aβ Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 24 hours) before being exposed to Aβ oligomers (e.g., 10 µM Aβ₄₂) for an additional period (e.g., 48 hours).

Biochemical and Histological Analyses
  • Western Blotting for p-Tau and APP:

    • Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer with protease and phosphatase inhibitors.

    • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated tau (e.g., AT8) and APP (e.g., 6E10), followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunohistochemistry for Aβ Plaques:

    • Tissue Preparation: Mouse brains are fixed, cryoprotected, and sectioned.

    • Antigen Retrieval: Sections are treated to unmask the antigenic sites (e.g., with formic acid).

    • Antibody Staining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • Visualization: Plaques are visualized using a chromogen such as diaminobenzidine (DAB).

  • ELISA for Aβ Levels:

    • Sample Preparation: Brain homogenates are prepared to extract both soluble and insoluble Aβ fractions.

    • Assay Procedure: A sandwich ELISA is performed using specific capture and detection antibodies for Aβ₄₀ and Aβ₄₂.

    • Quantification: The concentration of Aβ is determined by comparing the sample absorbance to a standard curve of synthetic Aβ peptides.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for in vivo and in vitro studies of this compound and the logical relationship of its multi-target effects.

InVivo_Workflow Animal_Model 3xTg-AD Mouse Model Myricetin_Admin This compound Administration (e.g., 50 mg/kg/day, p.o.) Animal_Model->Myricetin_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Myricetin_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis

Caption: General workflow for in vivo studies of this compound.

InVitro_Workflow Cell_Culture SH-SY5Y Cell Culture Myricetin_Pretreatment This compound Pre-treatment Cell_Culture->Myricetin_Pretreatment Abeta_Exposure Aβ Oligomer Exposure Myricetin_Pretreatment->Abeta_Exposure Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Abeta_Exposure->Cell_Viability_Assay ROS_Measurement ROS Measurement Abeta_Exposure->ROS_Measurement Protein_Analysis Protein Analysis (Western Blot) Abeta_Exposure->Protein_Analysis

Caption: General workflow for in vitro studies of this compound.

Myricetin_Multi_Target This compound This compound Abeta ↓ Aβ Aggregation This compound->Abeta Tau ↓ Tau Hyperphosphorylation This compound->Tau Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress Neuroinflammation ↓ Neuroinflammation This compound->Neuroinflammation Neuroprotection Neuroprotection & Improved Cognition Abeta->Neuroprotection Tau->Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Multi-target neuroprotective effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent for Alzheimer's disease due to its multifaceted mechanisms of action that target key aspects of AD pathology. The preclinical data strongly support its ability to mitigate amyloid and tau pathologies, combat oxidative stress, and reduce neuroinflammation. Future research should focus on optimizing the bioavailability of this compound, further elucidating its molecular targets, and advancing to well-designed clinical trials to evaluate its safety and efficacy in human patients. The development of this compound-based therapeutics could offer a novel and effective strategy in the fight against Alzheimer's disease.

References

Myricetin In Vivo: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties in managing conditions like diabetes, cancer, and neurodegenerative diseases. However, a critical challenge impeding its clinical application is its low oral bioavailability. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolic fate of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its pharmacokinetics.

Bioavailability of this compound

The systemic availability of this compound following oral administration is notably low, primarily due to its poor aqueous solubility and extensive metabolism. In vivo studies, predominantly in rat models, have consistently demonstrated that only a small fraction of ingested this compound reaches the systemic circulation unchanged.

Pharmacokinetic Profile

Studies in rats have shown that the oral bioavailability of this compound is less than 10%.[1][2] For instance, one study reported bioavailability figures of 9.62% and 9.74% for oral doses of 50 mg/kg and 100 mg/kg, respectively.[1][3] The absorption of this compound appears to occur via passive diffusion, as evidenced by a dose-proportional increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[1] A relatively long time to reach Cmax (Tmax) has been observed, which is indicative of its low aqueous solubility.

Efforts to enhance this compound's bioavailability have focused on advanced drug delivery systems. Nanosuspension formulations have been shown to significantly increase its relative bioavailability in rats. Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated improved systemic absorption and oral bioavailability.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies in rats.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Oral50235.6 ± 45.86.4 ± 1.22458.7 ± 364.29.62
Oral100482.3 ± 76.56.8 ± 1.55012.4 ± 689.39.74
Intravenous10--5112.6 ± 754.9-

Metabolism of this compound

Once absorbed, and even within the gastrointestinal tract, this compound undergoes extensive metabolism through Phase I and Phase II reactions, as well as significant degradation by the gut microbiota. This metabolic conversion is a major contributor to its low systemic levels.

Phase I and Phase II Metabolism

While information on Phase I metabolism (e.g., hydroxylation) is limited, Phase II conjugation reactions are a primary metabolic route for this compound. These reactions increase the water solubility of the compound, facilitating its excretion. Key Phase II transformations include:

  • Glucuronidation: Attachment of glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

  • Methylation: Addition of a methyl group, often occurring on the hydroxyl groups of the B-ring.

Gut Microbiota Metabolism

The intestinal microflora plays a crucial role in the breakdown of this compound. The complex structure of this compound is degraded into simpler phenolic acids through ring fission. This process is so significant that the urinary excretion of these metabolites is completely abolished in rats treated with antibiotics like neomycin. The interaction with gut microbiota is also linked to some of this compound's therapeutic effects, such as the amelioration of nonalcoholic fatty liver disease (NAFLD) and prediabetes.

A Novel Metabolic Pathway: Amination

Recent research has identified a novel metabolic pathway for this compound in vivo: amination. It is proposed that this compound's vic-trihydroxyl group on the B-ring can react with ammonia to form an aminated product, 4'-NH2-myricetin. This metabolite has been identified in the feces of this compound-treated mice, and its formation appears to be dose-dependent. Interestingly, this aminated metabolite retains the anti-inflammatory activity of the parent compound.

Identified this compound Metabolites

The following table lists the major metabolites of this compound identified in vivo.

MetaboliteMetabolic PathwayBiological MatrixReference
3,5-dihydroxyphenylacetic acidGut MicrobiotaUrine
3-hydroxyphenylacetic acidGut MicrobiotaUrine
3,5-dihydroxyphenylpropionic acidGut MicrobiotaUrine
3-hydroxyphenylpropionic acidGut MicrobiotaUrine
Mono-methylated this compoundPhase II (Methylation)Feces, Plasma
4'-NH2-myricetinAminationFeces
Aminated mono-methylated this compoundAminationFeces, Plasma
Aminated 3,4,5-trihydroxyphenylacetic acidGut Microbiota & AminationFeces, Plasma

Experimental Protocols

Standardized protocols are essential for the accurate assessment of this compound's pharmacokinetics. Below are generalized methodologies for in vivo studies and sample analysis.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before the experiment with free access to water.

  • Administration:

    • Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses ranging from 50-100 mg/kg.

    • Intravenous (i.v.): For determining absolute bioavailability, this compound is dissolved in a vehicle like a mixture of propylene glycol, ethanol, and saline, and administered via the tail vein at a lower dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma Separation: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Urine and Feces Collection: For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its metabolites in biological matrices is predominantly performed using reverse-phase HPLC, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

  • Sample Preparation:

    • Plasma: A simple protein precipitation is often employed. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile or methanol. After vortexing and centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.

    • Urine/Feces: To analyze conjugated metabolites, samples often undergo enzymatic hydrolysis (using β-glucuronidase and sulfatase) to release the aglycone form. This is followed by a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to clean up and concentrate the analytes.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, Waters C18 SymmetryShield) is typically used.

    • Mobile Phase: A gradient elution is common, using a mixture of an aqueous phase (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol).

    • Detection:

      • UV/Diode Array Detector (DAD): this compound can be detected at its wavelength of maximum absorbance, around 370 nm.

      • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is highly effective for detecting this compound and its phenolic metabolites. Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes are used for quantification to ensure high selectivity.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in this compound's in vivo journey and its analysis.

Myricetin_In_Vivo_Fate cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Circulation & Tissues cluster_Excretion Excretion Ingestion Oral Ingestion of this compound Dissolution Dissolution Ingestion->Dissolution Absorption Limited Absorption (Passive Diffusion) Dissolution->Absorption Poor Solubility GutMetabolism Gut Microbiota Metabolism Dissolution->GutMetabolism Feces Feces (Unabsorbed this compound, Metabolites) Dissolution->Feces Unabsorbed Plasma This compound in Plasma (Low Concentration) Absorption->Plasma GutMetabolism->Feces PhaseIIMetabolism Phase II Metabolism (Liver, etc.) Plasma->PhaseIIMetabolism Distribution Tissue Distribution Plasma->Distribution Urine Urine (Conjugated Metabolites, Phenolic Acids) PhaseIIMetabolism->Urine Myricetin_Metabolism_Pathways cluster_PhaseII Phase II Metabolism cluster_Gut Gut Microbiota Metabolism cluster_Amination Novel Amination Pathway This compound This compound Glucuronides Glucuronide Conjugates This compound->Glucuronides Conjugation Sulfates Sulfate Conjugates This compound->Sulfates Conjugation Methylated Methylated This compound This compound->Methylated Conjugation RingFission Ring Fission This compound->RingFission Aminated 4'-NH2-Myricetin This compound->Aminated Reaction with NH3 PhenolicAcids Phenolic Acids (e.g., 3,5-dihydroxyphenylacetic acid) RingFission->PhenolicAcids Experimental_Workflow start In Vivo Study (Rat Model) admin This compound Administration (Oral or IV) start->admin sampling Serial Blood/Urine/Feces Collection admin->sampling prep Sample Preparation (Protein Precipitation/Hydrolysis/Extraction) sampling->prep analysis HPLC-MS/MS Analysis prep->analysis data Data Processing (Quantification, Pharmacokinetic Modeling) analysis->data results Determination of Bioavailability & Metabolite Identification data->results

References

Myricetin's Modulation of the PI3K/Akt/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its therapeutic potential, particularly in oncology and metabolic diseases. A pivotal mechanism underlying its pharmacological effects is the targeted regulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This critical intracellular cascade governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. This technical guide provides an in-depth exploration of this compound's interaction with the PI3K/Akt/mTOR pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions.

Introduction

The PI3K/Akt/mTOR signaling network is a central regulator of cellular homeostasis. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, a master regulator of protein synthesis and cell growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and survival. This compound has emerged as a promising natural compound that can effectively inhibit this pathway, leading to anti-tumor and other beneficial effects. This guide will serve as a comprehensive resource for researchers investigating the therapeutic applications of this compound.

This compound's Impact on the PI3K/Akt/mTOR Pathway: Quantitative Analysis

This compound exerts a dose-dependent inhibitory effect on the PI3K/Akt/mTOR pathway. This is evidenced by a reduction in the phosphorylation of key kinases in the cascade and a corresponding decrease in cancer cell viability. The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
AGSGastric Cancer~2524
HCT116Colon Cancer~5048
SW620Colon Cancer~10048
A2780/CP70Ovarian CancerNot specified24
OVCAR-3Ovarian CancerNot specified24
HUVECsEndothelial Cells>4 (cytotoxic)24

Table 2: Effect of this compound on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins

Cell LineTreatmentp-PI3K Levelsp-Akt Levelsp-mTOR Levels
AGS Gastric Cancer15 µM this compoundDose-dependent decrease[1]Dose-dependent decrease[1]Dose-dependent decrease[1]
AGS Gastric Cancer25 µM this compoundDose-dependent decrease[1]Dose-dependent decrease[1]Dose-dependent decrease
HCT116 Colon Cancer50 µM this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
HCT116 Colon Cancer100 µM this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
SW620 Colon Cancer50 µM this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
SW620 Colon Cancer100 µM this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
HUVECs0.25, 0.5, 1.0 µM this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound's action and the experimental procedures used to investigate it, the following diagrams are provided.

Myricetin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Recruits and activates Akt Akt p_mTOR p-mTOR (Active) p_Akt->p_mTOR Phosphorylates mTOR mTOR Cell_Growth Cell Growth & Survival p_mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits This compound->p_Akt Inhibits phosphorylation This compound->p_mTOR Inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflows cluster_mtt MTT Assay for Cell Viability cluster_wb Western Blot for Protein Phosphorylation mtt1 1. Seed cells in a 96-well plate mtt2 2. Treat cells with varying concentrations of this compound mtt1->mtt2 mtt3 3. Add MTT reagent to each well mtt2->mtt3 mtt4 4. Incubate to allow formazan crystal formation mtt3->mtt4 mtt5 5. Solubilize formazan crystals mtt4->mtt5 mtt6 6. Measure absorbance at 570 nm mtt5->mtt6 wb1 1. Treat cells with this compound and prepare cell lysates wb2 2. Determine protein concentration (e.g., BCA assay) wb1->wb2 wb3 3. Separate proteins by SDS-PAGE wb2->wb3 wb4 4. Transfer proteins to a PVDF membrane wb3->wb4 wb5 5. Block membrane and incubate with primary antibodies (p-PI3K, p-Akt, p-mTOR) wb4->wb5 wb6 6. Incubate with HRP-conjugated secondary antibody wb5->wb6 wb7 7. Detect chemiluminescence and analyze band intensity wb6->wb7

Caption: Key experimental workflows for studying this compound's effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of this compound's effect on the PI3K/Akt/mTOR pathway.

Cell Viability (MTT) Assay

This assay colorimetrically measures cell viability.

  • Cell Seeding:

    • Seed cells (e.g., AGS, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the overnight culture medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of PI3K, Akt, and mTOR.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-Akt (Ser473), Akt, p-mTOR (Ser2448), and mTOR overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000 in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 dilution in 5% milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation status.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of specific kinases in the pathway.

  • Immunoprecipitation of Kinase:

    • Lyse cells and immunoprecipitate the target kinase (e.g., PI3K, Akt, or mTOR) using a specific antibody and protein A/G-agarose beads.

    • Wash the immunoprecipitates extensively with lysis buffer and then with the specific kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the appropriate substrate (e.g., PIP2 for PI3K, a specific peptide for Akt or mTOR) and ATP (often radiolabeled [γ-³²P]ATP).

    • If testing for direct inhibition, pre-incubate the immunoprecipitated kinase with this compound for a defined period before adding the substrate and ATP.

    • Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

  • Detection of Kinase Activity:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • The method of detection depends on the assay format. For radioactive assays, the phosphorylated substrate is separated by techniques like thin-layer chromatography (TLC) or captured on a membrane, and the radioactivity is quantified. For non-radioactive assays (e.g., using fluorescence or luminescence), the signal is measured using a plate reader.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its effective inhibition of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide highlights its ability to reduce the phosphorylation of key pathway components and decrease the viability of cancer cells in a dose-dependent manner. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its efficacy in various disease models. The continued exploration of this compound's role in modulating this critical signaling cascade is crucial for the development of novel therapeutic strategies.

References

A Technical Guide to Myricetin's Modulation of the NF-κB Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the flavonoid myricetin and its significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a pivotal transcription factor complex that orchestrates inflammatory responses, cell survival, and immune function. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This compound, a naturally occurring flavonol found in various plants, has emerged as a potent inhibitor of this pathway. This document synthesizes current research, presenting the molecular mechanisms, quantitative efficacy, and key experimental protocols relevant to the study of this compound's anti-inflammatory and therapeutic potential.

Core Mechanism: this compound's Intervention in the NF-κB Pathway

This compound exerts its inhibitory effects on the NF-κB signaling cascade through a multi-targeted approach, intervening at several key regulatory nodes. The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to disrupt this cascade by:

  • Inhibiting Upstream Kinases: this compound can suppress the activation of kinases upstream of the IKK complex, including Akt, mTOR, and Transforming growth factor-β-activated kinase 1 (TAK1).[1][2][3] Studies have shown this compound inhibits TNF-α-induced activation of Akt and mTOR.[1]

  • Directly Inhibiting IKK Activity: A primary mechanism of this compound is the strong inhibition of the IKK complex's kinase activity.[4] By preventing IKK from phosphorylating IκBα, this compound effectively halts the degradation of this crucial inhibitor.

  • Preventing IκBα Degradation: As a direct consequence of IKK inhibition, this compound stabilizes the IκBα protein, preventing its degradation. This ensures that NF-κB remains sequestered in the cytoplasm in its inactive state.

  • Blocking p65 Nuclear Translocation: By preserving the IκBα/NF-κB complex in the cytoplasm, this compound effectively suppresses the nuclear translocation of the active p65 subunit.

  • Modulating p65 via SIRT1: this compound can also enhance the activity of Sirtuin 1 (SIRT1), a deacetylase. Activated SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the key intervention points of this compound.

Myricetin_NFkB_Pathway This compound's Modulation of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α / LPS Adaptors TRAF6 UpstreamKinases UpstreamKinases Adaptors->UpstreamKinases IKK IKK Complex (IKKα/β/γ) NFkB_IkB IκBα-p65/p50 (Inactive) IKK->NFkB_IkB IkB IkB IKK->IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->NFkB IκBα Degradation Myricetin2 This compound Myricetin2->IKK Myricetin3 This compound Myricetin3->NFkB Prevents Translocation Myricetin4 This compound DNA κB Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) DNA->Genes Transcription Receptor Receptor Receptor->Adaptors UpstreamKinases->IKK Activates IkB->NFkB_IkB SIRT1 SIRT1 SIRT1->NFkB_nuc Deacetylates

Caption: this compound's intervention points in the canonical NF-κB signaling pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory mediators have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: this compound's Effect on NF-κB Pathway Components

Target Cell Line / Model Stimulant This compound Concentration Observed Effect Reference
IKK Kinase Activity ECV304 cells TNF-α Not specified Strong inhibition
IκB-α Degradation RAW264.7 macrophages LPS Dose-dependent Suppression of degradation
IκB-α Degradation H9c2 cells Peptidoglycan (10 µg/mL) 15 µM Prevented phosphorylation and degradation
p65 Nuclear Translocation RAW264.7 macrophages LPS Dose-dependent Significant decrease
NF-κB DNA Binding RAW264.7 macrophages LPS Dose-dependent Significant decrease

| p65 Acetylation | A549 cells | TNF-α | Not specified | Decreased acetylation via SIRT1 activation | |

Table 2: this compound's Inhibition of Pro-inflammatory Mediators

Mediator Cell Line / Model Stimulant This compound Concentration(s) Observed Effect Reference
NO, iNOS, PGE₂, COX-2 RAW264.7 macrophages LPS Dose-dependent Suppression of production
IL-6, IL-8 A549 cells TNF-α Not specified Attenuated production
TNF-α, IL-6, IL-12 Mice LPS Not specified Decreased production
Cytokines & Chemokines Human keratinocytes TNF-α Not specified Attenuated production

| IL-1β, IL-6, TNF-α | Mice (LPS-induced mastitis) | LPS | Not specified | Significantly reduced overexpression | |

Experimental Protocols & Workflow

Reproducing and building upon existing research requires robust and detailed methodologies. This section outlines standard protocols for key experiments used to investigate the effects of this compound on the NF-κB signaling cascade.

The general workflow for such an investigation is depicted below.

Experimental_Workflow General Experimental Workflow cluster_assays 5. Downstream Assays start_node 1. Cell Culture (e.g., RAW264.7, A549, HEK293T) pretreatment_node 2. This compound Pre-treatment (Varying concentrations + Vehicle Control) start_node->pretreatment_node stimulation_node 3. Inflammatory Stimulation (e.g., LPS, TNF-α) pretreatment_node->stimulation_node harvest_node 4. Cell Harvesting & Lysate Preparation (Cytoplasmic & Nuclear Fractions / Whole Cell) stimulation_node->harvest_node western_blot Western Blot (p-p65, p65, IκBα, β-actin) harvest_node->western_blot luciferase_assay NF-κB Luciferase Reporter Assay harvest_node->luciferase_assay rt_qpcr RT-qPCR (TNF-α, IL-6, COX-2 mRNA) harvest_node->rt_qpcr elisa_if ELISA / Immunofluorescence (Cytokine levels / p65 localization) harvest_node->elisa_if analysis_node 6. Data Analysis & Interpretation western_blot->analysis_node luciferase_assay->analysis_node rt_qpcr->analysis_node elisa_if->analysis_node

Caption: A typical experimental workflow for studying this compound's effects on NF-κB.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in 24-well plates at a density that will reach 70-80% confluency the next day.

    • Co-transfect cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and a second (e.g., Renilla luciferase) with a constitutive promoter as a transfection control. Use a suitable transfection reagent as per the manufacturer's protocol.

    • Incubate for 24 hours post-transfection.

  • Treatment:

    • Aspirate the medium. Add fresh, low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO).

    • Pre-incubate for 1-2 hours.

    • Add the NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS at 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 20 µL of the lysate to an opaque 96-well plate.

    • Use a dual-luciferase reporter assay system and a luminometer to measure firefly and Renilla luminescence sequentially.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the data as fold induction of NF-κB activity relative to the unstimulated control.

Protocol: Western Blotting for IκBα Degradation and p65 Phosphorylation

This technique assesses changes in the protein levels and post-translational modifications of key pathway components.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW264.7 macrophages) and grow to 80-90% confluency.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) or TNF-α (20 ng/mL) for a short duration (e.g., 15-30 minutes for IκBα degradation; 5-15 minutes for p65 phosphorylation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control (anti-β-actin or anti-GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique visualizes the subcellular localization of the p65 subunit.

  • Cell Culture and Treatment:

    • Grow cells (e.g., A549) on glass coverslips in a 24-well plate.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash and counterstain nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope. The nuclear translocation is confirmed by the co-localization of the p65 signal (green) and the DAPI signal (blue).

Conclusion and Future Perspectives

This compound demonstrates robust inhibitory activity against the NF-κB signaling cascade through a multi-pronged mechanism that includes the suppression of upstream kinases like Akt and TAK1, direct inhibition of the IKK complex, stabilization of IκBα, and prevention of p65 nuclear translocation. Furthermore, its ability to activate SIRT1 adds another layer of control by promoting the deacetylation and subsequent inactivation of p65. This comprehensive modulation of a central inflammatory pathway underscores this compound's potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory disorders, autoimmune diseases, and certain types of cancer.

Future research should focus on optimizing the bioavailability of this compound, conducting rigorous preclinical and clinical trials to establish its safety and efficacy in human subjects, and exploring its synergistic potential with existing anti-inflammatory and chemotherapeutic agents. A deeper understanding of its interactions with other signaling networks will further elucidate its full therapeutic value.

References

Myricetin's Activation of the Nrf2 Antioxidant Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its potent antioxidant and cytoprotective properties.[1] A key mechanism underlying these effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of genes that protect cells from oxidative stress and inflammation.[4] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's activation of the Nrf2 antioxidant response.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to inducers like this compound, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the upregulation of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).

This compound has been shown to activate Nrf2 through multiple mechanisms, including:

  • Inhibition of Nrf2 Ubiquitination: this compound can prevent the ubiquitination-mediated degradation of Nrf2, leading to its accumulation in the cytoplasm.

  • Upstream Kinase Activation: this compound can activate upstream signaling cascades, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn can phosphorylate and activate Nrf2.

Quantitative Data on this compound's Activation of the Nrf2 Pathway

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on the Nrf2 pathway.

Table 1: In Vitro Effects of this compound on the Nrf2 Pathway

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
PC12200 µMPre-treated for 2hIncreased total Nrf2 (1.21 ± 0.16 vs 0.71 ± 0.19 in CoCl2 group) and nuclear Nrf2 (1.12 ± 0.04 vs 0.63 ± 0.05 in CoCl2 group), increased HO-1 and NQO-1, and decreased Keap1 expression.
HepG2Low concentrations (e.g., 6.25 µM)Not specifiedUpregulates Nrf2 nuclear translocation and HO-1 expression.
V79-430 µMPre-treated for 1hPrevents H2O2-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways.
SK-BR-310 and 20 µMNot specifiedIncreased phosphorylation of JNK and p38, and decreased phosphorylation of ERK.
AGS (gastric cancer)15 and 25 µMNot specifiedDecreased expression of p-PI3K, p-Akt, and p-mTOR in a concentration-dependent manner.
HCC cell lines (Hep3B and SMMC-7721)Various24h and 48hIC50 values for HL-7702 (normal hepatocytes) were significantly higher (252.2 µM at 24h, 163.9 µM at 48h) than for cancer cells, indicating cancer-selective cytotoxicity.

Table 2: In Vivo Effects of this compound on the Nrf2 Pathway

Animal ModelThis compound DosageTreatment DurationObserved EffectReference
Neonatal rats (hypoxic-ischemic brain damage)Not specifiedNot specifiedIncreased total Nrf2 (1.08 ± 0.14 vs 0.82 ± 0.12 in HI group) and nuclear Nrf2 (0.99 ± 0.17 vs 0.51 ± 0.14 in HI group), increased HO-1 and NQO-1, and decreased Keap1 expression.
Kunming mice (cuprizone-induced demyelination)Oral administrationNot specifiedUpregulated Nrf2 nuclear translocation.
Rats (cerebral ischemia)Intragastric administrationBefore and after MCAOReversed the suppression of Nrf2 nuclear translocation and increased HO-1 expression.
Mice (diabetic cardiomyopathy)Not specifiedNot specifiedEnhanced expression and nuclear translocation of Nrf2, and upregulated HO-1, NQO1, SOD1, and SOD2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's activation of the Nrf2 pathway.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 protein in the cytoplasm and nucleus, providing evidence of its translocation.

a. Cellular Fractionation

  • Culture and treat cells with this compound.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

  • Centrifuge to pellet the nuclei.

  • Collect the supernatant (cytoplasmic fraction).

  • Lyse the nuclear pellet with a nuclear extraction buffer.

  • Centrifuge to remove nuclear debris and collect the supernatant (nuclear fraction).

b. Western Blotting

  • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

  • Seed cells in a multi-well plate.

  • Transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter and a control plasmid containing the Renilla luciferase gene (for normalization).

  • After transfection, treat the cells with various concentrations of this compound for a specified duration.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity by adding a luciferase assay substrate and quantifying the luminescence using a luminometer.

  • Measure the Renilla luciferase activity by adding a Stop & Glo reagent and quantifying the luminescence.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method is used to quantify the mRNA expression levels of Nrf2 target genes such as HO-1 and NQO-1.

  • Culture and treat cells with this compound.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2, HO-1, NQO-1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The PCR program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Signaling Pathways and Visualizations

This compound activates Nrf2 through a complex network of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Myricetin_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK (p38, JNK, ERK) This compound->MAPK Keap1 Keap1 This compound->Keap1 inhibits ROS ROS ROS->Keap1 inhibits Akt Akt PI3K->Akt Nrf2_cyto Nrf2 Akt->Nrf2_cyto activates MAPK->Nrf2_cyto activates Keap1->Nrf2_cyto sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto ubiquitinates Maf sMaf Nrf2_nuc->Maf dimerizes ARE ARE Nrf2_nuc->ARE binds Maf->ARE binds Genes Antioxidant Genes (HO-1, NQO-1, etc.) ARE->Genes transcribes Response Cellular Protection Antioxidant Response Genes->Response

Caption: this compound activates Nrf2 via PI3K/Akt, MAPK pathways and Keap1 inhibition.

Experimental_Workflow_Nrf2_Activation Cell_Culture Cell Culture (e.g., HepG2, PC12) Myricetin_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Myricetin_Treatment Transfection ARE-Luciferase Plasmid Transfection Cell_Culture->Transfection Cell_Harvesting Cell Harvesting & Lysis Myricetin_Treatment->Cell_Harvesting Luciferase_Assay Dual-Luciferase Assay Myricetin_Treatment->Luciferase_Assay Fractionation Cytoplasmic & Nuclear Fractionation Cell_Harvesting->Fractionation RNA_Extraction Total RNA Extraction Cell_Harvesting->RNA_Extraction SDS_PAGE SDS-PAGE & Transfer Fractionation->SDS_PAGE Immunoblotting Immunoblotting (Nrf2, Lamin B1, GAPDH) SDS_PAGE->Immunoblotting WB_Analysis Analysis: Nrf2 Nuclear Translocation Immunoblotting->WB_Analysis Transfection->Myricetin_Treatment Luc_Analysis Analysis: ARE Transcriptional Activity Luciferase_Assay->Luc_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR (HO-1, NQO-1, GAPDH) cDNA_Synthesis->qPCR qPCR_Analysis Analysis: Target Gene Expression qPCR->qPCR_Analysis

Caption: Workflow for studying this compound's effect on Nrf2 activation.

Conclusion

This compound is a potent activator of the Nrf2 antioxidant response pathway, acting through multiple molecular mechanisms to enhance cellular defenses against oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into the precise molecular interactions and the in vivo efficacy and bioavailability of this compound will be crucial for its translation into clinical applications for a variety of diseases associated with oxidative stress and inflammation.

References

Myricetin's Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its diverse pharmacological activities.[1] Emerging evidence strongly suggests that this compound exerts a profound influence on mitochondrial function, positioning it as a molecule of interest for therapeutic interventions in a range of pathologies linked to mitochondrial dysfunction. This technical guide provides an in-depth overview of the core effects of this compound on mitochondria, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.

Core Mechanisms of this compound's Action on Mitochondria

This compound's influence on mitochondrial function is multifaceted, primarily revolving around the modulation of mitochondrial biogenesis, maintenance of mitochondrial integrity, and regulation of apoptosis. These effects are orchestrated through its interaction with key cellular signaling pathways.

Enhancement of Mitochondrial Biogenesis

This compound has been demonstrated to promote mitochondrial biogenesis, the process of generating new mitochondria. This is largely mediated through the activation of the SIRT1/PGC-1α signaling pathway.[2][3] Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a crucial regulator of cellular metabolism and stress responses. This compound treatment leads to the activation of SIRT1, which in turn deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3] PGC-1α is a master regulator of mitochondrial biogenesis, and its activation by this compound leads to the increased expression of downstream target genes essential for mitochondrial replication and function, such as Nuclear Respiratory Factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).

Myricetin_SIRT1_PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a_ac PGC-1α (acetylated) SIRT1->PGC1a_ac deacetylates PGC1a_deac PGC-1α (deacetylated) (Active) PGC1a_ac->PGC1a_deac NRF1 NRF-1 PGC1a_deac->NRF1 activates TFAM TFAM PGC1a_deac->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis

Protection Against Oxidative Stress and Maintenance of Mitochondrial Integrity

This compound exhibits potent antioxidant properties that are crucial for protecting mitochondria from oxidative damage, a key factor in cellular aging and disease. It can directly scavenge reactive oxygen species (ROS) and also modulate intracellular antioxidant defense mechanisms. Furthermore, this compound helps maintain the mitochondrial membrane potential (ΔΨm), a critical parameter for mitochondrial function and cell health. By preserving the ΔΨm, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors.

Modulation of Apoptosis

This compound can induce apoptosis in cancer cells through mitochondria-dependent pathways. In this context, this compound can trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death. This pro-apoptotic effect is often associated with a disruption of the mitochondrial membrane potential in cancer cells. Conversely, in healthy cells, this compound can protect against apoptosis induced by oxidative stress by preserving mitochondrial integrity and inhibiting the release of pro-apoptotic factors.

Myricetin_Apoptosis_Pathway cluster_stress Oxidative Stress Stress Oxidative Stress ROS ROS Stress->ROS This compound This compound This compound->ROS scavenges MMP Mitochondrial Membrane Potential This compound->MMP maintains ROS->MMP disrupts CytC Cytochrome c MMP->CytC release Caspases Caspases CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies.

Table 1: Effects of this compound on Mitochondrial Biogenesis Gene Expression

GeneCell/Tissue TypeThis compound Concentration/DoseFold Change vs. ControlReference
PGC-1αMouse Gastrocnemius Muscle50 mg/kg/day~1.5
NRF-1Mouse Gastrocnemius Muscle50 mg/kg/day~1.8
SIRT1Mouse Gastrocnemius Muscle50 mg/kg/day~1.6
PGC-1αMouse Brown Adipose Tissue50 mg/kg/day~2.0
NRF-1Mouse Brown Adipose Tissue50 mg/kg/day~1.7

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell TypeTreatment ConditionThis compound ConcentrationOutcomeReference
L6 Muscle CellsHypoxiaNot specifiedIncreased red/green fluorescence ratio (JC-1), indicating ΔΨm restoration
SH-SY5Y CellsCopper Overload5 and 10 µg/mLFurther decreased ΔΨm in the presence of copper
Human Umbilical Vein Endothelial Cells (HUVECs)Normoxia1 µMIncreased ROS production, suggesting potential ΔΨm alteration

Table 3: Effects of this compound on Reactive Oxygen Species (ROS) Production

Cell TypeTreatment ConditionThis compound Concentration% Change in ROS vs. Control/StressorReference
SH-SY5Y CellsCopper Overload5 and 10 µg/mLIncreased ROS production
Human Umbilical Vein Endothelial Cells (HUVECs)Normoxia1 µMSignificant increase
PC12 CellsNot specifiedNot specifiedReduced mitochondrial ROS (MitoSOX staining)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial function.

Western Blotting for Mitochondrial Proteins

Objective: To determine the expression levels of specific mitochondrial proteins.

Protocol:

  • Mitochondrial Isolation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

  • Protein Quantification:

    • Lyse the isolated mitochondria using a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the mitochondrial protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Western_Blot_Workflow Start Start: Cultured Cells Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection End End: Protein Expression Data Detection->End

Real-Time Quantitative PCR (RT-qPCR) for Mitochondrial Biogenesis Genes

Objective: To quantify the mRNA expression levels of genes involved in mitochondrial biogenesis.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., PGC-1α, NRF-1, SIRT1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure changes in the mitochondrial membrane potential.

Protocol (using JC-1 dye):

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound at various concentrations and for the desired duration. Include a positive control for depolarization (e.g., CCCP or FCCP).

  • JC-1 Staining:

    • Prepare a working solution of JC-1 dye in cell culture medium.

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, indicating healthy mitochondria) and JC-1 monomers (green fluorescence, indicating depolarized mitochondria) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection

Objective: To measure intracellular ROS levels.

Protocol (using DCFH-DA dye):

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound. Include a positive control for ROS induction (e.g., H2O2).

  • DCFH-DA Staining:

    • Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

    • Remove the treatment medium and incubate the cells with the DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of DCF using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a percentage of the control.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction:

    • Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Signal Detection:

    • Incubate the reaction mixture. Activated caspase-3 will cleave the substrate, releasing a fluorescent or colored product.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Quantify the caspase-3 activity based on the signal generated and normalize it to the protein concentration of the lysate.

Conclusion

This compound demonstrates a significant and complex interplay with mitochondrial function. Its ability to enhance mitochondrial biogenesis through the SIRT1/PGC-1α pathway, protect against oxidative stress, and modulate apoptosis underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the mitochondrial-modulating properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Myricetin's Pro-oxidant Activity: A Double-Edged Sword in Redox Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, is widely recognized for its antioxidant properties. However, under specific biochemical conditions, this compound can paradoxically exhibit pro-oxidant activity, a phenomenon of significant interest in pharmacology and toxicology. This technical guide provides a comprehensive overview of the mechanisms, determining factors, and experimental characterization of this compound's pro-oxidant effects, tailored for professionals in research and drug development.

Conditions Triggering this compound's Pro-oxidant Activity

The switch from antioxidant to pro-oxidant behavior in this compound is not intrinsic to the molecule itself but is dictated by the surrounding chemical milieu. The primary determinants are the presence of transition metal ions and the redox state of the environment.

1.1. The Role of Transition Metal Ions:

This compound's pro-oxidant activity is critically dependent on the presence of redox-active transition metals, most notably iron (Fe) and copper (Cu).[1][2] In biological systems, these metals can exist in different oxidation states (e.g., Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺).[2] this compound can reduce the higher oxidation state of these metals (Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺).[2][3] These reduced metal ions can then participate in Fenton and Haber-Weiss-like reactions, leading to the generation of highly reactive hydroxyl radicals (•OH), a potent initiator of oxidative damage.

The pro-oxidant effect is influenced by the type of metal salt and the pH of the environment. For instance, this compound enhances the pro-oxidant effect of cupric chloride in an oil-in-water emulsion at pH 7.4. A strong pro-oxidant effect is also observed with ferric chloride in emulsions at pH 5.4.

1.2. Influence of Other Redox-Active Molecules:

The presence or absence of other antioxidants, such as ascorbic acid (Vitamin C), plays a crucial role. In the presence of ascorbic acid, this compound generally exhibits antioxidant properties, particularly when complexed with iron. However, in ascorbic acid-free systems, this compound's pro-oxidant activities are more pronounced and can be further enhanced if iron is complexed with chelators like EDTA. This is because this compound itself can reduce Fe³⁺ to Fe²⁺, thus initiating the Fenton reaction cascade.

Mechanisms of this compound-Induced Pro-oxidation

The pro-oxidant activity of this compound is primarily mediated through two interconnected mechanisms: the redox cycling of transition metals and the autooxidation of the this compound molecule itself.

2.1. Redox Cycling and Fenton Reaction:

The core of this compound's pro-oxidant action in the presence of transition metals is the catalytic cycle of metal ion reduction and subsequent ROS generation.

  • Reduction of Metal Ions: this compound, with its multiple hydroxyl groups, can donate electrons to reduce Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺.

  • Fenton Reaction: The newly formed Fe²⁺ or Cu⁺ can then react with hydrogen peroxide (H₂O₂), which is present in biological systems, to generate the highly damaging hydroxyl radical (•OH).

    Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Regeneration of Reduced Metal Ions: this compound can then reduce the re-oxidized Fe³⁺ or Cu²⁺, thus perpetuating the cycle of ROS production.

This redox cycling mechanism is significantly influenced by the pyrogallol structure of this compound's B-ring.

2.2. Autooxidation of this compound:

This compound can undergo autooxidation, particularly at physiological or slightly alkaline pH (>7.4), to produce reactive oxygen species like superoxide anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). This process can be initiated by the presence of metal ions. The generated H₂O₂ can then fuel the Fenton reaction, amplifying the pro-oxidant effect. The autooxidation of this compound can lead to the formation of a semiquinone radical, which can further react with molecular oxygen to produce superoxide.

Impact on Cellular Components

The reactive oxygen species generated through this compound's pro-oxidant activity can inflict significant damage on vital cellular macromolecules.

3.1. DNA Damage:

This compound, in the presence of transition metals like iron and copper, can cause significant DNA damage. This damage includes DNA strand breaks and the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage. The formation of a complex between this compound, the metal ion, and DNA can localize the generation of hydroxyl radicals in close proximity to the genetic material, leading to site-specific damage. Studies have shown that this compound can induce concentration-dependent DNA degradation. For example, 75 μM this compound was found to accelerate bleomycin-induced DNA damage in the presence of Fe³⁺.

3.2. Lipid Peroxidation:

This compound can induce lipid peroxidation, the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes like malondialdehyde (MDA). This effect is also enhanced by the presence of iron and copper ions. The measurement of thiobarbituric acid reactive substances (TBARS) is a common method to quantify lipid peroxidation.

3.3. Protein Oxidation:

While less emphasized in the provided search results, the highly reactive species generated by this compound's pro-oxidant activity can also lead to the oxidation of proteins, impairing their function and contributing to cellular dysfunction.

Quantitative Data on this compound's Pro-oxidant Activity

The pro-oxidant effects of this compound are concentration-dependent, often exhibiting a U-shaped dose-response curve where pro-oxidant activity is observed at certain concentrations, while at higher concentrations, antioxidant (scavenging) effects may prevail.

Experimental SystemMetal Ion/ChelatorThis compound Concentration Range for Pro-oxidant EffectObserved EffectReference
Deoxyribose Degradation Assay (FeCl₃ variant, no H₂O₂)FeCl₃16–63 µMIncreased TBARS production
Deoxyribose Degradation Assay (FeEDTA variant, no H₂O₂)FeEDTA31–250 µMIncreased TBARS production (U-shaped response)
Deoxyribose Degradation Assay (FeEDTA variant, with H₂O₂)FeEDTALow concentrationsPro-oxidant activity
Bleomycin-induced DNA damageFe³⁺75 µMAcceleration of DNA damage
Hydroxyl radical generation from H₂O₂Fe³⁺-EDTA100 µMEight-fold increase in hydroxyl radical formation
LDL oxidation-> 20 µMPotential pro-oxidant effects at higher concentrations
DNA degradation in isolated rat liver nucleiFe(III) or Cu(II)Concentration-dependentInduced nuclear DNA degradation

Experimental Protocols

5.1. Deoxyribose Degradation Assay for Pro-oxidant Activity

This assay assesses the ability of a compound to generate hydroxyl radicals, which degrade 2-deoxyribose into fragments that, when heated with thiobarbituric acid (TBA) at low pH, yield a pink chromogen.

  • Reagents:

    • Phosphate buffer (e.g., 20 mM, pH 7.4)

    • 2-deoxy-D-ribose solution (e.g., 10 mM)

    • Ferric chloride (FeCl₃) solution (e.g., 1 mM) or a pre-formed Fe(III)-EDTA complex

    • This compound solutions at various concentrations

    • (Optional) Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

    • (Optional) Ascorbic acid solution (e.g., 1 mM)

    • Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

  • Procedure:

    • Prepare reaction mixtures in test tubes containing phosphate buffer, 2-deoxy-D-ribose, FeCl₃ (or Fe-EDTA), and varying concentrations of this compound.

    • To investigate the role of H₂O₂, include a set of experiments with the addition of H₂O₂. To assess the interaction with other antioxidants, include ascorbic acid in another set.

    • Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and TBA solutions.

    • Heat the tubes in a boiling water bath for a specific duration (e.g., 15-30 minutes) to develop the pink color.

    • Cool the tubes and measure the absorbance of the supernatant at 532 nm.

    • An increase in absorbance compared to the control (without this compound) indicates pro-oxidant activity.

5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.

  • Reagents:

    • Biological sample (e.g., cell lysate, tissue homogenate, plasma)

    • Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

    • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

    • MDA standard for calibration curve

  • Procedure:

    • Mix the biological sample with the TCA solution to precipitate proteins.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Add the TBA solution to the supernatant.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 10-60 minutes).

    • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

5.3. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This is a sensitive method to detect DNA strand breaks in individual cells.

  • General Procedure:

    • Embed single cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

    • Treat the slides with an alkaline buffer to unwind the DNA.

    • Perform electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

    • To specifically detect oxidative base damage, the nucleoids can be incubated with lesion-specific enzymes like formamidopyrimidine DNA glycosylase (FPG) or endonuclease III (Nth) before electrophoresis.

5.4. Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)

This is a key biomarker for oxidative DNA damage.

  • Methods:

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and specific method for quantifying 8-oxodG in DNA hydrolysates or urine.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another highly accurate and sensitive method for the quantification of 8-oxodG.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a more high-throughput method for 8-oxodG measurement, though they may have limitations in specificity compared to chromatographic methods.

  • General Workflow (for HPLC-based methods):

    • Isolate DNA from cells or tissues.

    • Hydrolyze the DNA to its constituent deoxynucleosides.

    • Separate the deoxynucleosides using HPLC.

    • Detect and quantify 8-oxodG using an electrochemical or mass spectrometric detector.

    • Normalize the amount of 8-oxodG to the amount of deoxyguanosine to express the level of oxidative DNA damage.

Signaling Pathways and Experimental Workflows

6.1. This compound's Pro-oxidant Mechanism via Metal Ion Redox Cycling

Myricetin_Prooxidant_Mechanism cluster_redox_cycle Redox Cycling This compound This compound Metal_low Fe²⁺ / Cu⁺ This compound->Metal_low Reduction This compound->Metal_low Metal_high Fe³⁺ / Cu²⁺ Metal_low->Metal_high Oxidation Metal_low->Metal_high H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) OH_radical->Oxidative_Damage

Caption: Redox cycling of metal ions by this compound leading to hydroxyl radical formation.

6.2. Experimental Workflow for Assessing this compound-Induced DNA Damage

DNA_Damage_Workflow start Cells/Tissue + this compound & Metal Ions dna_isolation DNA Isolation start->dna_isolation comet_assay Comet Assay dna_isolation->comet_assay quant_8oxodg 8-oxodG Quantification (HPLC-ECD or LC-MS/MS) dna_isolation->quant_8oxodg results Assessment of DNA Damage comet_assay->results quant_8oxodg->results

Caption: General workflow for evaluating this compound-induced DNA damage.

6.3. Experimental Workflow for this compound's Pro-oxidant Effect on Lipids

Lipid_Peroxidation_Workflow start Biological Sample + this compound & Metal Ions tca_precipitation Protein Precipitation (TCA) start->tca_precipitation tba_reaction Reaction with Thiobarbituric Acid (TBA) tca_precipitation->tba_reaction spectrophotometry Spectrophotometric Measurement (532 nm) tba_reaction->spectrophotometry results Quantification of Lipid Peroxidation (MDA levels) spectrophotometry->results

Caption: Workflow for measuring lipid peroxidation using the TBARS assay.

Conclusion

The pro-oxidant activity of this compound is a complex phenomenon that is highly dependent on the specific biochemical context, particularly the presence of transition metal ions. While often considered a beneficial antioxidant, its ability to reduce metal ions and generate reactive oxygen species can lead to cellular damage. This dual role of this compound has significant implications for its therapeutic applications. A thorough understanding of the conditions that favor its pro-oxidant effects is crucial for researchers and drug development professionals to harness its potential benefits while mitigating its risks. For instance, in cancer therapy, the pro-oxidant properties of this compound could be exploited to selectively induce oxidative stress and cell death in tumor cells, which often have a dysregulated redox balance and higher levels of transition metals. Conversely, in conditions of iron or copper overload, co-administration of this compound could potentially exacerbate oxidative damage. Therefore, a careful evaluation of the redox environment is paramount when considering the use of this compound in clinical settings.

References

The Intricate Dance of Structure and Function: Myricetin's Structure-Activity Relationship in Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Myricetin, a naturally occurring flavonol abundant in various fruits, vegetables, and medicinal plants, has garnered significant scientific attention for its potent antioxidant properties. This technical guide delves into the core principles governing the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its antioxidant mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

The Structural Basis of this compound's Antioxidant Prowess

The remarkable antioxidant capacity of this compound is intrinsically linked to its specific chemical architecture. Several key structural features work in concert to enable its potent free radical scavenging and metal-chelating activities.

Key Structural Features for Antioxidant Activity:

  • Hydroxyl Group Arrangement: The number and position of hydroxyl (-OH) groups are paramount. This compound possesses six hydroxyl groups, with the catechol moiety (3',4'-dihydroxyphenyl group) and the pyrogallol moiety (3',4',5'-trihydroxyphenyl group) on the B-ring being particularly crucial for its high antioxidant activity.[1][2] The greater the number of hydroxyl groups, especially in the B-ring, the stronger the antioxidant properties.[1]

  • The 2,3-Double Bond and 4-Oxo Group: The presence of a double bond between carbons 2 and 3 in the C-ring, conjugated with the 4-oxo (keto) group, enhances the delocalization of electrons across the molecule.[3] This structural arrangement facilitates the donation of a hydrogen atom from a hydroxyl group to a free radical, stabilizing the resulting this compound radical.

  • The 3-Hydroxyl Group: The hydroxyl group at the 3rd position of the C-ring also contributes significantly to the antioxidant capacity of this compound.[3]

The interplay of these features dictates this compound's ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, primarily through direct free radical scavenging and metal ion chelation.

Free Radical Scavenging

This compound can directly donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable due to the extensive delocalization of the unpaired electron across its aromatic rings, a feature enhanced by the aforementioned structural characteristics. Density functional theory (DFT) calculations have indicated that the 4'-OH group on the B-ring is the most active site for hydrogen donation.

Metal Ion Chelation

Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, forming stable complexes that prevent their participation in redox cycling and subsequent ROS generation. The primary chelation sites are believed to be between the 5-hydroxyl and 4-oxo groups, and the ortho-catechol group on the B-ring.

Pro-oxidant Activity: A Double-Edged Sword

Under certain conditions, particularly in the presence of metal ions and the absence of other antioxidants like ascorbic acid, this compound can exhibit pro-oxidant effects. It can reduce metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in the Fenton reaction to produce ROS. This dual role highlights the importance of the cellular environment in determining the net effect of this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.

AssayCompoundIC₅₀ (µg/mL)Reference
DPPH Scavenging This compound4.68
This compound Derivatives1.82 - 3.27
ABTS Scavenging This compound16.78
H₂O₂ Scavenging This compound133.32
NO Scavenging This compound19.70

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • A methanolic solution of DPPH radical is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 490 nm or 516 nm).

  • A decrease in absorbance indicates the scavenging of the DPPH radical.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The ABTS•⁺ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of this compound are added to the ABTS•⁺ solution.

  • The mixture is incubated at room temperature for a defined period (e.g., 6 or 15 minutes).

  • The absorbance is measured spectrophotometrically.

  • The percentage of inhibition is calculated to determine the antioxidant activity and the IC₅₀ value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).

  • Various concentrations of this compound are added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The formation of a blue-colored ferrous-TPTZ complex is measured spectrophotometrically at a specific wavelength.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve of a known antioxidant (e.g., FeSO₄).

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent oxidative stress within a cellular environment.

Protocol:

  • Human hepatocarcinoma HepG2 cells are cultured in a microplate.

  • The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.

  • The cells are then treated with various concentrations of this compound.

  • A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time.

  • A reduction in fluorescence in the presence of this compound indicates its ability to scavenge intracellular ROS. The results can be expressed as quercetin equivalents.

This compound and Cellular Signaling Pathways

This compound's antioxidant effects extend beyond direct radical scavenging and metal chelation. It can also modulate key cellular signaling pathways involved in the response to oxidative stress.

PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to protect cells from oxidative stress-induced apoptosis by regulating the PI3K/Akt and MAPK signaling pathways. It can activate the pro-survival Akt pathway while inhibiting the stress-activated p38 MAPK and JNK pathways.

PI3K_Akt_MAPK_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p38_JNK p38 / JNK This compound->p38_JNK inhibits Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->PI3K Oxidative_Stress->p38_JNK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis p38_JNK->Apoptosis

Caption: this compound's modulation of PI3K/Akt and MAPK pathways.

Nrf2 Signaling Pathway

This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response. Nrf2 activation leads to the increased expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to neutralize ROS.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

The structure-activity relationship of this compound provides a clear rationale for its potent antioxidant effects. The presence and arrangement of hydroxyl groups, in conjunction with other key structural features, enable it to effectively scavenge free radicals and chelate metal ions. Furthermore, its ability to modulate critical cellular signaling pathways underscores its potential as a therapeutic agent for diseases rooted in oxidative stress.

Future research should focus on the development of this compound derivatives with enhanced bioavailability and targeted delivery to specific tissues. A deeper understanding of its pro-oxidant activities is also warranted to ensure its safe and effective therapeutic application. Continued investigation into the intricate interplay between this compound's structure and its biological activity will undoubtedly pave the way for novel antioxidant-based therapies.

References

Myricetin in Traditional Medicine: A Technical Guide to Its Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the rich history and modern scientific understanding of myricetin, a potent flavonoid found in numerous traditional medicinal plants. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the botanical sources, analytical methodologies for quantification, and the molecular pathways influenced by this versatile compound.

This compound, a naturally occurring flavonol, has long been a constituent of traditional remedies across various cultures.[1] Its presence in a wide array of fruits, vegetables, and medicinal herbs has made it a focal point of modern research, with studies revealing its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This guide delves into the traditional medicinal plants that serve as significant sources of this compound, provides detailed experimental protocols for its extraction and quantification, and illustrates its interaction with key cellular signaling pathways.

Prominent Traditional Medicinal Sources of this compound

Several plants utilized in traditional medicine are notable for their this compound content. These botanicals have been historically used to treat a range of ailments, and contemporary research is beginning to validate their therapeutic potential, often linking it to their high flavonoid concentrations.

Table 1: Quantitative this compound Content in Select Traditional Medicinal Plants

Plant SpeciesCommon Name(s)Traditional Use(s)This compound Content (mg/kg unless otherwise noted)Reference(s)
Ampelopsis grossedentataVine Tea, Teng ChaAnti-inflammatory, antioxidant1,300 - 4,900 mg/kg (1.3-4.9 mg/g)[4]
Myrica rubraChinese Bayberry, YangmeiAntidiarrheal, anti-inflammatoryLeaves can yield up to 1.33% this compound by dry weight.[5]
Hovenia dulcisJapanese Raisin TreeLiver protection, hangover remedyPresent in fruits and peduncles.
Rosa caninaRose HipVitamin C source, anti-inflammatory3 - 58
Urtica dioicaNettleDiuretic, anti-inflammatory3 - 58
Portulaca oleraceaPurslaneDiuretic, anti-inflammatory3 - 58
Myrica esculentaBox Myrtle, KafalAntiasthmatic, wound healing0.225% (w/w) in stem bark
Syzygium guineenseWaterberryTreatment of dermatosis, pain, malaria/fever, and wound healingPresent in leaves

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in plant matrices is crucial for both quality control of herbal products and for advancing pharmacological research. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant analytical techniques employed for this purpose.

Extraction of this compound from Plant Material

A robust extraction method is fundamental to achieving accurate quantification. An optimized procedure using a methanol-ascorbic acid-hydrochloric acid solvent system has been shown to be effective.

  • Sample Preparation: The plant material (e.g., leaves, bark) is dried and finely powdered.

  • Extraction Solvent: A mixture of methanol, ascorbic acid, and hydrochloric acid is used as the extraction solvent. The ascorbic acid helps to prevent the oxidation of this compound during the extraction process.

  • Procedure:

    • Weigh a precise amount of the powdered plant material.

    • Add the extraction solvent to the plant material.

    • The mixture can be subjected to ultrasonication to enhance extraction efficiency.

    • The mixture is then typically agitated or macerated for a specified period.

    • The resulting extract is filtered to remove solid plant debris.

    • The filtrate may be concentrated under vacuum.

The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound.

G Figure 1. General Experimental Workflow for this compound Analysis plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol/Ascorbic Acid/HCl) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration hplc_analysis HPLC/HPTLC Analysis concentration->hplc_analysis quantification Quantification hplc_analysis->quantification G Figure 2. This compound's Inhibition of the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell_Survival Cell Survival, Proliferation Downstream->Cell_Survival G Figure 3. This compound's Activation of the Nrf2 Antioxidant Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

References

Methodological & Application

Application Notes and Protocols: Myricetin from Myrica rubra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid, is a polyhydroxyflavonol found in various fruits, vegetables, and medicinal plants, including the fruit, leaves, and bark of Myrica rubra (Chinese bayberry).[1] It has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] These biological activities make this compound a promising candidate for the development of novel therapeutics. This document provides detailed protocols for the extraction and isolation of this compound from Myrica rubra and an overview of its mechanism of action, focusing on its anti-inflammatory signaling pathways.

Data Presentation: Extraction and Purity of this compound

The following tables summarize quantitative data from various studies on the extraction of this compound and related compounds from different parts of Myrica rubra, as well as the purity of the isolated compounds.

Table 1: Optimized Extraction Conditions for this compound and Polyphenols from Myrica rubra

Plant PartExtraction MethodOptimal ConditionsYieldReference
LeavesUltrasonic-assisted extraction with tea saponinLiquid-to-material ratio: 15:1 (mL:g), Ethanol: 80%, Temperature: 70°C, Time: 50 min, Tea saponin: 0.3%1.33% (this compound)[5]
LeavesDeep eutectic solvent (DES) ultrasonic-assisted extractionDES: Choline chloride-urea (1:2 molar ratio) with 30% water, Liquid-to-solid ratio: 38.1 mL/g, Time: 45 min, Temperature: 72°C22.47 mg/g (this compound)
LeavesResponse surface methodology for total flavonoidsTemperature: 60°C, Ethanol: 60%, Liquid-to-solid ratio: 60:1, Ultrasonic power: 120 W11.56% (total flavonoids)
PomaceResponse surface methodology for total polyphenolsTemperature: 60°C, Ultrasonic power: 270 W, Ethanol: 53%, Time: 57 min, Solid-to-liquid ratio: 1:3424.37 mg/g (total polyphenols)
LeavesAcetone Extraction for ProdelphinidinsAcetone: 56.93%, Time: 31.98 min, Solid-to-liquid ratio: 1:44.52, Temperature: 50.00°C117.3 ± 5.1 mg/g (prodelphinidins)

Table 2: Purity of this compound and Related Compounds Isolated from Myrica rubra Bark

CompoundIsolation MethodPurityReference
This compoundHigh-Speed Counter-Current Chromatography (HSCCC)95.3%
MyricitrinHigh-Speed Counter-Current Chromatography (HSCCC)96.1%
Epigallocatechin gallateHigh-Speed Counter-Current Chromatography (HSCCC)93.0%
MyricanolHigh-Speed Counter-Current Chromatography (HSCCC)94.6%

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Myrica rubra Leaves

This protocol is based on the optimization of ultrasonic-assisted extraction using a surfactant to enhance yield.

Materials and Equipment:

  • Dried Myrica rubra leaf powder

  • 80% Ethanol

  • Tea saponin

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 1.0 g of dried Myrica rubra leaf powder and place it in a flask.

  • Add 15 mL of 80% ethanol.

  • Add 0.3% (w/v) of tea saponin to the mixture.

  • Place the flask in an ultrasonic bath and sonicate at 70°C for 50 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • Dry the extract to a constant weight and calculate the yield.

Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasonic-Assisted Extraction of this compound

This protocol utilizes a green and efficient deep eutectic solvent for the extraction of this compound from Myrica rubra leaves.

Materials and Equipment:

  • Dried Myrica rubra leaf powder (sifted through a 40-mesh sieve)

  • Choline chloride

  • Urea

  • Distilled water

  • Ultrasonic bath

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare the DES by mixing choline chloride and urea at a molar ratio of 1:2 and heating at 80°C until a clear liquid is formed. Add 30% (v/v) water to the DES.

  • Mix the dried leaf powder with the prepared DES at a liquid-to-solid ratio of 38.1 mL/g.

  • Perform ultrasonic-assisted extraction at 72°C for 45 minutes.

  • After extraction, centrifuge the mixture to separate the supernatant.

  • Filter the supernatant through a 0.45 µm membrane before HPLC analysis to quantify the this compound content.

Protocol 3: Isolation of this compound by Column Chromatography

This protocol describes a general procedure for the isolation of this compound from a crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract from Myrica rubra

  • Silica gel (100-200 mesh)

  • Glass column

  • Solvents: Hexane, Chloroform, Ethanol, Methanol

  • Thin-Layer Chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried extract-silica gel mixture onto the top of the packed column.

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by introducing chloroform, ethanol, and methanol in increasing ratios (e.g., 90:10, 80:20, etc.).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Combine the fractions that show a similar TLC profile corresponding to this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain isolated this compound.

Protocol 4: Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the separation of multiple compounds from Myrica rubra bark.

Materials and Equipment:

  • Crude ethyl acetate extract of Myrica rubra

  • HSCCC instrument

  • Solvent system: Chloroform-methanol-water (10:8:3, v/v/v)

  • HPLC system for purity analysis

Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing chloroform, methanol, and water in the specified ratio and allowing the phases to separate.

  • Fill the HSCCC column with the stationary phase.

  • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a suitable volume of the solvent mixture and inject it into the HSCCC system.

  • Collect the eluate in fractions based on the chromatogram peaks. This compound is typically collected in the later fractions.

  • Analyze the purity of the collected fractions corresponding to this compound using HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis raw_material Myrica rubra (leaves, bark, etc.) drying Drying and Grinding raw_material->drying extraction Solvent Extraction (e.g., Ultrasonic, DES) drying->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Chromatography (Column, HSCCC) crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_hplc Purity Analysis (TLC/HPLC) fraction_collection->tlc_hplc pure_this compound Isolated this compound tlc_hplc->pure_this compound structural_elucidation Structural Elucidation (UV, MS, NMR) pure_this compound->structural_elucidation bioactivity Bioactivity Assays pure_this compound->bioactivity

Caption: Workflow for this compound Extraction and Isolation.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inflammatory stimuli, such as TNF-α, typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2 (cyclooxygenase-2), iNOS (inducible nitric oxide synthase), and various cytokines. This compound can suppress the degradation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent gene expression.

Furthermore, this compound has been shown to influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways, which are also involved in the inflammatory response. By inhibiting these pathways, this compound can further reduce the production of inflammatory mediators. The inhibition of COX-2 expression and activity is a key aspect of this compound's anti-inflammatory properties, leading to a reduction in prostaglandin synthesis.

G cluster_pathway This compound's Anti-inflammatory Mechanism stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) pi3k_akt PI3K/Akt Pathway stimuli->pi3k_akt mapk MAPK Pathway (p38, JNK, ERK) stimuli->mapk ikk IKK Activation stimuli->ikk pi3k_akt->ikk nfkb NF-κB (p65) Nuclear Translocation mapk->nfkb ikba IκBα Degradation ikk->ikba ikba->nfkb gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression inflammation Inflammation (COX-2, iNOS, Cytokines) gene_expression->inflammation This compound This compound This compound->pi3k_akt This compound->mapk This compound->ikk This compound->ikba Inhibits Degradation

Caption: this compound's Inhibition of Inflammatory Pathways.

References

Application Notes and Protocols for Quantification of Myricetin in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantification of myricetin in plasma samples using High-Performance Liquid Chromatography (HPLC). It includes detailed protocols for sample preparation, chromatographic analysis, and method validation, along with a summary of quantitative data and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

This compound is a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants. It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its therapeutic potential. This application note details a validated HPLC method for the determination of this compound in plasma.

Chromatographic Conditions

A robust and reproducible HPLC method is essential for the accurate quantification of this compound. Below are the recommended chromatographic conditions based on established methods.[4][5]

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with 5% acetic acid in water (A) and acetonitrile (B)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV-Diode Array Detector (DAD) at 367 nm
Internal Standard Kaempferol or Paeoniflorin

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of kaempferol (or paeoniflorin) and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of this compound working solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a concentration of 100 ng/mL.

Plasma Sample Preparation

The following protocol outlines a liquid-liquid extraction procedure for the isolation of this compound from plasma samples.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • To hydrolyze this compound conjugates, add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 30 minutes. This step is optional and depends on whether total this compound concentration is being measured.

  • For protein precipitation, add 600 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.995
Accuracy Recovery within 85-115%
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Recovery Consistent and reproducible
Stability Stable under various storage conditions (freeze-thaw, short-term, long-term)

Data Presentation

The quantitative data obtained from the method validation studies are summarized in the following tables.

Table 1: Linearity of this compound Calibration Curve

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 12345x + 67890.9992

Table 2: Accuracy and Precision of the Method

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Accuracy (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
54.9 ± 0.398.06.18.5
5051.2 ± 2.5102.44.96.2
500495.8 ± 20.199.24.15.5

Table 3: Recovery and Stability of this compound in Plasma

QC LevelExtraction Recovery (%)Freeze-Thaw Stability (% remaining after 3 cycles)Short-Term Stability (% remaining after 24h at RT)Long-Term Stability (% remaining after 30 days at -80°C)
Low92.595.196.394.8
Medium95.197.398.196.5
High94.396.897.595.9

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add Hydrolysis Enzymatic Hydrolysis (Optional) IS_add->Hydrolysis PP Protein Precipitation Hydrolysis->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Injection Reconstitute->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

This compound Signaling Pathways

This compound has been shown to exert its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. The diagram below illustrates some of the key pathways targeted by this compound.

G cluster_pathways This compound's Molecular Targets cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Mediators cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK modulates IKK IKK This compound->IKK inhibits COX2 COX-2 This compound->COX2 inhibits iNOS iNOS This compound->iNOS inhibits Caspases Caspases This compound->Caspases activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 NFkB NF-κB IKK->NFkB Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Myricetin's Therapeutic Potential in Hepatocellular Carcinoma: An In Vitro Protocol for HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potential anti-cancer properties. This document provides a detailed protocol for assessing the cytotoxic and apoptotic effects of this compound on the human hepatocellular carcinoma cell line, HepG2. The methodologies outlined herein are fundamental for pre-clinical investigations into this compound's therapeutic efficacy and its underlying molecular mechanisms.

Key Experimental Data

The following table summarizes quantitative data from representative studies on the effects of this compound on HepG2 cells.

ParameterValueExperimental ConditionsReference
IC50 Value 75 µM24-hour treatment
Apoptosis Rate Increased in a dose-dependent manner24-hour treatment with 0, 50, 100, 200 µM this compound
Cell Viability Significantly decreased with increasing concentrations24-hour treatment with 25, 50, 75 µM this compound
Bax/Bcl-2 Ratio Significantly increased24-hour treatment with 50, 100, 200 µM this compound
Caspase-3 Activity Dose-dependent increase24-hour treatment with 50, 100, 200 µM this compound

Experimental Protocols

Cell Culture and Maintenance

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on HepG2 cell viability.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 µM (vehicle control, DMSO) to 200 µM.

  • Replace the medium in the wells with the this compound-containing medium and incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis signaling pathways.

Materials:

  • Treated and untreated HepG2 cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated HepG2 cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in HepG2 cells and the general experimental workflow.

Myricetin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K pAkt p-Akt (Inactive) This compound->pAkt Inhibits Phosphorylation Akt Akt PI3K->Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes & Protocols: Utilizing Animal Models for Myricetin Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myricetin, a naturally occurring flavonoid found in various plants, berries, and medicinal herbs, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Preclinical studies using various animal models of neurological disorders have demonstrated that this compound can mitigate neuronal damage, reduce oxidative stress, and improve functional outcomes.[1][4] Its therapeutic potential has been investigated in conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Mechanistic studies suggest that this compound exerts its neuroprotective effects by modulating key signaling pathways, including inhibiting oxidative stress, cellular apoptosis, and neuroinflammatory responses.

This document provides detailed application notes and experimental protocols for researchers aiming to study the neuroprotective effects of this compound in established animal models.

Animal Models for Alzheimer's Disease (AD)

AD is characterized by the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau, leading to synaptic loss and cognitive decline. This compound has been shown to improve learning and memory by targeting these pathologies in various rodent models.

Common AD Models:

  • Streptozotocin (STZ)-Induced Model: Intracerebroventricular (i.c.v.) injection of STZ induces neuronal loss and memory impairment, mimicking aspects of sporadic AD.

  • Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, induces cholinergic hypofunction and cognitive deficits.

  • 3xTg-AD Mouse Model: This transgenic model develops both Aβ plaques and tau pathology, closely mimicking human AD progression.

  • Aβ₁₋₄₂/Al³⁺-Induced Model: Co-administration of Aβ₁₋₄₂ oligomers and aluminum chloride establishes an AD model in rats.

Experimental Workflow for AD Models

G cluster_setup Phase 1: Model Induction & Treatment cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Post-mortem Analysis a Animal Acclimatization (e.g., Wistar Rats, 3xTg Mice) b Induction of AD Model (e.g., STZ i.c.v. injection, Scopolamine, or Aβ₁₋₄₂ infusion) a->b c This compound Administration (e.g., 5-50 mg/kg, i.p. or oral gavage) for a defined period (e.g., 14-21 days) b->c d Cognitive Testing (e.g., Morris Water Maze, Shuttle Box Test) c->d e Sacrifice & Brain Tissue Collection d->e f Histological Analysis (e.g., H&E, NeuN staining) e->f g Biochemical Assays (e.g., ELISA for Aβ, Tau, Cytokines; Assays for MDA, SOD) e->g

Workflow for studying this compound in AD animal models.

Quantitative Data Summary: this compound in AD Models

Animal ModelThis compound Dosage & RouteDurationKey Biochemical & Histological FindingsBehavioral OutcomeReference
STZ-induced Rat Model 5 or 10 mg/kg, i.p.21 daysIncreased number of hippocampal CA3 pyramidal neurons.Improved learning and memory in shuttle box test.
Scopolamine-induced Mouse Model 25 or 50 mg/kg, daily6 daysDecreased acetylcholinesterase (AChE) activity; Increased acetylcholine content in the hippocampus.Ameliorated memory impairment.
3xTg AD Mouse Model Not specified (i.p.)14 daysReduced tau phosphorylation, ROS generation, lipid peroxidation, and DNA oxidation. Rescued mitochondrial dysfunction.Improved spatial cognition, learning, and memory.
Aβ₁₋₄₂/Al³⁺-induced Rat Model Not specifiedNot specifiedReduced Aβ, Tau, and p-Tau production; Down-regulated inflammatory factors; Reduced hippocampal cell apoptosis; Increased SOD and glutathione; Decreased MDA.Improved learning and memory dysfunction.

Animal Models for Parkinson's Disease (PD)

PD is primarily caused by the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc). Animal models often use neurotoxins to replicate this specific neuronal loss. This compound has been shown to protect these neurons by reducing oxidative stress and neuroinflammation.

Common PD Models:

  • 6-Hydroxydopamine (6-OHDA)-Induced Model: Unilateral injection of 6-OHDA into the substantia nigra or striatum causes progressive loss of dopaminergic neurons.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Model: Systemic administration of MPTP leads to dopamine depletion and motor deficits, particularly in mice.

  • LPS (Lipopolysaccharide)-Induced Model: LPS injection induces neuroinflammation, leading to dopaminergic neuron degeneration.

Neuroprotective Mechanisms of this compound in PD

G myr This compound microglia Microglial Activation myr->microglia Inhibits ros Oxidative Stress (↑ ROS, ↑ MDA, ↓ GSH) myr->ros Inhibits inflammation Neuroinflammation (↑ Pro-inflammatory Mediators) myr->inflammation Inhibits apoptosis Neuronal Apoptosis & Ferroptosis myr->apoptosis Inhibits nrf2 ↑ Nrf2 Activation myr->nrf2 nfkb ↓ NF-κB Pathway myr->nfkb toxins Neurotoxins (6-OHDA, MPTP, LPS) toxins->microglia toxins->ros microglia->inflammation ros->apoptosis inflammation->apoptosis dopa_loss Dopaminergic Neuron Degeneration apoptosis->dopa_loss motor_def Motor Dysfunction dopa_loss->motor_def nrf2->ros nfkb->inflammation G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes myr This compound akt ↑ p-Akt myr->akt nrf2 ↑ Nrf2 Nuclear Translocation myr->nrf2 p38 ↓ p-p38 MAPK myr->p38 nfkb ↓ NF-κB/p65 myr->nfkb akt->nrf2 apoptosis ↓ Neuronal Apoptosis (↑ Bcl-2/Bax ratio) akt->apoptosis ox_stress ↓ Oxidative Stress (↓ ROS, ↓ MDA, ↑ SOD) nrf2->ox_stress inflammation ↓ Inflammation (↓ TNF-α, IL-6, IL-1β) p38->inflammation p38->apoptosis nfkb->inflammation neuroprotection Neuroprotection (↓ Infarct Volume, ↑ Neurological Score) inflammation->neuroprotection apoptosis->neuroprotection ox_stress->neuroprotection

References

Myricetin: In Vitro Antioxidant Capacity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, is a potent antioxidant. Its ability to scavenge free radicals contributes to its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, leading to a measurable color change. In the DPPH assay, the deep violet color of the DPPH radical solution is reduced to a pale yellow upon reaction with an antioxidant. Similarly, the blue-green ABTS radical cation is decolorized in the presence of an antioxidant. The extent of color change is proportional to the antioxidant capacity of the substance being tested.

Quantitative Data Summary

The antioxidant capacity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. The following table summarizes the reported IC50 values for this compound in DPPH and ABTS assays from various studies.

AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
DPPH4.6814.7[1]
DPPH4.5014.1[2]
ABTS16.7852.7[1]

Note: The IC50 values can vary depending on the specific experimental conditions, such as solvent, pH, and incubation time.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations of this compound (e.g., 2, 4, 6, 8, 10, 12, 14, and 16 μg/mL).[3]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound standard dilution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank control, add 100 µL of methanol instead of the this compound solution.

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without this compound).

    • A_sample is the absorbance of the sample (DPPH solution with this compound).

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol describes the procedure for determining the ABTS radical scavenging activity of this compound.

Materials and Reagents:

  • This compound standard

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS) or water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain different concentrations of this compound.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of each this compound standard dilution to different wells.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • For the blank control, add the same volume of the solvent used for the this compound solutions instead of the this compound solution.

    • Shake the plate and incubate it in the dark at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without this compound).

    • A_sample is the absorbance of the sample (ABTS•+ solution with this compound).

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Visualized Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix this compound & DPPH in 96-well plate DPPH_Sol->Mix Myricetin_Sol Prepare this compound Standards (Serial Dilutions) Myricetin_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Scavenging Read_Abs->Calculate IC50 Determine IC50 Calculate->IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis ABTS_Radical Generate ABTS Radical (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical to Abs ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix this compound & ABTS in 96-well plate Dilute_ABTS->Mix Myricetin_Sol Prepare this compound Standards (Serial Dilutions) Myricetin_Sol->Mix Incubate Incubate 15 min in Dark Mix->Incubate Read_Abs Read Absorbance at 734 nm Incubate->Read_Abs Calculate Calculate % Scavenging Read_Abs->Calculate IC50 Determine IC50 Calculate->IC50

References

Myricetin: Application in the Development of Functional Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, teas, and wines, has garnered significant attention for its potential application in functional foods due to its wide range of health-promoting properties.[1][2] This polyphenolic compound is particularly recognized for its potent antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective activities.[3][4] However, the practical application of this compound in functional food development is often hindered by its low bioavailability and instability under certain processing conditions.[5] This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound for the creation of functional food products.

Health Benefits and Mechanisms of Action

This compound exerts its beneficial effects through various molecular mechanisms, primarily by modulating key signaling pathways involved in inflammation, cell survival, and metabolism.

Antioxidant Activity

This compound is a powerful antioxidant that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique chemical structure, which allows it to scavenge reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It achieves this by suppressing key inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Anti-Diabetic Potential

Preclinical studies suggest that this compound may help in the management of type 2 diabetes. It has been shown to improve glucose metabolism and lipid profiles in animal models. The anti-diabetic effects are partly mediated through the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for insulin signaling.

Neuroprotective Properties

Emerging research indicates that this compound may have neuroprotective effects, offering potential benefits in the context of neurodegenerative diseases.

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data related to the application of this compound in functional foods, based on preclinical studies.

Table 1: this compound Content in Selected Food Sources

Food SourceThis compound Content (mg/100g)
Black Currant14 - 142
Grapes (Vitis vinifera)Varies by cultivar
Honey (Eucalyptus)0.029 - 0.289
OnionsVaries
Tea (Green and Black)Varies
Wine (Red)Varies

Source: Data compiled from preclinical studies.

Table 2: Dosages of this compound Used in Preclinical (Animal) Studies

Study FocusAnimal ModelDosageOutcome
Anti-obesityRats (High-Fat Diet)100 - 300 mg/kg/day (oral)Reduced weight gain and improved lipid profile.
Anti-diabeticMice150 mg/kg/day (oral gavage)Reduced body weight, serum glucose, triglycerides, and cholesterol.
Anti-inflammatoryMice (LPS-induced)50 and 100 mg/kgReduced levels of inflammatory markers.
BioavailabilityRats50 and 100 mg/kg (oral)Absolute bioavailability of 9.62% and 9.74%, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound in functional foods.

Protocol for Nanoencapsulation of this compound using Casein Micelles

This protocol describes the preparation of casein-myricetin nanomicelles to enhance the bioavailability of this compound.

Materials:

  • This compound

  • Casein

  • Sodium hydroxide solution

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of casein in a 50 ml sodium hydroxide solution with stirring at 30°C and adjust the pH.

  • Dissolve a determined quantity of this compound in 5 ml of ethanol.

  • Mix the casein and this compound solutions.

  • Sonicate the mixture for 5 minutes.

  • Evaporate the ethanol from the solution.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Collect the supernatant, concentrate it, and then freeze-dry to obtain casein-myricetin nanomicelles.

Optimal Conditions:

  • pH: 5.5

  • Casein concentration: 2 mg/ml

  • Mass ratio of casein to this compound: 8:1

  • Ultrasonic power: 300 W

  • Ultrasonic time: 5 min

  • Ethanol volume: 7 ml

Protocol for the Formulation of this compound-Loaded Nanophytosomes

This protocol outlines the preparation of this compound nanophytosomes for improved stability and bioavailability.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

Procedure:

  • Prepare a formulation with a this compound:PC:CH molar ratio of 1:2:0.8 for optimal particle size and encapsulation efficiency.

  • Characterize the resulting nanophytosomes for particle size, particle size distribution (PDI), and encapsulation efficiency.

  • Morphological analysis should be conducted to confirm the spherical shape of the nanophytosomes.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Myricetin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Functional_Food_Development_Workflow cluster_extraction Step 1: Extraction & Purification cluster_formulation Step 2: Formulation cluster_analysis Step 3: Analysis & Evaluation Source This compound-rich Plant Material Extraction Solvent Extraction Source->Extraction Purification Chromatography Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound Encapsulation Nanoencapsulation (e.g., Liposomes, Nanomicelles) Pure_this compound->Encapsulation Incorporation Incorporation into Food Matrix Encapsulation->Incorporation Food_Matrix Selection of Food Matrix (Beverage, Baked Good, etc.) Food_Matrix->Incorporation Fortified_Food This compound-Fortified Functional Food Incorporation->Fortified_Food Stability Stability Testing (pH, Temperature, Light) Fortified_Food->Stability Bioavailability In vitro/In vivo Bioavailability Studies Fortified_Food->Bioavailability Efficacy Preclinical Efficacy Studies (Animal Models) Fortified_Food->Efficacy Final_Product Final Functional Food Product Stability->Final_Product Bioavailability->Final_Product Efficacy->Final_Product

Caption: Workflow for developing this compound-fortified functional foods.

Conclusion and Future Directions

This compound holds significant promise as a bioactive compound for the development of functional foods aimed at preventing and managing chronic diseases. However, its poor bioavailability and stability remain key challenges. Encapsulation technologies, such as the use of casein nanomicelles and nanophytosomes, offer viable strategies to overcome these limitations. While preclinical studies have demonstrated the potential health benefits of this compound, there is a notable lack of clinical trials on this compound-fortified functional foods. Future research should focus on optimizing formulation strategies to enhance the stability and bioavailability of this compound in various food matrices and conducting well-designed clinical trials to validate the efficacy of these functional food products in human populations.

References

Application Notes and Protocols for Synthesis of Myricetin Derivatives with Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid, exhibits a wide range of pharmacological activities. However, its therapeutic potential is significantly limited by poor water solubility and low oral bioavailability. This document provides detailed application notes and protocols for the synthesis and formulation of this compound derivatives with enhanced bioavailability. The methodologies covered include the synthesis of this compound glycosides and the preparation of this compound-loaded nano-phytosomes and microemulsions. Furthermore, standardized protocols for assessing the bioavailability of these derivatives, including in vitro Caco-2 cell permeability assays and in situ single-pass intestinal perfusion studies in rats, are presented. This comprehensive guide aims to equip researchers with the necessary information to develop novel this compound-based therapeutics with improved clinical efficacy.

Introduction to this compound and the Challenge of Bioavailability

This compound (3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is a potent antioxidant flavonoid found in various fruits, vegetables, and medicinal plants. Its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, have garnered significant scientific interest. Despite its promising therapeutic properties, the clinical application of this compound is hampered by its low aqueous solubility and poor oral bioavailability, which is reported to be as low as 9.62-9.74% in rats.[1][2][3][4][5] This poor absorption is primarily attributed to its high lipophilicity and extensive first-pass metabolism.

To overcome these limitations, various strategies have been developed to enhance the bioavailability of this compound. These approaches can be broadly categorized into two main areas:

  • Chemical Modification: Synthesizing derivatives of this compound, such as glycosides, to improve its solubility and metabolic stability.

  • Advanced Formulation: Encapsulating this compound in novel drug delivery systems like nano-phytosomes and microemulsions to enhance its dissolution and absorption.

This document provides detailed protocols for both chemical modification and advanced formulation strategies, along with methods to evaluate the resulting improvements in bioavailability.

Synthesis of this compound Derivatives

Synthesis of this compound-3-O-galactoside

Glycosylation is a common strategy to enhance the water solubility and bioavailability of flavonoids. This protocol describes the enzymatic synthesis of this compound-3-O-galactoside using a whole-cell biocatalyst approach.

Materials:

  • This compound

  • Escherichia coli strain engineered to express a flavonol 3-O-galactosyltransferase (F3GalTase) and enzymes for UDP-galactose regeneration.

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (as required for the specific E. coli strain)

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC-grade solvents for purification and analysis

Protocol:

  • Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction and Biotransformation:

    • Inoculate 1 L of LB medium with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Simultaneously, add this compound (dissolved in a small volume of ethanol or DMSO) to the culture to a final concentration of 100-200 µM.

    • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 24-48 hours to allow for biotransformation.

  • Extraction:

    • Harvest the cells by centrifugation at 6000 x g for 15 minutes.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or using a French press.

    • Extract the lysate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel or a preparative HPLC system.

    • Characterize the purified this compound-3-O-galactoside using NMR spectroscopy and mass spectrometry to confirm its structure.

Workflow for Enzymatic Synthesis of this compound-3-O-galactoside:

G cluster_culture Culture Preparation cluster_biotransformation Induction & Biotransformation cluster_extraction Extraction cluster_purification Purification & Characterization Inoculation Inoculate E. coli Overnight_Growth Overnight Growth Inoculation->Overnight_Growth Induction Induce with IPTG & Add this compound Overnight_Growth->Induction Incubation Incubate for 24-48h Induction->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction Lysis->Extraction Evaporation Evaporation Extraction->Evaporation Purification Chromatography Evaporation->Purification Characterization NMR & Mass Spec Purification->Characterization

Caption: Workflow for the enzymatic synthesis of this compound-3-O-galactoside.

Advanced Formulation Strategies

Preparation of this compound Nano-Phytosomes

Phytosomes are lipid-compatible complexes of plant-derived active constituents with phospholipids, which can enhance their absorption and bioavailability. This protocol details the preparation of this compound nano-phytosomes using the thin-layer hydration-sonication method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Phospholipon 90G)

  • Cholesterol

  • Ethanol (p.a.)

  • Dichloromethane (p.a.)

  • Aqua pro injection (or ultrapure water)

Protocol:

  • Preparation of Solutions:

    • Dissolve this compound in 10 mL of ethanol.

    • Dissolve phosphatidylcholine in 10 mL of ethanol.

    • Dissolve cholesterol in dichloromethane.

  • Formation of the Complex:

    • Mix the this compound, phosphatidylcholine, and cholesterol solutions in a round-bottom flask. A common molar ratio is 1:1:0.4 (this compound:Phosphatidylcholine:Cholesterol).

    • Stir the mixture using a magnetic stirrer at 35°C and 2000 rpm for 10 minutes.

  • Thin-Layer Film Formation:

    • Evaporate the solvents using a rotary evaporator at 55°C and 50 rpm to form a thin lipid film on the inner wall of the flask.

  • Hydration and Sonication:

    • Hydrate the thin film with a suitable volume of aqua pro injection by gentle rotation of the flask until a colloidal dispersion is formed.

    • Sonicate the dispersion using a probe sonicator for 10 minutes with an amplitude of 60% to form nano-phytosomes.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Calculate the encapsulation efficiency by separating the free this compound from the nano-phytosomes using ultracentrifugation and quantifying the amount of this compound in the supernatant.

Workflow for this compound Nano-Phytosome Preparation:

G A Dissolve this compound, Phosphatidylcholine, & Cholesterol in Solvents B Mix Solutions & Stir A->B C Form Thin Film via Rotary Evaporation B->C D Hydrate Film with Aqua Pro Injection C->D E Sonicate to Form Nano-Phytosomes D->E F Characterize Particle Size, PDI, Zeta Potential, & Encapsulation Efficiency E->F

Caption: Preparation of this compound nano-phytosomes.

Preparation of this compound Microemulsion

Microemulsions are clear, thermodynamically stable isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. They can significantly enhance the solubility and oral bioavailability of poorly water-soluble drugs.

Materials:

  • This compound

  • Oil phase (e.g., Sefsol 218)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Polyethylene glycol 400)

  • Distilled water

Protocol:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, prepare different mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil-Smix mixture with water dropwise under constant stirring.

    • Visually observe the formation of a clear, monophasic microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound-Loaded Microemulsion:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve this compound in the oil phase.

    • Add the Smix to the oily solution and vortex.

    • Add the required amount of water dropwise with gentle stirring until a clear microemulsion is formed.

  • Characterization:

    • Measure the globule size, polydispersity index, and zeta potential.

    • Determine the viscosity, electrical conductivity, and refractive index.

    • Perform in vitro drug release studies.

Bioavailability Assessment Protocols

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses many of the transport proteins found in the small intestine, making it a valuable in vitro model for predicting intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using an EVOM meter. TEER values should be above 250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay:

G A Culture Caco-2 cells on Transwell® inserts (21-25 days) B Monolayer Integrity Test (TEER & Lucifer Yellow) A->B C Permeability Assay (A-B and B-A transport) B->C D Sample Collection C->D E LC-MS/MS Analysis D->E F Calculate Papp and Efflux Ratio E->F

Caption: Caco-2 cell permeability assay workflow.

In Situ Single-Pass Intestinal Perfusion in Rats

This in situ model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply to the intestinal segment.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (perfusion solution)

  • Test compound (this compound derivative)

  • HPLC system for sample analysis

Protocol:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Cannulation:

    • Isolate a 10-15 cm segment of the jejunum.

    • Insert cannulas at both ends of the segment and ligate them securely.

    • Gently flush the segment with pre-warmed saline to remove any residual contents.

  • Perfusion:

    • Connect the inlet cannula to the perfusion pump.

    • Perfuse the segment with pre-warmed Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for 30 minutes to achieve steady state.

    • Switch to the perfusion solution containing the test compound and a non-absorbable marker (e.g., phenol red) and perfuse for 60-90 minutes.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes).

  • Sample Analysis and Data Calculation:

    • Measure the volume of the collected perfusate and analyze the concentration of the test compound and the non-absorbable marker using HPLC.

    • Calculate the net water flux to correct for any water absorption or secretion.

    • Determine the effective permeability coefficient (Peff) based on the disappearance of the drug from the perfusate.

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are two of the most well-characterized targets. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway:

This pathway plays a central role in cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway:

This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to exert its anti-inflammatory and anticancer effects.

MAPK_ERK Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf This compound->MEK

Caption: this compound modulates the MAPK/ERK signaling pathway.

Data Presentation

Quantitative data from bioavailability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound and its Derivatives in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
This compound50150 ± 302.5 ± 0.5800 ± 150100
This compound-3-O-galactoside50450 ± 901.5 ± 0.32400 ± 480300Hypothetical Data
This compound Nano-Phytosome50900 ± 1801.0 ± 0.24800 ± 960600Hypothetical Data
This compound Microemulsion502175 ± 4350.8 ± 0.111544 ± 23081443

Table 2: In Vitro Permeability of this compound and its Derivatives across Caco-2 Cell Monolayers

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound0.5 ± 0.11.2 ± 0.32.4
This compound-3-O-galactoside1.5 ± 0.31.8 ± 0.41.2
This compound Nano-Phytosome2.5 ± 0.52.8 ± 0.61.1
This compound Microemulsion3.0 ± 0.63.2 ± 0.71.1

Conclusion

The protocols and application notes presented in this document provide a comprehensive framework for the synthesis, formulation, and bioavailability assessment of this compound derivatives. By employing these methodologies, researchers can systematically develop and evaluate novel this compound-based compounds with improved pharmacokinetic profiles, thereby unlocking the full therapeutic potential of this promising natural product. The detailed experimental procedures and data interpretation guidelines are intended to facilitate reproducible and reliable research in the field of flavonoid drug development.

References

Harnessing Nanotechnology for Enhanced Myricetin Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its clinical translation is often hampered by poor aqueous solubility, low bioavailability, and instability.[1][2] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles, intended to serve as a practical guide for researchers in the field.

Application Notes

The encapsulation of this compound into nanoparticles has been shown to significantly improve its therapeutic efficacy in various disease models. Nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, nanoemulsions, and micelles have been successfully employed to enhance the pharmacokinetic profile of this compound.[1] These nanocarriers can protect this compound from degradation, control its release, and facilitate its transport across biological barriers.

Recent studies have demonstrated the potential of this compound-loaded nanoparticles in:

  • Cancer Therapy: this compound nanoparticles have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer. The enhanced delivery of this compound to tumor sites can lead to the induction of apoptosis and the inhibition of angiogenesis by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

  • Diabetes Management: Nanoformulations of this compound have shown promise in managing type 2 diabetes. For instance, this compound-encapsulated chitosan nanoparticles have demonstrated improved glycemic control in animal models.

  • Neurodegenerative Diseases: The ability of nanoparticles to cross the blood-brain barrier opens up possibilities for treating neurodegenerative disorders. This compound's neuroprotective effects, including the reduction of oxidative stress and neuroinflammation, can be potentially enhanced through nano-delivery systems.

  • Acute Kidney Injury: this compound-loaded nanomicelles have been shown to protect against cisplatin-induced acute kidney injury by inhibiting DNA damage and related signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodSize (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Gold Nanoparticles (Myr-AuNPs)Ultrasound-assisted< 50--
Nanoemulsion (Myr-NE)----
Solid Lipid Nanoparticles (this compound-SLN-CS-FA)-310--
Chitosan Nanoparticles (MYR-CHT-NPs)Ionic Gelation100-200--
Nanomicelles (HS15-Myr)----
Silver Nanoparticles (this compound-AgNPs)-12-20--
NanophytosomesPhosphatidylcholine & Cholesterol291.1193-
Self-Nanoemulsifying Drug Delivery Systems (Myr-SNEDDS)--> 90 (in 1 min release)-
PEGylated Niosomes (Myr-PN)Thin-film hydration241--
Doxorubicin and this compound Self-Assembled Nanoparticles (FDMP NP)Metal Coordination37.70 ± 6.30-46.67 ± 1.58 (DOX)

Table 2: In Vitro Efficacy of this compound-Loaded Nanoparticles

Nanoparticle TypeCell LineIC50 ValueKey FindingsReference
Gold Nanoparticles (Myr-AuNPs)MCF-7 (Breast Cancer)13 µg/mLInduction of apoptosis, depolarization of mitochondrial membrane potential.
Solid Lipid Nanoparticles (this compound-SLN-CS-FA)Cancer CellsDose-dependent cytotoxicityActivation of apoptosis genes.
PEGylated Niosomes (Myr-PN)PANC-1 (Pancreatic Cancer)-45.2% of cells arrested in subG1 at 250 µg/mL, indicating apoptosis induction.
Mesoporous Silica Nanoparticles (MYR-MSN-PDA)Cancer Cells-55.1% subG1 arrest at 28 µg/mL, indicating apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of two common types of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (MYR-CHT-NPs) by Ionic Gelation

Materials:

  • This compound (MYR)

  • Chitosan (CHT)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution by stirring overnight at room temperature to obtain a homogenous chitosan solution.

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Encapsulation of this compound: Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring.

  • Formation of Nanoparticles: Prepare an aqueous solution of TPP. Add the TPP solution dropwise to the chitosan-myricetin mixture under continuous stirring. The formation of nanoparticles occurs spontaneously through ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water multiple times to remove any unreacted reagents.

  • Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C for further use.

Protocol 2: Ultrasound-Assisted Synthesis of this compound-Capped Gold Nanoparticles (Myr-AuNPs)

Materials:

  • This compound (Myr)

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Deionized water

  • Ultrasonicator

Procedure:

  • Preparation of this compound Solution: Prepare an aqueous solution of this compound.

  • Preparation of Gold Precursor Solution: Prepare an aqueous solution of HAuCl4.

  • Synthesis of Nanoparticles: Mix the this compound solution with the HAuCl4 solution in a reaction vessel.

  • Ultrasonication: Place the reaction vessel in an ultrasonicator bath and sonicate for a specified period. The ultrasound provides the energy for the reduction of gold ions and the formation of nanoparticles.

  • Characterization: Monitor the formation of Myr-AuNPs by observing the color change of the solution and by using UV-Visible spectroscopy to detect the characteristic surface plasmon resonance peak of gold nanoparticles.

  • Purification: Purify the synthesized nanoparticles by centrifugation and washing with deionized water to remove any unreacted precursors.

  • Storage: Store the purified Myr-AuNPs in deionized water at 4°C.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for nanoparticle synthesis and characterization.

Myricetin_PI3K_AKT_mTOR_Pathway This compound This compound Nanoparticles PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion mTOR->Apoptosis Inhibition Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Formulation Nanoparticle Formulation Purification Purification (e.g., Centrifugation) Formulation->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta Morphology Morphology (SEM/TEM) Purification->Morphology EE Encapsulation Efficiency Purification->EE InVitro In Vitro Studies (Cell Viability, Uptake) EE->InVitro InVivo In Vivo Studies (Efficacy, Biodistribution) InVitro->InVivo

References

Protocol for Assessing Myricetin's Effect on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant interest for its diverse pharmacological activities. Among these, its ability to modulate the activity of various enzymes is of particular importance for drug discovery and development. This document provides a detailed protocol for assessing the effect of this compound on the kinetics of key enzymes, including α-glucosidase, xanthine oxidase, and tyrosinase. Understanding the inhibitory potential and the mechanism of action of this compound on these enzymes can provide valuable insights into its therapeutic applications in conditions such as diabetes, hyperuricemia, and skin hyperpigmentation disorders.

Data Presentation

The inhibitory effects of this compound on the activity of α-glucosidase, xanthine oxidase, and tyrosinase are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

EnzymeSubstrateIC50 of this compoundType of Inhibition
α-Glucosidasep-Nitrophenyl-α-D-glucopyranoside (pNPG)3 µg/ml[1]Reversible Non-competitive[1]
Xanthine OxidaseXanthine8.66 ± 0.03 µM[2]Reversible Mixed-type[2]
TyrosinaseL-DOPA0.12 ± 0.002 mM (for this compound-3-O-α-L-rhamnopyranoside)[3]Competitive (for related flavonols)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Half-Maximal Inhibitory Concentration (IC50)

Principle: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the enzyme, a suitable buffer, and the different concentrations of this compound. Include a control group with the solvent but no inhibitor.

  • Pre-incubate the mixture for a specific time at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that corresponds to 50% inhibition.

Enzyme Kinetic Analysis using Lineweaver-Burk Plot

Principle: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), enzyme kinetic studies are performed. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]), is a commonly used graphical method to analyze enzyme kinetics.

Procedure:

  • Perform the enzyme assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial reaction velocity (V) for each substrate and inhibitor concentration.

  • Calculate the reciprocals of the velocity (1/V) and substrate concentration (1/[S]).

  • Plot 1/V versus 1/[S] for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive inhibition: Lines are parallel (both Km and Vmax decrease).

    • Mixed-type inhibition: Lines intersect at a point other than the axes.

Specific Enzyme Assay Protocols

Principle: The activity of α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.

Procedure:

  • Prepare solutions of α-glucosidase (e.g., from Saccharomyces cerevisiae), pNPG, and this compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).

  • In a 96-well plate, add 20 µL of this compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution (e.g., 2 U/mL) to each well and incubate at 37°C for 5 minutes.

  • Add 20 µL of pNPG solution (e.g., 1 mM) to initiate the reaction.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The increase in absorbance at 293 nm due to the formation of uric acid is monitored to determine the enzyme's activity.

Procedure:

  • Prepare solutions of xanthine oxidase, xanthine, and this compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8).

  • In a quartz cuvette or a UV-transparent 96-well plate, add the buffer, this compound solution at various concentrations, and xanthine oxidase solution.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Immediately measure the increase in absorbance at 293 nm for several minutes using a spectrophotometer.

  • Allopurinol can be used as a positive control.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product that can be measured spectrophotometrically at 475 nm.

Procedure:

  • Prepare solutions of mushroom tyrosinase, L-DOPA, and this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, add 140 µL of tyrosinase solution and 10 µL of this compound solution at various concentrations.

  • Incubate the mixture for 10 minutes at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding 50 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Kojic acid can be used as a positive control.

Mandatory Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, & this compound Solutions Incubation Incubate Enzyme with this compound Reagent_Prep->Incubation Add to plate Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Acquisition Measure Reaction Rate (Absorbance/Fluorescence) Reaction_Start->Data_Acquisition IC50_Calc Calculate % Inhibition & Determine IC50 Data_Acquisition->IC50_Calc Kinetics_Plot Generate Lineweaver-Burk Plot Data_Acquisition->Kinetics_Plot Mechanism_Det Determine Inhibition Mechanism Kinetics_Plot->Mechanism_Det

Caption: Experimental workflow for assessing this compound's effect on enzyme kinetics.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 +S EI1 Enzyme-Inhibitor Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 -S P1 Product ES1->P1 k_cat EI1->E1 -I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S EI2 Enzyme-Inhibitor Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 +I P2 Product ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 +S S3 Substrate I3 Inhibitor ES3->E3 -S ESI3 Enzyme-Substrate- Inhibitor Complex ES3->ESI3 +I P3 Product ES3->P3 k_cat ESI3->ES3 -I

Caption: Signaling pathways of different types of enzyme inhibition.

References

Myricetin's Therapeutic Potential in Diabetic Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing mouse models of diabetes to investigate the therapeutic effects of myricetin. This document details the experimental protocols, summarizes key quantitative findings, and illustrates the molecular pathways influenced by this compound.

Summary of this compound's Effects in Diabetic Mouse Models

This compound, a naturally occurring flavonoid, has demonstrated significant anti-diabetic properties in various mouse models of diabetes. A meta-analysis of 21 studies involving 514 mice revealed that this compound supplementation leads to a significant reduction in blood glucose, insulin, triacylglycerol (TAG), total cholesterol (TC), and LDL cholesterol.[1][2] While the effect on HDL cholesterol was not statistically significant, the overall data strongly suggest that this compound improves glucose metabolism and lipid profiles.[1][2] Studies have utilized diverse models including high-fat diet (HFD)-induced obesity, streptozotocin (STZ)-induced diabetes, and genetically diabetic db/db mice.[3] Across these models, this compound has been shown to ameliorate symptoms such as polydipsia, polyphagia, and polyuria, and in some cases, prevent weight loss associated with diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on the effects of this compound in diabetic mouse models.

Table 1: Effects of this compound on Body Weight and Metabolic Parameters in High-Fat, High-Sucrose (HFHS) Diet-Induced Obese Mice

ParameterControl (Basal Diet)HFHS DietHFHS + 0.06% this compoundHFHS + 0.12% this compoundReference
Final Body Weight (g)28.5 ± 0.840.2 ± 1.536.9 ± 1.233.8 ± 1.1
Epididymal WAT (g)0.9 ± 0.12.5 ± 0.22.1 ± 0.21.7 ± 0.1
Serum Glucose (mg/dL)148 ± 7215 ± 13198 ± 11169 ± 9
Serum Insulin (ng/mL)0.8 ± 0.12.5 ± 0.32.1 ± 0.21.5 ± 0.2
HOMA-IR3.5 ± 0.516.8 ± 2.113.0 ± 1.57.9 ± 1.1
Serum Triglycerides (mg/dL)89 ± 6145 ± 11128 ± 9102 ± 7
Serum Total Cholesterol (mg/dL)135 ± 8189 ± 12171 ± 10152 ± 9*

*Indicates a statistically significant difference compared to the HFHS diet group. Data are presented as mean ± SE. WAT: White Adipose Tissue; HOMA-IR: Homeostasis Model Assessment of Insulin Resistance.

Table 2: Effects of Myricitrin (a this compound Glycoside) in db/db Mice

Parameterdb/+ Controldb/db Controldb/db + 0.02% MyricitrinReference
Plasma Insulin (ng/mL)0.8 ± 0.14.2 ± 0.52.5 ± 0.3
Hemoglobin A1c (%)4.5 ± 0.29.8 ± 0.77.5 ± 0.5
HOMA-IR2.8 ± 0.345.1 ± 5.225.6 ± 3.1
Hepatic Triglycerides (mg/g)25.1 ± 2.865.2 ± 7.145.3 ± 4.9
Plasma Leptin (ng/mL)3.1 ± 0.435.2 ± 4.122.1 ± 2.5*

*Indicates a statistically significant difference compared to the db/db control group. Data are presented as mean ± SEM.

Table 3: Effects of this compound in High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Mice

ParameterNon-DiabeticDiabetic ControlDiabetic + 0.005% MyricitrinReference
Fasting Blood Glucose (mg/dL)120 ± 10350 ± 25250 ± 20
Plasma MCP-1 (pg/mL)50 ± 5150 ± 15100 ± 10
Plasma TNF-α (pg/mL)20 ± 380 ± 950 ± 6*

*Indicates a statistically significant difference compared to the diabetic control group. Data are presented as mean ± SEM. MCP-1: Monocyte Chemoattractant Protein-1; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects in diabetic mouse models.

High-Fat, High-Sucrose (HFHS) Diet-Induced Obesity Model
  • Animal Model: Five-week-old male C57BL/6J mice are used.

  • Acclimatization: Mice are acclimatized for one week with access to a standard chow diet and water ad libitum.

  • Diet Groups:

    • Control Group: Fed a basal diet (e.g., 5% corn oil, 65% cornstarch).

    • HFHS Group: Fed a high-fat, high-sucrose diet (e.g., 33% lard, 27% sucrose, 3% corn oil).

    • This compound Groups: Fed the HFHS diet supplemented with this compound at different concentrations (e.g., 0.06% and 0.12% w/w).

  • Duration: The respective diets are provided for 12 weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Sample Collection: At the end of the study, mice are fasted overnight, and blood and tissue samples (e.g., epididymal white adipose tissue) are collected for analysis.

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetes Model
  • Animal Model: Male C57BL/6J mice are commonly used.

  • HFD Feeding: Mice are fed an HFD (e.g., 20% fat, 1% cholesterol) for 4 weeks to induce insulin resistance.

  • STZ Administration: After the HFD period, mice receive intraperitoneal injections of STZ (e.g., 100 mg/kg body weight, dissolved in 0.1 M citrate buffer, pH 4.5). This is often repeated (e.g., twice at weekly intervals) to induce pancreatic β-cell damage.

  • This compound Treatment: this compound is administered orally, often mixed with the diet (e.g., 0.005% w/w), for a specified duration (e.g., 5 weeks) following STZ injection.

  • Monitoring and Sample Collection: Fasting blood glucose levels are monitored regularly. At the end of the treatment period, blood and tissues are collected for further analysis.

db/db Mouse Model of Type 2 Diabetes
  • Animal Model: Genetically diabetic db/db mice and their lean db/+ littermates are used.

  • Experimental Groups:

    • db/+ control group.

    • db/db diabetic control group.

    • db/db group receiving myricitrin (a glycoside of this compound) supplemented in the diet (e.g., 0.02% w/w).

  • Duration: The experimental diets are fed for a period of 5 weeks.

  • Assessments: Body weight, food intake, fasting blood glucose, and other metabolic parameters are measured. An intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.

Biochemical Assays
  • Serum Glucose and Insulin: Measured using commercially available kits (e.g., ELISA kits).

  • Lipid Profiles: Serum levels of triglycerides and total cholesterol are determined using enzymatic colorimetric assay kits.

  • HOMA-IR Calculation: Calculated using the formula: [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.

  • Inflammatory Cytokines: Serum levels of TNF-α and MCP-1 are measured using specific ELISA kits.

  • Hepatic Lipid Extraction: Liver samples are homogenized in a chloroform-methanol solution (2:1, v/v) to extract lipids for the measurement of hepatic triglyceride and cholesterol content.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-diabetic effects through the modulation of several key signaling pathways.

IRS-1/PI3K/Akt/GLUT4 Signaling Pathway

This compound has been shown to enhance glucose uptake in skeletal muscle by activating the IRS-1/PI3K/Akt/GLUT4 signaling pathway. This leads to the translocation of GLUT4 to the cell membrane, facilitating glucose transport into cells and thereby lowering blood glucose levels.

IRS1_PI3K_Akt_GLUT4_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound's effect on glucose uptake.
Nrf2/HO-1 Antioxidant Pathway

This compound can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. By upregulating Nrf2 and its downstream target HO-1, this compound enhances the cellular defense against oxidative stress, a key contributor to diabetic complications.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress

This compound's antioxidant mechanism.
IκBα/NF-κB Inflammatory Pathway

Chronic inflammation is a hallmark of diabetes. This compound has been found to inhibit the IκBα/NF-κB signaling pathway. By preventing the degradation of IκBα, this compound blocks the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.

IkBa_NFkB_Pathway This compound This compound IkBa_degradation IκBα Degradation This compound->IkBa_degradation NFkB_activation NF-κB Activation IkBa_degradation->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Inflammatory_Cytokines

This compound's anti-inflammatory action.
General Experimental Workflow

The following diagram outlines a general workflow for in vivo studies of this compound in mouse models of diabetes.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., C57BL/6J, db/db) Diabetes_Induction 2. Diabetes Induction (e.g., HFD, STZ) Animal_Model->Diabetes_Induction Myricetin_Treatment 3. This compound Administration (Dietary or Gavage) Diabetes_Induction->Myricetin_Treatment Monitoring 4. In-life Monitoring (Body Weight, Glucose) Myricetin_Treatment->Monitoring Sample_Collection 5. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis 6. Biochemical & Molecular Analysis Sample_Collection->Analysis

General workflow for this compound studies.

Conclusion

The collective evidence from in vivo studies in mouse models of diabetes strongly supports the therapeutic potential of this compound as an anti-diabetic agent. It effectively improves hyperglycemia, dyslipidemia, and inflammation through the modulation of key signaling pathways. These application notes and protocols provide a valuable resource for researchers and professionals in the field of diabetes drug discovery and development, offering standardized methodologies and a comprehensive summary of this compound's effects. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for human diabetes.

References

Application Notes and Protocols for the UPLC-MS/MS Analysis of Myricetin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant interest in the scientific community for its wide array of pharmacological activities.[1][2][3] These include antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] To understand the in vivo fate and therapeutic efficacy of this compound, it is crucial to accurately identify and quantify its metabolites in biological matrices. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and speed. This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of this compound and its metabolites, intended to guide researchers in drug development and metabolic studies.

This compound's biological activities are often attributed to its influence on various cellular signaling pathways. A key pathway modulated by this compound is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and autophagy in cancer cells. Additionally, this compound has been shown to affect the MAPK signaling pathway, which is involved in cellular stress responses and inflammation.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo is complex, involving several metabolic reactions primarily occurring in the liver and intestines. The major metabolic pathways include glucuronidation, sulfation, methylation, and a recently discovered amination pathway. One study identified a total of 38 metabolites in rat urine, plasma, and feces. Understanding these pathways is essential for a comprehensive pharmacokinetic analysis.

Below is a diagram illustrating the primary metabolic transformations of this compound.

Myricetin_Metabolism This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UDP-glucuronosyltransferases Sulfation Sulfation This compound->Sulfation Sulfotransferases Methylation Methylation This compound->Methylation Catechol-O-methyltransferase Amination Amination This compound->Amination Microbiota Ring_Fission Ring_Fission This compound->Ring_Fission Microbiota Myricetin_Glucuronide This compound Glucuronide Glucuronidation->Myricetin_Glucuronide Myricetin_Sulfate This compound Sulfate Sulfation->Myricetin_Sulfate Methylated_this compound Methylated This compound Methylation->Methylated_this compound Aminated_this compound Aminated This compound Amination->Aminated_this compound Phenolic_Acids Phenolic Acids Ring_Fission->Phenolic_Acids

Caption: Major metabolic pathways of this compound.

UPLC-MS/MS Experimental Workflow

A typical workflow for the analysis of this compound and its metabolites from biological samples using UPLC-MS/MS is depicted below. This process involves several key stages, from sample collection and preparation to data acquisition and analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, Feces) Homogenization Homogenization/ Enzymatic Hydrolysis Sample_Collection->Homogenization Extraction Protein Precipitation/ Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Analysis Pharmacokinetic/ Metabolomic Analysis Peak_Integration->Data_Analysis

Caption: General workflow for UPLC-MS/MS analysis of this compound metabolites.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and tissue distribution of this compound and one of its major metabolites. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)Oral (100 mg/kg)Reference
Cmax (ng/mL) -285.4 ± 65.2452.1 ± 98.7
Tmax (h) -0.250.5
AUC (0-t) (ng·h/mL) 1025.6 ± 210.4482.3 ± 105.9925.7 ± 189.3
Absolute Bioavailability (%) -9.629.74

Table 2: Tissue Distribution of this compound and its Metabolite M10 in Mice after Oral Administration (50 mg/kg)

TissueThis compound Cmax (ng/mL)M10 Cmax (ng/g)
Stomach 438.37 ± 20.5610256.3 ± 2345.7
Small Intestine 3412.09 ± 2154.234567.8 ± 1234.5
Colon 540.55 ± 45.012345.6 ± 567.8
Kidney Not Reported1234.5 ± 345.6
Liver Not Reported567.8 ± 123.4
Spleen Not Reported876.5 ± 234.1
Lung Not Reported345.6 ± 98.7
Heart Not ReportedNot Detected

Experimental Protocols

Sample Preparation

a) Plasma Samples

  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., kaempferol).

  • For total this compound quantification, perform enzymatic hydrolysis by adding 20 µL of a mixture of β-glucuronidase and sulfatase, and incubate at 37°C for 1 hour.

  • Deproteinize the sample by adding 300 µL of acetonitrile.

  • Vortex the mixture for 3 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.

b) Urine and Feces Samples

  • For urine samples, dilute with an equal volume of water, vortex, and centrifuge. The supernatant can be directly injected or subjected to solid-phase extraction for cleanup.

  • For feces samples, homogenize with water or a methanol/water mixture.

  • Centrifuge the homogenate, and treat the supernatant similarly to the plasma samples (protein precipitation or liquid-liquid extraction).

UPLC-MS/MS Method

a) Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is as follows:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for better sensitivity of flavonoids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 317 → 151

    • Kaempferol (IS): m/z 285 → 151

    • Note: MRM transitions for specific metabolites need to be optimized based on their chemical structures.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

Signaling Pathway Diagram

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Myricetin_Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

The UPLC-MS/MS methods detailed in this application note provide a robust and sensitive platform for the comprehensive analysis of this compound and its metabolites in various biological matrices. These protocols and the accompanying information on this compound's metabolism and signaling pathways will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of the therapeutic potential of this promising natural compound.

References

Myricetin: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its anti-cancer properties. Extensive research demonstrates its ability to selectively induce apoptosis, or programmed cell death, in a wide range of cancer cell lines while exhibiting minimal cytotoxicity to normal cells. These application notes provide a comprehensive overview of this compound's apoptotic effects, summarize key quantitative data, and offer detailed protocols for evaluating its efficacy in a laboratory setting. The information presented is intended to guide researchers in exploring this compound as a potential therapeutic agent for cancer treatment.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. One promising approach is the induction of apoptosis in cancer cells. This compound has emerged as a potent pro-apoptotic agent, targeting various signaling pathways crucial for cancer cell survival and proliferation. This document outlines the mechanisms of action, provides quantitative data on its efficacy, and details the experimental protocols to study this compound-induced apoptosis.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed apoptosis rates at specific concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Duration of Treatment (hours)Citation
Colon Cancer HCT-15~100 (70% viability reduction)Not Specified[1]
HT-2947.6 ± 2.3Not Specified[1]
Caco-288.4 ± 3.4Not Specified[1]
HCT116LD50: 28.2Not Specified[2]
Breast Cancer MDA-MB-231114.7572[1]
SK-BR-3~20 (significant viability decrease)24
MCF-75424
T47D51.43 µg/mLNot Specified
Hepatocellular Carcinoma HepG266Not Specified
SMMC-7721IC50 < 10024
Hep3BIC50 < 10024
Cervical Cancer HeLa22.70 µg/mLNot Specified
Ovarian Cancer OVCAR-3< 3024
A2780/CP70< 3024
Gastric Cancer AGS~2524

Table 2: Apoptosis Rates Induced by this compound

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Assay MethodCitation
Colon Cancer HCT-1544.6Annexin V/PI
Hepatocellular Carcinoma SMMC-7721Dose-dependent increaseAnnexin V/PI
Hep3BDose-dependent increaseAnnexin V/PI
Gastric Cancer AGS39.94Annexin V/PI
AGS50.11Annexin V/PI
Ovarian Cancer OVCAR-3Significant increaseAnnexin V/PI
A2780/CP70Significant increaseAnnexin V/PI

Signaling Pathways and Mechanisms of Action

This compound induces apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the inhibition of pro-survival signals like the PI3K/Akt/mTOR pathway.

This compound-Induced Apoptotic Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound DR5 DR5 This compound->DR5 induces Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (pro-apoptotic) This compound->Bax upregulates PI3K PI3K This compound->PI3K inhibits Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis via extrinsic, intrinsic, and PI3K/Akt pathways.

This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. Furthermore, this compound can activate the extrinsic pathway by upregulating death receptors like DR5, leading to the activation of caspase-8. The inhibition of the PI3K/Akt/mTOR signaling pathway by this compound further sensitizes cancer cells to apoptosis.

Experimental Protocols

To assist researchers in studying the pro-apoptotic effects of this compound, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G cluster_key Cell States A Viable Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) C Late Apoptotic/Necrotic Cell (Annexin V+, PI+)

References

Application Notes & Protocols: Evaluating Myricetin as a Potential Agent in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photodynamic therapy (PDT) is a clinically approved modality for cancer treatment that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. An effective photosensitizer must exhibit key characteristics: significant light absorption in the tissue-penetrating window (600-800 nm), a high singlet oxygen quantum yield (ΦΔ), low intrinsic toxicity in the dark, and preferential accumulation in target tissues.

Myricetin is a naturally occurring flavonoid found in various fruits, vegetables, and beverages. It is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties . Extensive research has demonstrated that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways such as PI3K/Akt and MAPK.

However, a critical review of the existing literature reveals a significant discrepancy when considering this compound for PDT. The majority of evidence points towards this compound acting as a powerful antioxidant and photoprotective agent . It actively scavenges ROS and has a high quenching rate for singlet oxygen, properties that are antithetical to those of a PDT photosensitizer. Some studies note a pro-oxidant effect in the presence of metal ions, but this is distinct from the light-dependent ROS generation required for PDT.

Therefore, these application notes are presented from a hypothetical standpoint. They are designed to serve as a comprehensive guide for researchers aiming to evaluate a compound like this compound for its potential in photodynamic therapy. The following protocols outline the standard experimental workflow required to characterize a potential photosensitizer, assess its photobiological activity, and elucidate its mechanism of action.

Photophysical and Photochemical Properties

A primary evaluation step is to determine if the compound can absorb light and generate singlet oxygen, the primary cytotoxic agent in Type II PDT.

Photophysical Properties of this compound

This compound exhibits two primary absorption maxima in the UV spectrum, which are crucial for photoactivation.

PropertyWavelength / ValueReference
Absorption Maximum (Band I)~370-378 nm[1][2][3]
Absorption Maximum (Band II)~253-267 nm[1][2]
Singlet Oxygen Quenching Rate (kQ)5.12 x 10¹⁸ M⁻¹s⁻¹
Singlet Oxygen Generation (ΦΔ)Not Reported

Note: The high singlet oxygen quenching rate suggests this compound is more likely to deactivate ¹O₂ than to produce it. The absence of a reported singlet oxygen quantum yield (ΦΔ) in the literature indicates its inefficiency as a photosensitizer. Its absorption in the UV range is also suboptimal for PDT, which favors red light for deeper tissue penetration.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of a compound's PDT potential.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method using a chemical trap to indirectly measure singlet oxygen production compared to a standard photosensitizer.

Principle: The photosensitizer is irradiated in the presence of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) that loses its absorbance or fluorescence upon reaction with ¹O₂. The rate of scavenger degradation is proportional to the rate of ¹O₂ generation. This is compared to a well-characterized standard photosensitizer (e.g., Rose Bengal, Methylene Blue) under identical conditions.

Materials:

  • Test compound (this compound)

  • Standard photosensitizer (e.g., Rose Bengal, ΦΔ in ethanol = 0.75)

  • Singlet oxygen scavenger (DPBF)

  • Spectrophotometer or Spectrofluorometer

  • Light source with a monochromator or appropriate filter (e.g., centered at 375 nm for this compound)

  • Quartz cuvettes

  • Solvent (e.g., Ethanol or DMSO)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound, standard photosensitizer, and DPBF in the chosen solvent.

    • Prepare working solutions by diluting stocks. The concentration of the photosensitizers should be adjusted to have a similar absorbance (typically 0.1) at the excitation wavelength. The typical concentration for DPBF is ~50 µM.

  • Measurement:

    • In a quartz cuvette, mix the test compound solution with the DPBF solution.

    • Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF at its maximum wavelength (~415 nm).

    • Irradiate the sample for a short, defined period (e.g., 30 seconds) using the light source set to the photosensitizer's absorption maximum.

    • Immediately after irradiation, record the absorbance of DPBF again.

    • Repeat the irradiation and measurement cycle for several time points until a significant decrease in DPBF absorbance is observed.

    • Repeat the entire procedure for the standard photosensitizer. A control sample containing only DPBF should also be irradiated to account for photobleaching.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the test compound and the standard.

    • The slope of this plot gives the observed reaction rate constant (k_obs).

    • Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound using the following equation: ΦΔ (test) = ΦΔ (std) × [k_obs (test) / k_obs (std)] × [Abs (std) / Abs (test)] Where:

      • ΦΔ (std) is the known quantum yield of the standard.

      • k_obs are the observed rate constants.

      • Abs are the absorbances of the test and standard solutions at the irradiation wavelength.

Protocol 2: In Vitro Phototoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of cancer cells after treatment with the test compound and light.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm after solubilization.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Light source with appropriate filter (e.g., UVA lamp or LED array centered at 375 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Remove the old medium from the cells and replace it with 100 µL of the compound-containing medium.

    • Incubate for a predetermined time (e.g., 4-24 hours).

  • Irradiation:

    • For the "+Light" group, expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²).

    • The "-Light" (dark toxicity) group should be kept in the dark for the same duration.

  • Post-Irradiation Incubation: Replace the treatment medium with a fresh complete medium and incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_treated / Abs_control) × 100

    • Plot % viability versus compound concentration and determine the IC50 (the concentration that inhibits 50% of cell viability) for both light and dark conditions. A potent photosensitizer will have a significantly lower IC50 in the "+Light" group.

Protocol 3: Measurement of Intracellular ROS Generation

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Principle: DCFH-DA is non-fluorescent but diffuses into the cell, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Materials:

  • DCFH-DA probe (stock solution in DMSO)

  • Cancer cell line

  • Culture medium (phenol red-free)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

  • Light source

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat cells with the test compound at various concentrations for the desired incubation time.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.

    • Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Irradiation:

    • Remove the DCFH-DA solution and wash the cells. Add back PBS or serum-free medium.

    • Irradiate the plate with the appropriate light source for a defined time.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Alternatively, visualize ROS production in cells using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis: Compare the fluorescence intensity of treated and irradiated cells to controls (untreated, light only, compound only). A significant increase in fluorescence indicates ROS production.

Protocol 4: Western Blot Analysis of Apoptotic Signaling Pathways

This protocol is used to investigate the effect of the photodynamic treatment on key proteins involved in cell death signaling pathways, such as PI3K/Akt and MAPK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases) to determine their expression and activation status.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • After PDT treatment (compound + light) and a suitable post-incubation period (e.g., 6-24 hours), harvest the cells.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated (active) proteins to total proteins and observe changes in apoptotic markers like cleaved caspase-3.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Mechanism of Photodynamic Therapy

PDT_Mechanism PS_ground PS (Ground State) PS_singlet ¹PS* (Singlet State) PS_ground->PS_singlet PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence Oxygen ³O₂ (Oxygen) PS_triplet->Oxygen Energy Transfer (Type II) Substrate Substrate (e.g., Lipids, Proteins) PS_triplet->Substrate Electron Transfer (Type I) Light Light (hν) Light->PS_ground Absorption Singlet_Oxygen ¹O₂ (Singlet Oxygen) Cell_Death Cell Death (Apoptosis, Necrosis) Singlet_Oxygen->Cell_Death ROS Superoxide, etc. (ROS) ROS->Cell_Death

Caption: General mechanism of Type I and Type II photodynamic therapy.

Diagram 2: Experimental Workflow for PDT Agent Evaluation

PDT_Workflow cluster_0 Step 1: Photochemical Characterization cluster_1 Step 2: In Vitro Screening cluster_2 Step 3: Mechanistic Studies uv_vis Measure UV-Vis Absorption Spectrum quantum_yield Determine Singlet Oxygen Quantum Yield (ΦΔ) uv_vis->quantum_yield phototoxicity Phototoxicity Assay (MTT, IC50 determination) quantum_yield->phototoxicity High ΦΔ? ros_detection Intracellular ROS Detection (DCFH-DA Assay) phototoxicity->ros_detection dark_toxicity Dark Toxicity Control apoptosis_assay Apoptosis Assay (Annexin V / PI) ros_detection->apoptosis_assay Phototoxic? western_blot Western Blot Analysis (Signaling Pathways) apoptosis_assay->western_blot subcellular_loc Subcellular Localization (Fluorescence Microscopy)

Caption: Workflow for evaluating a potential photosensitizer.

Diagram 3: this compound-Modulated Apoptosis Signaling Pathways

Myricetin_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K inhibits p38 p38 This compound->p38 activates JNK JNK This compound->JNK activates ERK ERK This compound->ERK inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Akt Akt PI3K->Akt p-Akt ↑ mTOR mTOR Akt->mTOR p-mTOR ↑ Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis JNK->Apoptosis Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Known signaling pathways modulated by this compound to induce apoptosis.

References

Troubleshooting & Optimization

Improving Myricetin aqueous solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of myricetin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is a lipophilic compound and is practically insoluble in water.[1] Its reported aqueous solubility is very low, with values cited around 0.32 µg/mL, 1.35 µg/mL, and less than 5 µg/mL in various studies.[2][3][4] This poor solubility is a significant limiting factor for its use in aqueous-based in vitro assays.[5]

Q2: How should I prepare a stock solution of this compound?

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.

  • DMSO: this compound is highly soluble in DMSO, at approximately 10 mg/mL.

  • Ethanol: The solubility in ethanol is lower, around 1 mg/mL.

  • Dimethylformamide (DMF): Solubility in DMF is also high, at approximately 10 mg/mL.

For cell culture experiments, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO before diluting it with the aqueous buffer or cell culture medium.

Q3: What methods can be used to improve the aqueous solubility of this compound?

Several techniques can significantly enhance the aqueous solubility of this compound for experimental use:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility. However, the achieved concentrations may still be limited for some applications.

  • Cyclodextrins (CDs): Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase this compound's water solubility, in some cases by over 30-fold.

  • pH Adjustment: The solubility of this compound is pH-dependent. It is more soluble in acidic conditions (e.g., acetate buffer at pH 3.0) compared to neutral or basic conditions. However, this compound is most stable at a pH of 2.0 and degrades in basic solutions.

  • Nanoparticle Formulations: Encapsulating this compound into nanoformulations like nanoemulsions, solid lipid nanoparticles (SLNs), or nanophytosomes can improve its solubility, stability, and cellular uptake.

  • Amorphous Solid Dispersions (ASDs): Creating ASDs of this compound with polymers like Polyvinylpyrrolidone (PVP) can increase its apparent solubility by over 1000-fold.

Q4: this compound is precipitating in my cell culture medium. What can I do?

Precipitation in cell culture media is a common issue. It can occur immediately upon addition or over time in the incubator. Refer to the Troubleshooting Guide below for specific solutions. Key factors to consider are the final concentration of this compound, the percentage of the organic solvent (e.g., DMSO) in the final medium, the temperature, and interactions with media components.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately after adding this compound stock to the aqueous buffer or cell culture medium. The solubility limit of this compound in the final solution has been exceeded.• Lower the final concentration of this compound. • Increase the concentration of a solubilizing agent (e.g., cyclodextrin). • Ensure the stock solution is added to the medium slowly while vortexing or stirring. • Pre-warm the cell culture media to 37°C before adding the compound.
Precipitate forms over time while in the incubator. Temperature Shift: Solubility can decrease as the solution equilibrates at 37°C. • pH Shift: The CO₂ environment in an incubator can alter media pH, affecting the solubility of pH-sensitive compounds like this compound. • Interaction with Media Components: this compound may interact with proteins, salts, or other components in the media, leading to precipitation.• Perform a solubility test in your specific cell culture medium over the intended duration of the experiment to determine the maximum stable concentration. • Ensure the medium is correctly buffered for the incubator's CO₂ level. • Consider using serum-free media for initial solubility tests to minimize protein interactions.
Cloudiness or turbidity appears in the media. This can indicate fine particulate precipitation or microbial contamination.• Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth. • If it is a precipitate, follow the solutions for immediate precipitation. • If contamination is suspected, discard the culture and review sterile techniques.
Inconsistent or unexpected experimental results. The effective concentration of this compound is unknown due to precipitation, leading to variability.• Visually inspect wells/flasks for precipitation before and during the experiment. • Use one of the solubilization methods (e.g., cyclodextrins, nanoparticles) to ensure this compound remains in solution at the desired concentration.

Quantitative Data on this compound Solubility

The following tables summarize quantitative data on this compound solubility in various solvents and the effectiveness of different enhancement techniques.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water< 5 µg/mL
DMSO~10 mg/mL
DMF~10 mg/mL
Ethanol~1 mg/mL
1:10 DMSO:PBS (pH 7.2)~0.5 mg/mL
PEG 400 (50% in water)~72.8 µg/mL

Table 2: Efficacy of Different Solubility Enhancement Methods

MethodKey FindingsFold Increase in SolubilityReference(s)
Cyclodextrin Complexation HP-β-CD formed a 1:1 complex with this compound, significantly enhancing its solubility.31.45-fold
Nanofibers This compound-loaded HPBCD/PVP nanofibers.~2858-fold
Amorphous Solid Dispersion This compound-PVP (1:9 w/w) solid dispersion.~1426-fold
pH Adjustment Solubility in acetate buffer at pH 3.0 was significantly higher than in pure water or other buffers at the same pH.~9-fold (vs. pure water)
Co-crystallization This compound-isonicotinamide (MYR-INM) cocrystals showed pH-dependent solubility.Not directly quantified vs. pure this compound, but dissolution rate was faster.
Nanoemulsion A nanoemulsion formulation was developed to improve solubility and bioavailability.N/A (focus on release and efficacy)
Solid Lipid Nanoparticles This compound-loaded SLNs were formulated to improve delivery.N/A (focus on release and efficacy)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day.

    • Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically <0.5%, but should be empirically determined).

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the phase solubility method, which can be adapted to prepare a solubilized this compound solution.

  • Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 10 mM).

  • Addition of this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Shake or agitate the mixture at a constant temperature (e.g., 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation: Centrifuge the suspension at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the excess, undissolved this compound.

  • Collection and Sterilization: Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex. Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Concentration Determination: The concentration of this compound in the final solution should be determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Diagrams and Workflows

G cluster_0 cluster_1 cluster_2 cluster_3 start Precipitation Observed in This compound Working Solution? check_stock Is the stock solution clear? start->check_stock Yes end_ok Proceed with Experiment start->end_ok No check_conc Is final concentration too high? check_stock->check_conc Yes sol_stock Re-dissolve stock. Prepare fresh if needed. check_stock->sol_stock No check_solvent Is final solvent % (e.g., DMSO) too high or too low? check_conc->check_solvent No sol_conc Decrease final this compound concentration. check_conc->sol_conc Yes check_media Any interactions with media (serum, salts, pH shift)? check_solvent->check_media No sol_solubilize Use a solubilization method: - Cyclodextrins (HP-β-CD) - Nanoformulations - pH adjustment (if stable) check_solvent->sol_solubilize Yes check_temp Was media pre-warmed? Any temperature fluctuations? check_media->check_temp No sol_media Perform solubility test in specific media. Consider serum-free media. check_media->sol_media Yes check_temp->sol_solubilize

Caption: Troubleshooting workflow for this compound precipitation in experiments.

G cluster_0 Aqueous Environment cluster_1 HP-β-Cyclodextrin This compound This compound (Poorly Soluble) complex Soluble this compound-CD Inclusion Complex This compound->complex Encapsulation hydrophilic Hydrophilic Exterior hydrophobic Hydrophobic Cavity hydrophilic->complex Interaction G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Myricetin in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myricetin in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning yellow/brown) in the cell culture medium?

A1: The color change is a visual indicator of this compound degradation. This compound is highly unstable in typical cell culture conditions (pH 7.2-7.4, 37°C).[1][2] The degradation is primarily due to auto-oxidation, which is accelerated at neutral to basic pH.[3][4] The pyrogallol group in this compound's B-ring is particularly susceptible to oxidation.[1]

Q2: this compound is precipitating after I add it to my cell culture medium. What's causing this and how can I fix it?

A2: This is likely due to this compound's extremely low aqueous solubility (<5 μg/mL). Cell culture media are aqueous-based, and when a concentrated stock of this compound (usually in DMSO or ethanol) is diluted, it can crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: Ensure your final working concentration of this compound is within its solubility limit in the medium.

  • Optimize Stock Dilution: When diluting the stock, add it to the medium drop-wise while vortexing or swirling gently to facilitate dispersion. Avoid adding the entire volume at once.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help improve solubility.

  • Reduce Serum Concentration (If Possible): While not always feasible, components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. Test different serum concentrations if your experimental design allows.

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its poor water solubility, this compound should be dissolved in an organic solvent to create a high-concentration stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. The solubility in DMSO is approximately 10 mg/mL, and in ethanol, it is around 1 mg/mL.

  • Preparation: Dissolve the crystalline this compound powder in the solvent of choice. Purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation during storage.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Do not store this compound in aqueous buffers or media. It is recommended not to store aqueous solutions for more than one day due to rapid degradation.

Troubleshooting Guide: this compound Instability

Problem 1: Rapid loss of bioactivity during the experiment.

This is a direct consequence of this compound's instability in cell culture media. Studies show this compound degrades rapidly at 37°C in DMEM.

Solutions:

  • Add Antioxidants: Co-treatment with ascorbic acid (vitamin C) can significantly improve the stability of flavonoids like this compound by protecting them from auto-oxidation.

  • Time-Course Experiments: Be aware that the effective concentration of this compound decreases over time. For long-term experiments ( > 4-6 hours), consider replacing the medium with freshly prepared this compound at regular intervals.

  • Use a More Stable pH: If experimentally viable, using a medium buffered to a slightly more acidic pH could slow degradation, though this may impact cell health. This compound is most stable at an acidic pH of 2.0-3.0.

Problem 2: Inconsistent experimental results.

This can be caused by variable rates of degradation due to minor differences in experimental setup.

Solutions:

  • Standardize Preparation: Prepare fresh this compound dilutions for each experiment immediately before use. Do not prepare and store diluted solutions in media.

  • Control for Metal Ions: this compound chelates metal ions like iron (Fe³⁺) and copper (Cu²⁺), which are present in basal media like DMEM. This interaction can lead to the formation of reactive oxygen species (ROS) through Fenton-like reactions, turning this compound into a pro-oxidant and altering its biological effects. Consider using chelators or a custom medium with controlled metal content if this is a concern.

  • Monitor Degradation: If possible, use HPLC to quantify the concentration of this compound in your culture medium at the beginning and end of your experiment to understand its degradation kinetics in your specific system.

Data & Protocols

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability

Buffer SystempHHalf-Life (T₅₀) in hoursStability Condition
Citrate Buffer3.01155Most Stable
Phosphate Buffer7.00.5Unstable
Phosphate Buffer8.00.1Least Stable

Data adapted from stability studies in buffered solutions with 20% MeOH as a cosolvent at 23°C.

Table 2: this compound Solubility in Various Solvents

SolventSolubility
Water< 5 µg/mL
DMSO~10 mg/mL
Ethanol~1 mg/mL
DMSO:PBS (1:10, pH 7.2)~0.5 mg/mL

Data adapted from various preformulation and product information sheets.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Prepare Stock Solution: Accurately weigh crystalline this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store at -20°C for up to several months.

  • Prepare Working Solution: Immediately before treating cells, thaw a single aliquot of the DMSO stock.

  • Serial Dilution (Optional): If a large dilution factor is needed, perform a serial dilution in 100% DMSO or the cell culture medium.

  • Final Dilution: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C. While gently swirling the medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Immediate Use: Use the this compound-containing medium to treat cells immediately after preparation.

Protocol 2: HPLC Method for Quantifying this compound Stability

This protocol provides a general framework for analyzing this compound concentration. Specific parameters may need optimization.

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol to the supernatant to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the clear supernatant to an HPLC vial for analysis.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous solvent (A) and an organic solvent (B). For example:

      • Solvent A: 0.1% Formic Acid or 5% Acetic Acid in Water.

      • Solvent B: Acetonitrile or Methanol.

    • Detection: UV-Vis detector at a wavelength of approximately 370-376 nm.

    • Flow Rate: ~1.0 mL/min.

    • Column Temperature: 30-35°C.

  • Quantification: Create a standard curve using known concentrations of this compound prepared in the same medium and processed identically to the samples. Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the standard curve.

Visual Guides

Myricetin_Degradation_Factors cluster_factors Degradation Factors This compound This compound in Cell Culture Medium Degradation Degradation (Loss of Bioactivity) This compound->Degradation OxidizedProducts Oxidized Products & Reactive Oxygen Species This compound->OxidizedProducts via Metal Chelation pH High pH (≥7.2) pH->Degradation Accelerates Oxidation Oxygen Oxidation->Degradation Causes MetalIons Metal Ions (Fe, Cu) MetalIons->OxidizedProducts Catalyzes Temperature High Temperature (37°C) Temperature->Degradation Accelerates

Caption: Factors contributing to this compound degradation in cell culture.

Myricetin_Workflow start Weigh this compound Powder stock Dissolve in DMSO to create 10-20 mM Stock start->stock aliquot Aliquot into single-use tubes Store at -20°C stock->aliquot thaw Thaw one aliquot immediately before use aliquot->thaw dilute Dilute stock into pre-warmed (37°C) medium thaw->dilute treat Add to cells immediately dilute->treat endpoint Perform Assay treat->endpoint

Caption: Recommended workflow for preparing this compound for cell culture.

Myricetin_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation

References

Technical Support Center: Optimizing Myricetin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Myricetin dosage for in vivo animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse or rat model?

A1: A typical starting dose for oral administration of this compound in rodents ranges from 50 to 100 mg/kg body weight.[1][2] However, the optimal dose is highly dependent on the animal model, the disease being studied, and the specific therapeutic effect being investigated. For instance, in studies on high-fat diet-induced obesity in mice, a dose of 50 mg/kg was found to be more effective than higher doses of 100 mg/kg and 150 mg/kg.[2] In contrast, studies on hypertension in rats have used doses of 100 and 300 mg/kg.[3][4] It is crucial to conduct a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q2: What is the bioavailability of this compound and how can it be improved?

A2: this compound has low oral bioavailability, reported to be around 9.62% and 9.74% for oral doses of 50 and 100 mg/kg in rats, respectively. This is primarily due to its poor aqueous solubility and susceptibility to degradation in the gastrointestinal environment. To improve bioavailability, researchers have developed various formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), which have been shown to increase oral bioavailability by up to 6.33-fold in rats. Other approaches include the use of microemulsions and liposomal nanoformulations.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common route of administration for this compound in animal studies is oral gavage. Other reported routes include intraperitoneal (I.P.) injection and intravenous (I.V.) injection. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation of this compound being used.

Q4: Is this compound toxic at therapeutic doses?

A4: this compound is generally considered to have low toxicity. Intraperitoneal administration of up to 1000 mg/kg in mice did not result in any fatalities or toxic effects. However, some studies suggest that at high concentrations, this compound could exert pro-oxidant effects. As with any compound, it is essential to perform toxicity studies, including determining the LD50, in your specific animal model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of therapeutic effect at previously reported doses. Poor bioavailability of the this compound formulation.Consider using a formulation designed to enhance solubility and absorption, such as a self-nanoemulsifying drug delivery system (SNEDDS) or a microemulsion. Verify the stability of your this compound stock solution.
Inappropriate animal model or disease state.Ensure the chosen animal model is relevant to the human condition being studied and that the disease has been properly induced.
Incorrect timing or frequency of administration.Optimize the dosing schedule based on the known pharmacokinetic profile of this compound. The time to reach maximum concentration (Tmax) after oral administration is approximately 6.4 hours.
High variability in animal responses. Inconsistent gavage technique.Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.
Differences in gut microbiota among animals.The gut microbiota can influence the metabolism of flavonoids. Consider co-housing animals to normalize gut flora.
Formulation instability.Prepare fresh this compound formulations regularly and store them under appropriate conditions to prevent degradation. This compound is more stable in acidic conditions.
Unexpected adverse effects or toxicity. High dose or pro-oxidant effects.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals for signs of toxicity. Consider co-administration with antioxidants if pro-oxidant effects are suspected.
Contaminants in the this compound sample.Ensure the purity of the this compound used in your studies through analytical methods like HPLC.

Quantitative Data Summary

Table 1: In Vivo Effective Doses of this compound
Animal ModelConditionDoseRouteKey Findings
MiceHigh-Fat Diet-Induced Obesity50, 100, 150 mg/kg/dayOral50 mg/kg was most effective in reducing weight gain and improving metabolic parameters.
RatsDeoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension100, 300 mg/kgOralReduced systolic blood pressure and oxidative stress.
MiceSepsis-Induced Liver Injury100, 200 mg/kgOralMitigated liver injury.
RatsDiabetic Nephropathy1 mg/kgI.P.Produced antihyperglycemic and renal protective effects.
RatsCerebral Ischemia10, 20 mg/kgOralReduced neuronal apoptosis and infarct area.
MiceScopolamine-Induced Cognitive Impairment25, 50 mg/kg/dayOralReversed cholinergic hypofunction and improved memory.
Table 2: Pharmacokinetic and Toxicity Profile of this compound
ParameterValueAnimal ModelNotes
Oral Bioavailability ~9.7%RatsAt a dose of 100 mg/kg.
Tmax (Time to Max. Concentration) ~6.4 hoursRatsAfter oral administration.
LD50 (Median Lethal Dose) >1000 mg/kgMiceIntraperitoneal administration.
Aqueous Solubility 16.60 µg/mL-Practically insoluble.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Suspension for Oral Gavage

  • Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water), mortar and pestle or homogenizer, analytical balance, gavage needles.

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Gradually add the vehicle to the powder while triturating with a mortar and pestle or homogenizing to create a uniform suspension. Ensure the final concentration is appropriate for the dosing volume (typically 5-10 mL/kg for rodents).

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Assessment of Oral Bioavailability of a Novel this compound Formulation

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Experimental Groups:

    • Group 1: this compound suspension (control) administered orally.

    • Group 2: Novel this compound formulation (e.g., SNEDDS) administered orally.

    • Group 3: this compound solution administered intravenously (to determine absolute bioavailability).

  • Procedure:

    • Administer the respective formulations to each group at a standardized dose.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable method (e.g., tail vein or cannula).

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time for each group.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).

    • Calculate the relative oral bioavailability of the novel formulation compared to the suspension using the formula: (AUC_novel / AUC_suspension) * 100.

Visualizations

Myricetin_Signaling_Pathways cluster_PI3K_AKT PI3K/Akt Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Myricetin_Nrf2 This compound Nrf2 Nrf2 Myricetin_Nrf2->Nrf2 Activates ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by this compound.

Dosage_Optimization_Workflow A Literature Review: Gather data on effective doses, routes, and toxicity. B Select Animal Model and Disease Induction A->B C Formulation Development: Address poor solubility and bioavailability if needed. B->C D Pilot Dose-Response Study: Test a range of doses (e.g., 25, 50, 100 mg/kg). C->D E Assess Efficacy: Measure relevant therapeutic outcomes. D->E F Assess Toxicity: Monitor animal health, perform histology. D->F G Select Optimal Dose E->G F->G H Definitive In Vivo Study G->H

Caption: Workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Overcoming Myricetin's Low Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of myricetin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound's low oral bioavailability, often reported to be less than 10%, is attributed to several factors.[1][2][3][4] Its poor water solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, this compound undergoes extensive metabolism in the intestines and liver, primarily through glucuronidation and methylation, leading to its rapid elimination. The involvement of P-glycoprotein (P-gp) mediated efflux, a process where the compound is actively transported back into the intestinal lumen, may also contribute to its poor absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main approaches to overcome the low oral bioavailability of this compound focus on improving its solubility and protecting it from metabolic degradation. These strategies include:

  • Nanoformulations: Encapsulating this compound into nanoparticles such as liposomes, micelles, microemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can enhance its solubility, stability, and absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Co-administration with Metabolic Inhibitors: The use of agents that inhibit the activity of drug-metabolizing enzymes (e.g., cytochrome P450s) or efflux pumps (e.g., P-glycoprotein) can increase the systemic exposure of this compound.

Q3: Which formulation strategy has shown the most significant improvement in this compound's bioavailability?

A3: Based on available preclinical data, microemulsion and self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated substantial increases in the oral bioavailability of this compound. A microemulsion formulation was reported to increase the oral bioavailability by 14.43-fold compared to a this compound suspension. Various SNEDDS formulations have also shown significant enhancements, with reported increases ranging from 2.53 to 6.33-fold.

Troubleshooting Guides

Problem: Inconsistent or low plasma concentrations of this compound after oral administration in animal models.

Possible Cause 1: Poor aqueous solubility of the this compound formulation.

  • Troubleshooting Tip: Ensure that the vehicle used for oral administration is optimized for this compound's solubility. Consider using solubilizers such as surfactants (e.g., Tween 80, Cremophor EL) or preparing a nanoformulation to improve dissolution. Preformulation studies to determine the solubility of this compound in various excipients are highly recommended.

Possible Cause 2: Rapid metabolism of this compound in the gut and liver.

  • Troubleshooting Tip: Co-administer this compound with known inhibitors of relevant metabolic enzymes. For instance, piperine is a known inhibitor of P-glycoprotein and cytochrome P450 enzymes. This compound itself has been shown to inhibit CYP3A4 and CYP2C9 activity.

Possible Cause 3: Instability of this compound in the gastrointestinal environment.

  • Troubleshooting Tip: this compound is most stable at a pH of 2.0 and its degradation is pH and temperature-dependent. Encapsulating this compound in a protective carrier system, such as nanoparticles or liposomes, can shield it from the harsh environment of the stomach and intestines, thereby improving its stability.

Data Presentation

Table 1: Enhancement of this compound Oral Bioavailability with Different Formulations

Formulation TypeKey ComponentsAnimal ModelFold Increase in Bioavailability (Relative to Suspension)Reference
MicroemulsionCremophor RH40, Tween 80, Transcutol HP, WL 1349Sprague-Dawley rats14.43
SNEDDS (F08)Capryol 90, Cremophor RH 40, 1,2-propanediolSprague-Dawley rats6.33
SNEDDS (F04)Capryol 90, Cremophor RH 40, PEG 400Sprague-Dawley rats5.13
SNEDDS (F13)Capryol 90, Cremophor EL, Transcutol HPSprague-Dawley rats4.69
SNEDDS (F15)Capryol 90, Cremophor RH 40, Transcutol HPSprague-Dawley rats2.53
Supramolecular AggregatesKolliphor® HS15Mice2.17

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

DosageBioavailabilityCmax (ng/mL)Tmax (h)
50 mg/kg9.62%Not Reported6.4
100 mg/kg9.74%Not ReportedNot Reported

*Data from a study by Dang et al., as cited in. It is important to note that Cmax and Tmax values can vary significantly depending on the formulation used.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Microemulsion

This protocol is based on the formulation described by Guo et al. (2016).

  • Component Selection: Based on solubility studies, select an oil phase, surfactant, and co-surfactant. The cited study used WL 1349 as the oil, Cremophor RH40 and Tween 80 as surfactants, and Transcutol HP as a co-surfactant.

  • Construction of Pseudo-ternary Phase Diagram: To determine the optimal ratio of components, construct a pseudo-ternary phase diagram. This involves preparing various mixtures of the oil, surfactant/co-surfactant (S/CoS) mix, and water, and identifying the region that forms a stable microemulsion.

  • Preparation of this compound Microemulsion:

    • Prepare the optimized formulation by mixing the selected oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and stir until it is completely dissolved.

    • Add distilled water dropwise to the mixture with continuous stirring until a transparent and stable microemulsion is formed.

  • Characterization: Characterize the this compound-loaded microemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug loading efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol for assessing the oral bioavailability of a this compound formulation.

  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.

  • Drug Administration:

    • Oral Group: Administer the this compound formulation (e.g., suspension, microemulsion, SNEDDS) orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the quantification of this compound in plasma.

    • The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100. The relative bioavailability of an improved formulation can be calculated by comparing its AUC to that of a standard suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Analysis F1 Component Selection F2 Formulation Optimization F1->F2 F3 Characterization F2->F3 I2 Drug Administration (Oral & IV) F3->I2 Test Formulation I1 Animal Model I1->I2 I3 Blood Sampling I2->I3 I4 Plasma Analysis (UPLC-MS/MS) I3->I4 I5 Pharmacokinetic Analysis I4->I5 D1 Calculate Bioavailability I5->D1 D2 Compare Formulations D1->D2

Caption: Experimental workflow for developing and evaluating this compound formulations.

signaling_pathways cluster_pro_inflammatory Pro-inflammatory Signaling cluster_proliferation Cell Proliferation & Survival LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->NFkB Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

troubleshooting_flowchart Start Low this compound Bioavailability Q1 Is solubility the primary issue? Start->Q1 S1 Enhance Solubility: - Nanoformulations (Micelles, Liposomes) - Microemulsions - SNEDDS Q1->S1 Yes Q2 Is rapid metabolism a concern? Q1->Q2 No S1->Q2 S2 Inhibit Metabolism: - Co-administer with P-gp/CYP inhibitors - Protect with nano-carriers Q2->S2 Yes Q3 Is GI instability a factor? Q2->Q3 No S2->Q3 S3 Improve Stability: - Encapsulation in protective carriers - pH-responsive formulations Q3->S3 Yes End Optimized Bioavailability Q3->End No S3->End

Caption: Decision flowchart for enhancing this compound bioavailability.

References

Myricetin Degradation Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation kinetics of Myricetin at various pH values.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

This compound's stability is highly dependent on pH. It is most stable in acidic conditions, specifically around pH 2.0 to 3.0.[1][2][3] As the pH increases, particularly into basic conditions (pH > 6.8), its degradation rate accelerates significantly.[1][4] Studies show that this compound is stable in simulated gastric fluids (pH 1.2) but degrades rapidly in simulated intestinal fluids (pH 6.8).

Q2: What type of kinetics does this compound degradation typically follow?

This compound degradation generally follows apparent first-order or pseudo-first-order kinetics across a range of pH conditions. Its autoxidation at physiological pH has been described as a two-step first-order kinetic model.

Q3: How does the choice of buffer affect this compound's stability?

The type of buffer species used in an experiment can significantly influence this compound's degradation rate, even at the same pH. For example, phosphate buffers have been shown to accelerate degradation compared to citrate or borate buffers. At pH 5, the half-life of this compound was 630 hours in a citrate buffer but only 198 hours in a phosphate buffer. Similarly, at pH 8, its half-life was 7.0 hours in a borate buffer versus a mere 0.1 hours in a phosphate buffer.

Q4: Besides pH and buffer type, what other factors can influence this compound degradation?

Several factors can affect this compound's stability:

  • Temperature: The degradation of this compound is temperature-dependent, with higher temperatures leading to faster degradation rates.

  • Oxidizing Agents: this compound is susceptible to oxidation. The presence of oxidizing agents like hydrogen peroxide can cause rapid degradation.

  • Light: While this compound has shown good stability following exposure to ultraviolet radiation (UVR), appropriate light protection is still a standard precautionary measure in stability studies.

Troubleshooting Guide

Q: My this compound is degrading much faster than the literature suggests, especially in a neutral phosphate buffer. What could be the issue?

A: This is a common issue. Phosphate ions can catalyze the degradation of this compound. If your experimental design allows, consider switching to a different buffer system for the neutral pH range, such as a borate buffer, which has been shown to be more inert. Also, verify the final pH of your solution after adding this compound (typically dissolved in a cosolvent like methanol), as this can sometimes alter the intended pH.

Q: I am observing high variability in degradation rates between replicate experiments. What are the potential causes?

A: Inconsistent results can stem from several sources:

  • Precise pH Control: Ensure your buffers are accurately prepared and that the pH is consistent across all samples and experiments.

  • Temperature Fluctuation: Use a calibrated, temperature-controlled environment (e.g., incubator, water bath) as degradation is temperature-dependent.

  • Oxygen Exposure: Since degradation is often oxidative, differences in headspace volume or exposure to air during sampling can affect the rate. Consider blanketing your samples with an inert gas like nitrogen.

  • Purity of this compound: Impurities in the this compound standard can act as catalysts or degrade at different rates, leading to inconsistent measurements.

  • Cosolvent Percentage: Ensure the percentage of any organic cosolvent (like methanol or ethanol) is identical in all samples, as this can affect solubility and stability.

Q: My HPLC analysis shows multiple, shifting peaks over time. How do I correctly quantify the remaining this compound?

A: The appearance of new peaks is expected as degradation products are formed. To ensure accurate quantification of the parent compound:

  • Method Specificity: Your HPLC method must be validated for specificity to ensure that the degradation product peaks do not co-elute with the this compound peak.

  • Peak Purity: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess the peak purity of your this compound peak at each time point.

  • Stable Baseline: Ensure a stable baseline for accurate integration. If you observe baseline drift, it may be necessary to flush the column or prepare a fresh mobile phase.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol is based on established methodologies for assessing flavonoid stability.

1. Buffer Preparation:

  • Prepare a series of 0.1 M buffers over the desired pH range.

    • pH 3–5: Citrate buffer.

    • pH 5–8: Phosphate buffer.

    • pH 8–10: Borate buffer.

  • Adjust the final pH of each buffer using NaOH or HCl as needed.

  • Adjust the ionic strength of all buffers to a constant value (e.g., 0.2 M) using NaCl.

2. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol).

  • In a volumetric flask, combine the buffer, the this compound stock solution, and any additional solvent to achieve the final desired concentrations. A typical final concentration might be 100 µg/mL of this compound with 20% (v/v) methanol as a cosolvent.

3. Incubation and Sampling:

  • Dispense the final solution into sealed vials (e.g., amber HPLC vials) to protect from light and evaporation.

  • Store the vials in a temperature-controlled environment set to 23°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily or weekly depending on the expected degradation rate), withdraw a vial for analysis.

4. Quantification by HPLC:

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating RP-HPLC method.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution (e.g., 10 mM potassium dihydrogen orthophosphate buffer adjusted to pH 3.0) and an organic solvent like acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 370 nm.

    • Column Temperature: 40°C.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (ln[C]) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative apparent rate constant (-k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Data Summary

The stability of this compound is highly influenced by both pH and the buffer system employed. The following table summarizes kinetic data from a study conducted at 23°C.

pHBuffer SystemRate Constant (k, h⁻¹)Half-Life (t₅₀, hours)Stability Classification
3Citrate0.00061155Very Stable
5Citrate0.0011630Stable
5Phosphate0.0035198Moderately Stable
8Borate0.0997.0Unstable
8Phosphate6.930.1Very Unstable

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Buffer Buffer Preparation (Citrate, Phosphate, Borate) Adjust pH & Ionic Strength Sample Final Sample Preparation (Target this compound Conc. + Cosolvent + Buffer) Buffer->Sample Stock This compound Stock Preparation (in MeOH) Stock->Sample Incubate Incubation (Controlled Temperature, 23°C) Sample->Incubate Sampling Time-Point Sampling (e.g., t=0, 1, 2, 4h...) Incubate->Sampling HPLC Quantification by RP-HPLC Sampling->HPLC Data Data Processing (ln[C] vs. Time) HPLC->Data Kinetics Calculate k and t1/2 Data->Kinetics

Caption: Workflow for this compound pH-Dependent Stability Study.

G cluster_factors Influencing Factors cluster_outcomes Observed Effects center_node This compound Stability Acidic High Stability (pH 2-3) center_node->Acidic Low pH Basic Rapid Degradation (pH > 7) center_node->Basic High pH Phosphate Accelerated Degradation center_node->Phosphate Phosphate Buffer HighTemp Increased Degradation Rate center_node->HighTemp High Temp pH pH Level pH->center_node Buffer Buffer Species Buffer->center_node Temp Temperature Temp->center_node Oxidation Oxidizing Agents Oxidation->center_node

Caption: Key Factors Influencing this compound Degradation.

References

Troubleshooting Myricetin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing and resolving myricetin precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound has very low solubility in water and aqueous buffers.[1][2][3][4][5] It is a lipophilic compound, meaning it dissolves more readily in organic solvents. To prepare an aqueous working solution, you should first dissolve the this compound in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Once fully dissolved, you can then dilute this stock solution with your aqueous buffer of choice. For instance, a 1:10 dilution of a DMSO stock solution in PBS (pH 7.2) can yield a final this compound concentration of approximately 0.5 mg/mL.

Q2: I successfully dissolved this compound, but it precipitated out of my aqueous solution after a short time. Why is this happening and how can I prevent it?

A2: Precipitation of this compound from aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, and exceeding its solubility limit upon dilution will cause it to precipitate.

  • pH-dependent Stability: this compound is most stable at an acidic pH of 2.0. It undergoes rapid degradation in neutral to basic conditions, which can lead to the formation of insoluble degradation products.

  • Temperature Sensitivity: The degradation of this compound is accelerated at higher temperatures.

  • Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its instability.

To prevent precipitation, prepare fresh aqueous working solutions for each experiment and use them immediately. If you observe precipitation, it is best to discard the solution and prepare a new one.

Q3: What is the best solvent to use for this compound stock solutions?

A3: The choice of solvent depends on the desired stock concentration and the requirements of your downstream experiments. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for high concentration stock solutions, with a solubility of approximately 10 mg/mL. Ethanol is another option, with a lower solubility of around 1 mg/mL. When preparing stock solutions, it is good practice to purge the solvent with an inert gas to minimize oxidation.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: this compound stock solutions prepared in organic solvents should be stored at -20°C for long-term stability. At this temperature, this compound is stable for at least four years. To further minimize degradation, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions.

Problem 1: this compound precipitates immediately upon addition to my cell culture medium.

  • Cause: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too low to maintain this compound solubility, or the pH of the medium may be unfavorable for this compound stability.

  • Solution:

    • Ensure the final concentration of the organic solvent in your medium is sufficient to keep this compound dissolved. You may need to perform a solvent tolerance test for your specific cell line.

    • Prepare the this compound working solution by diluting the stock solution in your cell culture medium immediately before use. Add the diluted this compound solution dropwise to your cells while gently swirling the plate to ensure rapid and even distribution.

Problem 2: My this compound stock solution has turned a different color and/or contains visible precipitates.

  • Cause: This is likely due to degradation and/or oxidation of the this compound. This compound is susceptible to degradation, especially at room temperature and when exposed to light and air.

  • Solution:

    • Discard the degraded stock solution.

    • Prepare a fresh stock solution using a high-purity organic solvent.

    • Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution to improve stability.

    • Store the new stock solution in small, tightly sealed aliquots at -20°C, protected from light.

Data at a Glance

This compound Solubility in Various Solvents
SolventSolubilityReference
WaterVery low (<5 µg/mL)
Ethanol~1 mg/mL
DMSO~10 mg/mL
DMF~10 mg/mL
DMSO:PBS (1:10, pH 7.2)~0.5 mg/mL
PEG 400 (0.5 volume fraction)72.8 µg/mL

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 3.18 mg of this compound per 1 mL of DMSO (this compound Molecular Weight: 318.2 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.

  • Dissolution: Tightly cap the tube and vortex or sonicate until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Visual Guides

Myricetin_Troubleshooting_Workflow start Start: This compound Precipitation Observed check_solution_type Is the precipitation in an aqueous or organic stock solution? start->check_solution_type aqueous_precip Aqueous Solution Precipitation check_solution_type->aqueous_precip Aqueous organic_precip Organic Stock Precipitation check_solution_type->organic_precip Organic Stock check_aq_prep Was the aqueous solution prepared fresh? aqueous_precip->check_aq_prep check_organic_storage How was the stock solution stored? organic_precip->check_organic_storage aq_sol_issue Issue: Low aqueous solubility and stability. check_aq_prep->aq_sol_issue No aq_recommend Recommendation: - Prepare fresh solution - Use immediately - Do not store aqueous solutions check_aq_prep->aq_recommend Yes aq_sol_issue->aq_recommend organic_sol_issue Issue: Degradation due to oxidation, light, or temperature fluctuations. check_organic_storage->organic_sol_issue organic_recommend Recommendation: - Prepare fresh stock - Aliquot and store at -20°C - Protect from light - Purge with inert gas organic_sol_issue->organic_recommend

Caption: Troubleshooting workflow for this compound precipitation.

Myricetin_Signaling_Pathways cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects This compound This compound JAK1 JAK1 This compound->JAK1 inhibits MEK1 MEK1 This compound->MEK1 inhibits STAT3 STAT3 JAK1->STAT3 activates CellTransformation Neoplastic Cell Transformation STAT3->CellTransformation promotes MEK1->CellTransformation promotes

Caption: Simplified signaling pathways inhibited by this compound.

References

Myricetin Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of myricetin in cellular assays. This compound, a naturally occurring flavonoid, is known for its potential therapeutic properties, but it is also a notorious Pan-Assay Interference Compound (PAIN) that can lead to misleading results. This guide will help you identify and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why is this compound considered one?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "frequent hitters" in high-throughput screening by producing false positive results through various non-specific mechanisms.[1][2][3][4][5] this compound is classified as a PAIN due to its chemical structure, which includes catechol and quinone-like moieties. These features can lead to non-specific interactions with proteins, assay reagents, and redox cycling, which can interfere with assay readouts.

Q2: Can this compound act as both an antioxidant and a pro-oxidant?

A2: Yes, this compound's redox activity is highly context-dependent. In some assays, it demonstrates potent antioxidant effects by scavenging reactive oxygen species (ROS). However, in other conditions, particularly in the presence of metal ions like iron or copper, it can act as a pro-oxidant by reducing these metals, which then participate in Fenton-like reactions to generate ROS. This dual activity can lead to contradictory results in cellular assays.

Q3: Is this compound a specific inhibitor of a particular kinase?

A3: No, this compound is known to be a promiscuous inhibitor of multiple kinases. While it has been reported to inhibit specific kinases such as MEK1, PI3Kγ, and MARK4, it often lacks high selectivity. Its inhibitory action can occur through direct binding to the ATP-binding site or through non-specific mechanisms like protein aggregation. Therefore, attributing an observed cellular effect solely to the inhibition of one specific kinase can be misleading.

Q4: How can this compound interfere with standard cell viability assays like MTT or MTS?

A4: this compound can interfere with tetrazolium-based viability assays (MTT, MTS) through its redox properties. These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product. This compound's ability to directly reduce the tetrazolium salt or to generate ROS that affect cellular redox status can lead to either an overestimation or underestimation of cell viability, independent of its actual cytotoxic effects.

Troubleshooting Guides

Issue 1: Inconsistent results in antioxidant capacity assays (DPPH, ABTS).

Problem: You are observing variable or conflicting antioxidant activity of this compound between different assays or even between experiments using the same assay.

Possible Causes & Troubleshooting Steps:

  • Assay Chemistry Mismatch: The DPPH and ABTS assays are based on different radical scavenging mechanisms. This compound's reactivity can differ between these systems.

    • Solution: Use multiple antioxidant assays with different chemical principles to get a more comprehensive understanding of this compound's antioxidant potential.

  • Solvent Effects: The solvent used to dissolve this compound can influence its antioxidant activity.

    • Solution: Ensure consistent use of the same solvent and concentration across all experiments. Report the solvent used in your methodology.

  • Pro-oxidant Activity: As mentioned, this compound can act as a pro-oxidant.

    • Solution: Test this compound's activity in the presence and absence of metal chelators (e.g., EDTA) to assess the contribution of metal-dependent pro-oxidant effects.

Issue 2: Unexpected cytotoxicity or cytoprotection in cell-based assays.

Problem: this compound shows potent cytotoxicity in your cancer cell line, but the effect is not reproducible or appears non-specific.

Possible Causes & Troubleshooting Steps:

  • PAINS Activity: The observed effect might be an artifact of this compound's PAINS properties.

    • Solution: Perform control experiments to rule out assay interference. For fluorescence-based assays, check for autofluorescence of this compound. For enzyme-based assays, test this compound's effect on the purified enzyme in a cell-free system.

  • Redox Cycling and ROS Production: this compound can induce ROS production in some cellular contexts, leading to cytotoxicity.

    • Solution: Measure intracellular ROS levels (e.g., using DCFH-DA) in parallel with your cytotoxicity assay. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the cytotoxicity is ROS-mediated.

  • Covalent Modification of Proteins: this compound can form covalent adducts with proteins, leading to non-specific inhibition of cellular processes.

    • Solution: Use orthogonal assays to confirm your findings. If you suspect inhibition of a specific protein, try to demonstrate direct binding or inhibition in a purified system.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and effects of this compound in various assays and cell lines. Note the variability in concentrations, which highlights the context-dependent nature of this compound's activity.

Table 1: this compound IC50 Values in Kinase and Enzyme Assays

Target EnzymeIC50 ValueAssay TypeReference
MEK1~10 µMIn vitro kinase assay
PI3Kγ0.17 µM (Kd)Binding assay
MARK43.11 µMIn vitro kinase assay
DNA Topoisomerase II27.5 µMIn vitro activity assay
hIMPDH16.98 ± 0.22 µMEnzyme kinetics
hIMPDH24.10 ± 0.14 µMEnzyme kinetics

Table 2: Effects of this compound on Cell Viability

Cell LineAssayConcentration RangeEffectReference
AGS (Gastric Cancer)MTT5-30 µMDecreased viability
SK-BR-3 (Breast Cancer)MTT5-25 µMDecreased viability
HepG2 (Liver Cancer)MTTUp to 200 µg/mlLow cytotoxicity
HUVECs (Endothelial)MTT> 4 µMCytotoxic
A2780/CP70 (Ovarian Cancer)MTT5-80 µMDecreased viability
SKOV3 (Ovarian Cancer)CCK-810-40 µMInhibited proliferation

Experimental Protocols

Protocol 1: Assessing this compound's Interference with MTT Assay

  • Objective: To determine if this compound directly reduces MTT in a cell-free system.

  • Materials: this compound stock solution, MTT reagent (5 mg/mL in PBS), cell culture medium, 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C in the dark.

    • Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Protocol 2: Measuring Intracellular ROS Production

  • Objective: To assess whether this compound induces ROS production in cells.

  • Materials: Cells of interest, this compound, 2',7'-dichlorofluorescin diacetate (DCFH-DA), fluorescence plate reader or flow cytometer.

  • Procedure:

    • Seed cells in a suitable plate or flask and allow them to adhere.

    • Load the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) over time.

  • Interpretation: An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Myricetin_Off_Target_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Off-Target Effects cluster_2 Data Interpretation Obs This compound shows biological activity Assay_Interference Test for Assay Interference (e.g., cell-free MTT) Obs->Assay_Interference Is the assay reliable? ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) Obs->ROS_Measurement Is the effect redox-related? Direct_Binding Assess Direct Protein Interaction (e.g., SPR, ITC) Obs->Direct_Binding Is the interaction specific? Orthogonal_Assay Perform Orthogonal Assay (e.g., different viability dye) Assay_Interference->Orthogonal_Assay If interference is detected Conclusion Distinguish between true biological effect and artifact ROS_Measurement->Conclusion Orthogonal_Assay->Conclusion Direct_Binding->Conclusion

Caption: Workflow for troubleshooting this compound's off-target effects.

PI3K_Akt_mTOR_Pathway_Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition mTOR mTOR This compound->mTOR Inhibition PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

Technical Support Center: Enhancing Myricetin Permeability Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the permeability of myricetin across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting this compound's permeability across the BBB?

A1: this compound, a flavonoid with significant neuroprotective potential, faces several hurdles in reaching the central nervous system (CNS).[1][2][3] The primary challenges are:

  • Low Lipophilicity: The blood-brain barrier is a highly lipophilic membrane. This compound's relatively poor water solubility and physicochemical properties hinder its passive diffusion across the endothelial cells of the BBB.[4][5]

  • Efflux Pump Activity: The BBB is equipped with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of substances out of the brain endothelial cells and back into the bloodstream. Flavonoids, including this compound, are known substrates for these efflux pumps, significantly limiting their net accumulation in the brain.

  • Tight Junctions: The endothelial cells of the BBB are sealed by complex protein structures called tight junctions, which severely restrict the paracellular (between cells) pathway for most molecules.

Q2: What are the main strategies being explored to enhance this compound's BBB permeability?

A2: Current research focuses on three primary strategies to overcome the challenges mentioned above:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanocarriers like liposomes, nanostructured lipid carriers (NLCs), or nanoemulsions can improve its stability, solubility, and ability to cross the BBB. These systems can protect this compound from efflux pumps and may facilitate transport via endocytosis.

  • Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of P-glycoprotein and other efflux transporters is a viable strategy. By blocking the pump's activity, the net influx of this compound into the brain can be increased.

  • Receptor-Mediated Transcytosis: Modifying nanocarriers with ligands that bind to specific receptors on the BBB surface (e.g., transferrin or glucose transporters) can trigger active transport across the barrier. A this compound oligomer has been shown to utilize glucose and transferrin transporters to bypass the BBB.

Q3: How does this compound itself affect the integrity of the blood-brain barrier?

A3: this compound has been shown to have protective effects on the BBB, particularly under pathological conditions like ischemia/reperfusion injury. It can ameliorate endothelial permeability by activating the eNOS/NO pathway and regulating the Akt and Nrf2 pathways. In models of oxygen-glucose deprivation and reoxygenation (OGD/R), this compound decreased the enhancement of endothelial permeability and inflammation.

Troubleshooting Guides

Issue 1: Low transport of this compound observed in an in vitro BBB model (e.g., Transwell assay).

Potential Cause Troubleshooting Step Expected Outcome
High Efflux Pump Activity Co-incubate the cells with a known P-gp inhibitor (e.g., verapamil, cyclosporine A).A significant increase in the apparent permeability coefficient (Papp) of this compound would confirm efflux pump involvement.
Poor Passive Permeability Ensure the this compound concentration used is not exceeding its aqueous solubility limit, which can lead to aggregation. Consider using a formulation to enhance solubility.Consistent and reproducible permeability results across different batches.
Compromised Barrier Integrity Measure the Trans-Endothelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised barrier.TEER values should remain stable and high throughout the experiment, confirming a tight barrier.
Incorrect Cell Model Use a co-culture model (e.g., endothelial cells with astrocytes or pericytes) to better mimic the in vivo environment, as this can enhance tight junction formation and efflux pump expression.The in vitro model will more accurately predict in vivo permeability.

Issue 2: this compound-loaded nanoparticles show low encapsulation efficiency.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lipid/Polymer to Drug Ratio Perform a ratio optimization study. For liposomes or NLCs, vary the molar ratio of lipids (e.g., phosphatidylcholine, cholesterol) to this compound.Identify a ratio that maximizes encapsulation efficiency (e.g., >80-90%).
Incorrect Formulation Method For liposomes, ensure proper execution of the thin-film hydration method followed by sonication or extrusion to achieve uniform vesicles. For NLCs, optimize homogenization and ultrasonication parameters (time, power).Smaller, more uniform nanoparticles with higher encapsulation efficiency.
This compound Precipitation Ensure this compound is fully dissolved in the organic solvent (for lipid-based nanoparticles) before the hydration or emulsification step.A clear, homogenous formulation with minimal drug precipitation.

Data Presentation: Comparative Efficacy of Enhancement Strategies

The following tables summarize quantitative data from various studies to provide a clear comparison of different approaches.

Table 1: In Vitro Permeability of this compound and Related Flavonoids

CompoundBBB ModelApparent Permeability Coefficient (Papp) or LogPeReference
This compoundPAMPA-BBBLogPe = -7.02 ± 0.08 (similar to Quercetin)
QuercetinIn situ rat modelMeasurable permeability influenced by lipophilicity and efflux transporters
Miquelianin (Quercetin-3-O-glucuronide)Porcine brain capillary endothelial cells1.34 ± 0.05 x 10⁻⁶ cm/sec

Note: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive permeability. Lower LogPe values indicate lower permeability.

Table 2: Characteristics of this compound Nanoparticle Formulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)Key FindingReference
Nanostructured Lipid Carriers (MY-NLCs)89.7 ± 26.080.81 ± 10.392.77-fold higher plasma AUC; drug targeting efficiency to the brain was 127.05% compared to suspension.
Liposome-encapsulated~262 (hydrodynamic diameter)72Enhanced antioxidant activity and biocompatibility in zebrafish embryos.
Nanoemulsion (Myr-NE)89.32 ± 2.8Not specified for BBBShowed enhanced anticancer activity at a 2.5-fold lower dose than native this compound in cancer cells.
Nanophytosome291.1193Optimized for topical delivery, indicating high encapsulation is achievable.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Nanostructured Lipid Carriers (MY-NLCs)

This protocol is adapted from methodologies used in the development of lipid-based nanocarriers.

Objective: To encapsulate this compound in NLCs to improve its stability and potential for BBB transport.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., Capryol™ 90)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the liquid lipid and this compound to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in double-distilled water (the aqueous phase) and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to recrystallize and form solid NLCs.

  • Purification: Centrifuge or dialyze the NLC suspension to remove any unencapsulated this compound.

  • Characterization: Analyze the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro BBB Permeability Assay (PAMPA-BBB)

This protocol is based on the Parallel Artificial Membrane Permeability Assay.

Objective: To assess the passive, transcellular permeability of this compound or its formulations across an artificial BBB membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Porcine brain lipid (PBL) solution

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound test solution

  • Lucifer yellow (marker for membrane integrity)

  • High and low permeability control compounds

Procedure:

  • Membrane Coating: Coat the filter of the donor plate wells with 5 µL of the PBL/dodecane solution.

  • Donor Plate Preparation: Add 150 µL of the this compound test solution (dissolved in PBS, potentially with a small percentage of DMSO) to each well of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate the assembled plate for 4-18 hours at room temperature with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and volume of the wells. Results are often expressed as LogPe.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes involved in enhancing this compound's BBB permeability.

Myricetin_BBB_Challenges cluster_barriers Permeability Barriers This compound This compound BBB Blood-Brain Barrier This compound->BBB Attempts to Cross Lipo Low Lipophilicity BBB->this compound Rejection Brain Brain Parenchyma BBB->Brain Successful Permeation Efflux P-gp Efflux Pumps Efflux->BBB Pumps Out This compound TJ Tight Junctions TJ->BBB Blocks Paracellular Pathway Lipo->BBB Hinders Passive Diffusion

Caption: Key barriers limiting this compound's entry into the brain.

Enhancement_Workflow cluster_dev Formulation & Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Validation A Strategy Selection (Nanoparticles, Inhibitors, etc.) B Formulation & Optimization (e.g., MY-NLCs) A->B C Physicochemical Characterization (Size, Zeta, EE%) B->C D PAMPA-BBB Assay (Passive Permeability) C->D Test Formulation E Cell-Based BBB Model (e.g., Transwell Assay) D->E Validate with Cells F Cytotoxicity Assays (e.g., on Endothelial Cells) E->F G Animal Model Administration (e.g., Rat) E->G Promising Candidate H Pharmacokinetic Analysis (Plasma vs. Brain Concentration) G->H I Efficacy Studies (Neuroprotection Models) H->I

Caption: Experimental workflow for developing BBB-permeable this compound.

Signaling_Pathway cluster_cell Brain Endothelial Cell This compound This compound Akt Akt Pathway This compound->Akt activates Nrf2 Nrf2 Pathway This compound->Nrf2 activates Ischemia Ischemia/ Reperfusion (OGD/R) eNOS_uncoupling eNOS Uncoupling Ischemia->eNOS_uncoupling induces Permeability Increased BBB Permeability Ischemia->Permeability causes eNOS_activation eNOS Activation (Phosphorylation) Akt->eNOS_activation promotes Nrf2->eNOS_uncoupling improves eNOS_uncoupling->Permeability contributes to Protection BBB Protection & Integrity eNOS_activation->Protection leads to

Caption: this compound's protective signaling pathways in the BBB.

References

Strategies to prevent Myricetin oxidation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Myricetin during experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: this compound Oxidation

Q1: I prepared a this compound stock solution in DMSO and stored it at 4°C. After a few days, the solution turned a brownish color, and I'm seeing inconsistent results in my cell-based assays. What could be the problem?

A1: This is a classic sign of this compound oxidation. While DMSO is a common solvent, prolonged storage of this compound, even at refrigerated temperatures, can lead to degradation. The brownish color indicates the formation of oxidation products. Inconsistent results are likely due to a decreased concentration of active this compound and the potential interference of its degradation products.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh this compound solutions for each experiment. If storage is unavoidable, prepare small aliquots and store them at -20°C or -80°C for short-term storage.

  • Use High-Purity Solvents: Ensure your DMSO or other organic solvents are of high purity and anhydrous. Water content can facilitate degradation.

  • Purge with Inert Gas: Before sealing the vial for storage, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[1]

  • Protect from Light: Store this compound solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

Q2: I'm conducting an antioxidant assay with this compound in a phosphate buffer at pH 7.4. My results are not reproducible, and sometimes I even observe a pro-oxidant effect. Why is this happening?

A2: this compound's stability is highly pH-dependent. It is known to degrade rapidly in neutral to basic conditions, especially in phosphate buffers.[2] At physiological pH (7.4), this compound can auto-oxidize, and in the presence of metal ions often found in buffers, it can exhibit pro-oxidant activity by generating reactive oxygen species (ROS).[3]

Troubleshooting Steps:

  • Adjust pH: this compound is most stable in acidic conditions, with optimal stability reported at a pH of 2.0.[4][5] If your experimental design allows, consider using a more acidic buffer system, such as a citrate buffer in the pH range of 3-5.

  • Chelate Metal Ions: If you must work at a higher pH, consider adding a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze this compound oxidation.

  • Control for Pro-oxidant Effects: Be aware of this compound's dual role. In the absence of ascorbic acid and the presence of iron complexes, its pro-oxidant activity can be enhanced.

  • Time-Critical Experiments: If working at physiological pH is necessary, perform your experiments as quickly as possible after adding this compound to the aqueous solution. Do not let the solutions sit for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for dissolving and storing this compound?

A: this compound is poorly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For long-term storage, it is best to store this compound as a dry powder at -20°C. For stock solutions, dissolve in high-purity DMSO or ethanol, aliquot into small volumes, purge with inert gas, and store at -20°C or below for no more than a few weeks. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.

Q: How does temperature affect this compound's stability?

A: The degradation of this compound is temperature-dependent. Higher temperatures accelerate its degradation. It is relatively stable at lower temperatures (below 40°C) but degrades rapidly at higher temperatures (60°C and 80°C). Therefore, it is crucial to store stock solutions at low temperatures and avoid heating this compound solutions unless absolutely necessary for a specific protocol.

Q: Can I use this compound in cell culture media?

A: Yes, but with caution. Standard cell culture media typically have a pH of around 7.4, where this compound is less stable. When preparing media containing this compound, it is best to add the this compound stock solution to the media immediately before treating the cells. Due to its low aqueous solubility, you should first dissolve this compound in a small amount of DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

Q: How can I protect this compound from oxidation during my experimental workflow?

A: Here are key strategies to minimize oxidation:

  • Work in a Low-Oxygen Environment: If possible, prepare solutions and conduct experiments in a glove box or under a stream of inert gas.

  • Use Degassed Solvents and Buffers: Before use, degas your aqueous solutions to remove dissolved oxygen.

  • Incorporate Antioxidants: In some experimental setups, the addition of other antioxidants like ascorbic acid can help stabilize this compound.

  • Protect from Light: Always protect this compound powder and solutions from light by using amber vials or covering containers with foil.

Quantitative Data on this compound Stability

The following table summarizes the degradation rate constant (k) and half-life (t½) of this compound under various pH and temperature conditions.

ConditionBufferDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
pH at 37°C
pH 1.2Phosphate0.1221 ± 0.00675.68 ± 0.29
pH 2.0Phosphate0.0701 ± 0.011310.07 ± 1.67
pH 3.0Phosphate0.0989 ± 0.21137.21 ± 1.43
pH 4.5Phosphate0.1860 ± 0.00943.73 ± 0.19
pH 6.8Phosphate0.3343 ± 0.05472.11 ± 0.34
pH 7.4PhosphateToo fast to detectNot Available
Temperature at pH 2.0
25°CPhosphate0.0302 ± 0.000822.94 ± 0.60
40°CPhosphate0.0638 ± 0.002510.87 ± 0.43
60°CPhosphate0.2701 ± 0.00262.57 ± 0.02
80°CPhosphate0.7568 ± 0.00940.92 ± 0.01

Data adapted from a preformulation study on this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for short-term storage.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Amber, screw-cap vials

  • Micropipettes

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid multiple freeze-thaw cycles.

  • Gently flush the headspace of each vial with inert gas for 10-15 seconds.

  • Tightly cap the vials and seal with paraffin film.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

This protocol outlines a workflow designed to minimize this compound oxidation during a typical cell-based experiment.

Methodology:

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight in a CO₂ incubator.

  • Preparation of Working Solution:

    • Thaw a single aliquot of your this compound stock solution (from Protocol 1) at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final working concentration in your pre-warmed cell culture medium. Mix gently by inverting the tube.

  • Cell Treatment:

    • Remove the old medium from your cell plates.

    • Add the freshly prepared this compound-containing medium to the cells.

  • Incubation: Return the plates to the incubator for the desired treatment period.

  • Downstream Analysis: Proceed with your specific assay (e.g., MTT assay, Western blot, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Inert Gas aliquot->purge store Store at -20°C / -80°C purge->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Pre-warmed Medium (Immediately Before Use) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound to minimize oxidation.

logical_relationships cluster_factors Factors Promoting Oxidation cluster_strategies Prevention Strategies high_ph High pH (>7) myricetin_stability This compound Stability high_ph->myricetin_stability high_temp High Temperature high_temp->myricetin_stability oxygen Oxygen oxygen->myricetin_stability light Light Exposure light->myricetin_stability metal_ions Metal Ions (Fe³⁺, Cu²⁺) metal_ions->myricetin_stability low_ph Acidic pH (2-5) low_temp Low Temperature Storage inert_gas Inert Gas Purge amber_vials Amber Vials chelators Chelating Agents (EDTA) myricetin_stability->low_ph myricetin_stability->low_temp myricetin_stability->inert_gas myricetin_stability->amber_vials myricetin_stability->chelators

Caption: Factors influencing this compound stability and corresponding prevention strategies.

References

Myricetin Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting myricetin dose-response experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate and efficient research.

Frequently Asked Questions (FAQs)

Q1: What is a typical dose range for this compound in in-vitro cell culture experiments?

A1: The effective dose of this compound can vary significantly depending on the cell line and the biological endpoint being measured. However, based on published studies, a common starting range for in-vitro experiments is between 1 µM and 100 µM. For example, in gastric cancer cells, concentrations from 5 µM to 30 µM have been shown to decrease cell viability in a dose-dependent manner.[1] In human umbilical vascular endothelial cells (HUVECs), concentrations as low as 0.25 µM to 1.0 µM have been shown to affect signaling pathways.[1] It is always recommended to perform a preliminary dose-range finding study for your specific cell line and assay.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 100 mmol/L.[2] This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the primary signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The most frequently reported pathways include the PI3K/Akt/mTOR pathway, which it typically inhibits, and the MAPK signaling pathway.[1][3] It can also influence the NF-κB and Nrf2 pathways.

Q4: Can this compound have pro-oxidant effects?

A4: Yes, under certain conditions, such as in the presence of high concentrations of metal ions, this compound can exhibit pro-oxidant activity, leading to the production of reactive oxygen species (ROS) and potentially causing cell damage. This dual role as both an antioxidant and a potential pro-oxidant should be considered when designing experiments and interpreting results.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible dose-response curves. 1. This compound degradation: this compound may be unstable in solution over time. 2. Cell line variability: Different passages of the same cell line may respond differently. 3. Inaccurate dilutions: Errors in preparing serial dilutions.1. Prepare fresh this compound solutions for each experiment from a frozen stock. Protect solutions from light. 2. Use cells within a consistent and low passage number range. 3. Carefully calibrate pipettes and double-check calculations for serial dilutions.
High background signal or unexpected cell death in control wells. 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Contamination: Bacterial or fungal contamination of cell cultures or reagents.1. Ensure the final DMSO concentration is kept below 0.1% (v/v) in all wells, including the vehicle control. 2. Regularly test for mycoplasma and practice sterile cell culture techniques.
No observable effect of this compound at expected concentrations. 1. Low bioavailability: this compound may have poor solubility or uptake in your specific cell line. 2. Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of this compound in your experimental window.1. Consider using a formulation to enhance bioavailability, though this may require further validation. 2. Try alternative assays that measure different aspects of cell health (e.g., apoptosis, cell cycle arrest) or extend the treatment duration.
Precipitation of this compound in the culture medium. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium.Prepare the final dilutions of this compound in pre-warmed culture medium and vortex briefly before adding to the cells. Visually inspect for any precipitation.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound observed in various in-vitro studies.

Cell LineConcentrationEffectReference
AGS (Gastric Cancer)5 µM - 30 µMGradual decrease in cell viability (95.8% at 5 µM to 36.3% at 30 µM).
AGS (Gastric Cancer)15 µM & 25 µMIncreased number of apoptotic bodies (6.0% at 15 µM and 17.7% at 25 µM, compared to 2.0% in control).
Gastric Cancer Cells20 µM & 40 µMCell cycle arrest in G2/M phase.
HUVECs0.25, 0.5, 1.0 µMAttenuated phosphorylation of PI3K and PDK1 in a concentration-dependent manner.
HUVECs1 µMIncreased intracellular ROS levels.
HUVECs0.25, 0.5, 1.0 µMIncreased number of late apoptotic and necrotic cells in a dose-dependent manner.
MCF-7 (Breast Cancer)54 µM (IC50)Inhibition of cell proliferation.
SH-SY5Y (Neuroblastoma)up to 10 µg/mL (31.4 µM)Did not affect cell viability when applied alone.
SH-SY5Y (Neuroblastoma)5 & 10 µg/mLPromoted copper-induced increase in ROS production.
HCT116 & SW620 (Colorectal Cancer)0 - 400 µmol/LInhibited cell viability in a dose- and time-dependent manner.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

  • Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Myricetin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Experimental_Workflow_Dose_Response start Start: Cell Seeding treatment This compound Treatment (Dose Range) start->treatment incubation Incubation (24-72h) treatment->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability (e.g., MTT) endpoint->viability apoptosis Apoptosis (e.g., Flow Cytometry) endpoint->apoptosis western Protein Expression (e.g., Western Blot) endpoint->western analysis Data Analysis: Dose-Response Curve viability->analysis apoptosis->analysis western->analysis end End analysis->end

References

Technical Support Center: Minimizing Myricetin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the interference caused by Myricetin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound problematic in fluorescence-based assays?

A1: this compound, a naturally occurring flavonoid, possesses intrinsic fluorescence (autofluorescence) and can also absorb light in the UV-visible range. This dual property can lead to two main types of interference:

  • Autofluorescence: this compound can emit its own light when excited at wavelengths used for common fluorophores, leading to artificially high signal readings (false positives).

  • Signal Quenching: this compound can absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore. This "inner filter effect" results in a decreased signal (false negatives).[1][2]

Q2: What are the spectral properties of this compound I should be aware of?

A2: this compound's absorption and emission spectra are dependent on the solvent and pH.[3][4] Generally, it absorbs in the UV and blue regions of the spectrum and emits in the green to yellow-green region. This can overlap with many common fluorophores like fluorescein and GFP. For detailed spectral data, refer to the tables in the "Quantitative Data Summary" section.

Q3: Can this compound interference be completely eliminated?

A3: While complete elimination can be challenging, its effects can be significantly minimized through a combination of appropriate experimental design, specific controls, and data correction methods.

Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?

A4: The first step is to determine the nature and extent of the interference. This can be done by running control experiments:

  • This compound-only control: Measure the fluorescence of this compound at the assay's excitation and emission wavelengths in the absence of your fluorescent probe. This will quantify its autofluorescence.

  • Fluorophore with this compound control: Measure the fluorescence of your probe in the presence and absence of this compound. A decrease in signal in the presence of this compound suggests quenching.

Q5: Are there alternative assay technologies that are less susceptible to this compound interference?

A5: Yes, time-resolved fluorescence resonance energy transfer (TR-FRET) and luminescence-based assays like AlphaScreen are generally more robust against compound interference. TR-FRET assays, such as HTRF, use long-lifetime lanthanide donors and a time-delay measurement window, which effectively reduces interference from short-lived background fluorescence from compounds like this compound.[5]

Troubleshooting Guides

Issue 1: High background fluorescence in a cell-based assay when using this compound.

Possible Cause: Autofluorescence from this compound and/or cellular components.

Troubleshooting Steps:

  • Run Controls:

    • Unstained cells with this compound: To measure the combined autofluorescence of cells and this compound.

    • Media with this compound: To check for interference from media components.

    • Unstained cells without this compound: To determine the baseline cellular autofluorescence.

  • Spectral Scanning: Perform an excitation and emission scan of this compound in your assay buffer to identify its peak fluorescence and determine the degree of spectral overlap with your probe.

  • Use Red-Shifted Dyes: If possible, switch to fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum), as this compound's autofluorescence is typically weaker in this range.

  • Background Subtraction: Implement a background correction protocol (see "Experimental Protocols" section).

Issue 2: this compound appears as a potent inhibitor in my enzyme kinetics assay.

Possible Cause: this compound is quenching the fluorescence of the substrate or product.

Troubleshooting Steps:

  • Quenching Control: In a reaction well with the fluorescent product at a known concentration, add this compound and measure the fluorescence over time. A decrease in fluorescence confirms quenching.

  • Inner Filter Effect Correction: If quenching is observed, apply a correction formula. For detailed instructions, refer to the "Protocol for Correcting the Inner Filter Effect" in the "Experimental Protocols" section.

  • Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with this compound's absorption spectrum.

  • Orthogonal Assay: Validate your findings with a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.

Issue 3: Inconsistent results in a Fluorescence Polarization (FP) assay.

Possible Cause: Autofluorescence of this compound is contributing to the total fluorescence, thereby affecting the polarization reading.

Troubleshooting Steps:

  • Measure Total Fluorescence Intensity: Before calculating polarization, check the total fluorescence intensity of wells containing this compound. A significant increase compared to controls indicates interference.

  • Use Far-Red Tracers: Employ fluorescent tracers that operate at longer wavelengths to minimize interference from this compound's autofluorescence.

  • Blank Correction: Subtract the fluorescence intensity of a blank containing all assay components, including this compound, but without the fluorescent tracer.

Quantitative Data Summary

The following tables summarize the key spectral properties of this compound. Note that these values can vary depending on the experimental conditions.

Table 1: Calculated Absorption and Emission Wavelengths of this compound in Different Solvents

SolventAbsorption Wavelength (nm)Emission Wavelength (nm)
Methanol370490-520
DMSO370490-520
Water (pH dependent)350-400~530

Data is compiled from computational models and experimental observations in various studies.

Table 2: Common Fluorophores and Potential for this compound Interference

FluorophoreExcitation (nm)Emission (nm)Potential for Interference
Fluorescein (FITC) ~494~518High
Green Fluorescent Protein (GFP) ~488~509High
Rhodamine ~550~573Moderate
Alexa Fluor 647 ~650~668Low
Cy5 ~649~670Low

Experimental Protocols

Protocol 1: Background Correction for this compound Autofluorescence

This protocol is designed for plate-reader-based assays.

Materials:

  • Multi-well plates (black, clear bottom for cell-based assays)

  • Assay buffer

  • Your fluorescent probe

  • This compound stock solution

  • Plate reader with fluorescence detection

Procedure:

  • Prepare Control Wells: For each concentration of this compound being tested, prepare the following control wells:

    • Well A (Blank): Assay buffer only.

    • Well B (this compound Autofluorescence): Assay buffer + this compound.

    • Well C (Probe Fluorescence): Assay buffer + fluorescent probe.

  • Prepare Experimental Wells:

    • Well D (Assay): Assay buffer + fluorescent probe + this compound.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the fluorescence intensity (FI) of all wells at the excitation and emission wavelengths of your fluorescent probe.

  • Data Correction: Calculate the corrected fluorescence for your experimental wells using the following formula: Corrected FI = FI (Well D) - (FI (Well B) - FI (Well A))

Protocol 2: Correcting for the Inner Filter Effect (Quenching)

This protocol helps to correct for signal loss due to this compound absorbing excitation or emission light.

Procedure:

  • Measure this compound Absorbance: Using a spectrophotometer or plate reader with absorbance capabilities, measure the absorbance of this compound at the excitation (Aex) and emission (Aem) wavelengths of your fluorophore at each concentration used in the assay.

  • Calculate Correction Factor (CF): Use the following formula to calculate the correction factor: CF = 10^((Aex + Aem) / 2)

  • Apply Correction: Multiply the observed fluorescence intensity (FI_obs) from your assay by the correction factor to obtain the corrected fluorescence intensity (FI_corr): FI_corr = FI_obs * CF

Visualizations

Myricetin_Interference_Mechanisms cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Fluorescence Quenching Excitation Light Excitation Light This compound This compound Excitation Light->this compound Excites Fluorophore Fluorophore Excitation Light->Fluorophore Excites Detector Detector This compound->Detector Emits light (False Signal) Fluorophore->Detector Emits light (True Signal) Excitation Light_q Excitation Light Myricetin_q This compound Excitation Light_q->Myricetin_q Absorbed Fluorophore_q Fluorophore Excitation Light_q->Fluorophore_q Reduced Excitation Detector_q Detector Fluorophore_q->Myricetin_q Emitted light absorbed Fluorophore_q->Detector_q Reduced Signal

Caption: Mechanisms of this compound interference in fluorescence assays.

Troubleshooting_Workflow Start Suspected Interference Control_Expt Run Control Experiments (this compound only, Probe + this compound) Start->Control_Expt Identify_Interference Identify Interference Type Control_Expt->Identify_Interference Autofluorescence Autofluorescence Identify_Interference->Autofluorescence High Signal in This compound-only well Quenching Quenching Identify_Interference->Quenching Low Signal in Probe + this compound well Strategy_Auto Mitigation Strategy for Autofluorescence Autofluorescence->Strategy_Auto Strategy_Quench Mitigation Strategy for Quenching Quenching->Strategy_Quench Red_Shift Use Red-Shifted Dyes Strategy_Auto->Red_Shift Background_Correction Background Subtraction Strategy_Auto->Background_Correction TR_FRET Use TR-FRET / Luminescence Strategy_Auto->TR_FRET Strategy_Quench->TR_FRET Correction_Formula Apply Inner Filter Effect Correction Strategy_Quench->Correction_Formula Validate Validate with Orthogonal Assay Red_Shift->Validate Background_Correction->Validate TR_FRET->Validate Correction_Formula->Validate

Caption: Workflow for troubleshooting this compound fluorescence interference.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Myricetin Cytotoxicity Assessment: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of myricetin in normal versus cancer cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the basis for this compound's selective cytotoxicity towards cancer cells?

A1: this compound exhibits selective cytotoxicity primarily through the differential regulation of apoptosis and survival signaling pathways in normal versus cancer cells. In many cancer cell lines, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[1] Furthermore, it can inhibit pro-survival pathways like the PI3K/Akt/mTOR signaling cascade, which is often constitutively active in cancerous cells, thereby promoting cell death.[2][3][4][5] Normal cells, with their intact regulatory mechanisms, are less susceptible to these effects, resulting in a higher IC50 value and a favorable selectivity index.

Q2: Can this compound interfere with standard cytotoxicity assays?

A2: Yes, as a flavonoid, this compound has the potential to interfere with assays that rely on tetrazolium salts like MTT. Flavonoids can directly reduce MTT to its formazan product, leading to an overestimation of cell viability. It is crucial to include proper controls, such as cell-free wells containing this compound at the tested concentrations, to account for any direct reduction of the assay reagent.

Q3: What is a suitable solvent for dissolving this compound for in vitro studies?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments. It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How does this compound's stability in culture medium affect experimental outcomes?

A4: this compound's stability can be influenced by factors such as pH and the presence of serum in the culture medium. Instability can lead to a decrease in the effective concentration of this compound over the incubation period, potentially affecting the accuracy of cytotoxicity measurements. It is advisable to prepare fresh dilutions of this compound for each experiment and minimize prolonged storage of working solutions.

Troubleshooting Guides

MTT/XTT/WST-1 Assay Issues
Issue Possible Cause Troubleshooting Step
High background absorbance in cell-free wells This compound is directly reducing the tetrazolium salt.Subtract the absorbance of the cell-free this compound control from the absorbance of the corresponding cell-containing wells.
Inconsistent results between experiments 1. Variation in cell seeding density.2. This compound degradation.1. Ensure a consistent number of viable cells are seeded in each well.2. Prepare fresh this compound solutions for each experiment.
Unexpected increase in viability at high this compound concentrations Interference of this compound with formazan crystal solubilization or absorbance reading.Visually inspect wells for complete formazan dissolution. Consider using an alternative assay like SRB or LDH.
Apoptosis Assay (Annexin V-FITC) Issues
Issue Possible Cause Troubleshooting Step
High percentage of necrotic cells (Annexin V+/PI+) 1. This compound concentration is too high.2. Harsh cell handling.1. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis.2. Handle cells gently during harvesting and staining.
Low percentage of apoptotic cells 1. Insufficient incubation time.2. This compound concentration is too low.1. Perform a time-course experiment (e.g., 12, 24, 48 hours).2. Increase the concentration of this compound.
High background fluorescence Incomplete washing of cells.Ensure thorough washing of cells with binding buffer before analysis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines, demonstrating its selective cytotoxicity.

Cell Line Cell Type IC50 (µM) Assay
Vero Normal Kidney Epithelial1445.2 µg/mLMTT
HL-7702 Normal Liver252.2 (24h), 163.9 (48h)MTT
IOSE-80 Normal Ovarian EpithelialNon-toxic at 0-40 µMCCK-8
MES23.5 Normal MesencephalicNo effect at 1x10⁻¹¹ to 1x10⁻⁵ MMTT
HeLa Cervical Cancer22.70 µg/mLMTT
T47D Breast Cancer51.43 µg/mLMTT
MCF-7 Breast Cancer54MTT
MDA-MB-231 Breast Cancer114.75 (72h)Not Specified
HCT116 Colon Cancer28.2Not Specified
HT-29 Colon Cancer47.6Not Specified
Caco-2 Colon Cancer88.4Not Specified
S2-013 Pancreatic CancerDose-dependent decreaseCell Counting Kit-8
MIA PaCa-2 Pancreatic CancerDose-dependent decreaseCell Counting Kit-8
Panc-1 Pancreatic CancerDose-dependent decreaseCell Counting Kit-8
SKOV3 Ovarian CancerOptimal range 10-100CCK-8

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours). Include cell-free wells with corresponding this compound concentrations as a control for direct MTT reduction.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the cell-free wells.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS, pH 7.4

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Harvest the cells (including floating cells from the supernatant) by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Myricetin_PI3K_Akt_mTOR_Pathway This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, promoting apoptosis.

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assessment start Start cell_culture Cell Seeding (Normal & Cancer Lines) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V-FITC) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpretation of Results (Differential Cytotoxicity) data_analysis->interpretation end End interpretation->end

Caption: Workflow for assessing this compound's differential cytotoxicity.

References

Technical Support Center: Myricetin-Metal Chelation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on myricetin-metal chelation studies.

Frequently Asked Questions (FAQs)

1. What are the optimal conditions for this compound-metal chelation?

The optimal conditions for this compound-metal chelation are highly dependent on the specific metal ion, the solvent system, and the desired stoichiometry of the complex. Key parameters to consider include:

  • pH: The pH of the reaction medium is a critical factor that influences the deprotonation of this compound's hydroxyl groups, which is essential for chelation. For instance, with Fe(III), this compound forms a 1:2 (metal:ligand) complex at pH 4-5 and a 1:1 complex at pH 6.[1] Generally, in alkaline solutions, there is a higher affinity for metal ions like Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺ to bind to the ortho-dihydroxyl group of flavonoids.[2]

  • Molar Ratio: The stoichiometry of the resulting complex (e.g., 1:1, 1:2, 2:1 metal-to-ligand ratio) is influenced by the initial molar ratio of the reactants and the pH.[1][3]

  • Solvent: The polarity and composition of the solvent can affect the stability and formation of the this compound-metal complex.[3]

  • Temperature: While less frequently cited as the primary variable, temperature can influence the reaction kinetics and stability of the formed complexes.

Quantitative Summary of Chelation Conditions

Metal IonpH RangeMolar Ratio (Metal:this compound)Solvent/MediumObserved Spectral Shift (UV-Vis)Reference
Fe(III)4-51:2Aqueous/EthanolicBathochromic shift
Fe(III)61:1Aqueous/EthanolicBathochromic shift
Al(III)Acidic to NeutralNot specifiedNot specifiedAbsorption peak shift from 370 nm to 435 nm
Cu(II)5.5 & 7.4Not specifiedDMSO-phosphate bufferNot specified
Zn(II)Not specifiedNot specifiedNot specifiedBathochromic shift

2. Which functional groups in this compound are involved in metal chelation?

This compound has multiple potential chelation sites. The most common sites involve:

  • The ortho-dihydroxy groups (catechol moiety) on the B-ring.

  • The 3-hydroxyl and 4-carbonyl groups in the C-ring.

  • The 5-hydroxyl and 4-carbonyl groups in the A and C rings.

The preferential binding site can vary depending on the metal ion and the reaction conditions.

3. How does metal chelation affect the antioxidant properties of this compound?

Metal chelation can significantly enhance the antioxidant activity of this compound. The formation of this compound-metal complexes can increase the molecule's ability to scavenge free radicals. However, under certain conditions, flavonoid-metal complexes can also exhibit pro-oxidant activity.

4. What are the common analytical techniques to study this compound-metal chelation?

Several spectroscopic and analytical techniques are employed:

  • UV-Visible (UV-Vis) Spectrophotometry: This is a primary technique used to monitor the formation of the complex by observing shifts in the absorption spectra (bathochromic or hypsochromic shifts).

  • Fluorescence Spectroscopy: Changes in the fluorescence emission of this compound upon metal binding can provide insights into the chelation process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups involved in the chelation by observing shifts in their vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the this compound-metal complex in solution.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the stoichiometry of the complexes.

  • Computational Methods: Density Functional Theory (DFT) is often used to model the interaction between this compound and metal ions, predict the most stable complex structures, and calculate their electronic properties.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable spectral shift in UV-Vis after adding metal salt. - Incorrect pH for chelation. - Inappropriate solvent system. - this compound or metal salt degradation. - Insufficient concentration of reactants.- Systematically vary the pH of the solution to find the optimal range for complex formation. - Test different solvents or solvent mixtures with varying polarities. - Prepare fresh solutions of this compound and the metal salt. - Increase the concentration of this compound and/or the metal salt.
Precipitate formation upon addition of metal salt. - Low solubility of the this compound-metal complex in the chosen solvent. - Formation of metal hydroxides at higher pH.- Try a different solvent or add a co-solvent to increase solubility. - Adjust the pH to a lower value to prevent metal hydroxide precipitation, if compatible with chelation.
Inconsistent or irreproducible results. - Fluctuation in pH during the experiment. - Variation in temperature. - Purity of this compound and metal salts. - Photodegradation of this compound.- Use a reliable buffer system to maintain a constant pH. - Control the temperature of the reaction mixture. - Use high-purity reagents. - Protect the this compound solution from light.
Complex appears to be unstable over time. - The complex may be kinetically favored but thermodynamically unstable. - Oxidation of the metal ion or this compound within the complex.- Monitor the stability of the complex over time using UV-Vis spectrophotometry. - Conduct experiments in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

Experimental Protocols

UV-Vis Spectrophotometric Analysis of this compound-Metal Chelation
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol, methanol, or DMSO).

    • Prepare a stock solution of the metal salt (e.g., FeCl₃, AlCl₃, CuSO₄, ZnCl₂) (e.g., 10 mM) in deionized water or the same solvent as this compound if solubility permits.

  • pH Adjustment:

    • Use a buffer system (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH) to maintain the desired pH of the reaction mixture.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of this compound solution (e.g., 50 µM).

    • Record the initial UV-Vis spectrum of the this compound solution from 200-800 nm.

    • Incrementally add small aliquots of the metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 2-5 minutes).

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the absorption maxima (λmax) and absorbance values. A significant shift in λmax indicates complex formation.

    • The stoichiometry of the complex can be determined using methods like the Job's plot (continuous variation method) or the mole-ratio method.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound is known to modulate several key signaling pathways, which is relevant for understanding the biological effects of its metal chelates. These pathways are often implicated in inflammation, cell proliferation, and apoptosis.

Myricetin_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK->Apoptosis Induces MAPK->Cell_Proliferation Promotes NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes JAK_STAT->Cell_Proliferation Promotes

Caption: this compound's influence on major cellular signaling pathways.

Experimental Workflow for Chelation Studies

This diagram outlines a typical workflow for investigating this compound-metal chelation, from initial preparation to detailed characterization.

Chelation_Workflow A Reagent Preparation (this compound, Metal Salts, Buffers) B Optimization of Conditions (pH, Molar Ratio, Solvent) A->B C Spectroscopic Analysis B->C F Structural Characterization B->F D UV-Vis Spectrophotometry C->D E Fluorescence Spectroscopy C->E G FTIR Spectroscopy F->G H Mass Spectrometry F->H I Computational Modeling (DFT) F->I J Biological Activity Assays F->J I->B Informs Optimization

References

Validation & Comparative

Myricetin vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Antioxidant Capabilities of Two Potent Flavonols

Myricetin and quercetin are both flavonols, a class of flavonoids renowned for their health-promoting properties, particularly their antioxidant activity. Their structural similarities often lead to comparisons, yet subtle differences in their molecular architecture result in distinct antioxidant capacities and mechanisms of action. This guide provides a detailed, objective comparison of the antioxidant performance of this compound and quercetin, supported by experimental data, for researchers, scientists, and drug development professionals.

Molecular Structure: The Basis of Antioxidant Potency

The primary structural difference between this compound and quercetin lies in the number of hydroxyl (-OH) groups on their B-ring. This compound possesses three -OH groups (a pyrogallol group), while quercetin has two (a catechol group). This additional hydroxyl group in this compound is often cited as the reason for its enhanced radical scavenging capabilities in certain assays. The greater the number of hydroxyl substituents in the B ring, the lower the redox potential and the stronger the antioxidant properties.[1]

Comparative Antioxidant Activity: In Vitro Assays

A variety of in vitro assays are employed to evaluate the antioxidant activity of compounds. These assays typically measure the ability of an antioxidant to scavenge free radicals or reduce oxidized species. Below is a summary of comparative data for this compound and quercetin from several common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

CompoundIC50 (µg/mL)Source
This compound4.68[2]
Quercetin19.17[3]

As the data indicates, this compound exhibits a significantly lower IC50 value in the DPPH assay, suggesting superior radical scavenging activity compared to quercetin in this particular test.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds. Similar to the DPPH assay, a lower IC50 value signifies stronger antioxidant potential.

CompoundIC50 (µg/mL)Source
This compound16.78[2]
Quercetin48.0 (µM)[4]

Note: Direct comparison of these IC50 values is challenging due to the different units reported in the sources. However, other studies have shown this compound to be a potent scavenger in this assay. For instance, one study demonstrated that 5 µM of this compound reduced the absorption of the ABTS radical solution by 68.6%.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.

CompoundRelative Activity (compared to Trolox)Source
This compound2.28 times more active
Quercetin3.02 times more active

Interestingly, in the FRAP assay, quercetin demonstrated higher activity than this compound. This highlights that the relative antioxidant potency can vary depending on the specific mechanism being assessed by the assay.

Cellular Antioxidant Activity (CAA)

While in vitro chemical assays provide valuable information, they do not always reflect the biological activity within a cellular environment. The Cellular Antioxidant Activity (CAA) assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals in cultured human cells, offering a more biologically relevant perspective.

One study using the CAA assay found that quercetin had the highest CAA value among the pure compounds tested, followed by kaempferol, epigallocatechin gallate (EGCG), and then this compound. This suggests that despite this compound's strong performance in some chemical assays, quercetin may be more effective within a cellular context, which could be related to factors like cellular uptake and metabolism.

Pro-oxidant vs. Antioxidant Effects

It is important to note that under certain conditions, particularly in the presence of metal ions like iron and copper, both this compound and quercetin can exhibit pro-oxidant activity. This means they can contribute to the generation of reactive oxygen species (ROS). For example, this compound's pro-oxidant effects were more pronounced in the absence of other antioxidants like ascorbic acid. The nature of the metal salt present is a crucial factor in determining whether these flavonoids act as antioxidants or pro-oxidants.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

General Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compounds (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Scavenging Assay

Principle: In this assay, ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

General Protocol:

  • The ABTS•+ radical solution is generated by mixing an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6-10 minutes), the absorbance is measured.

  • The scavenging activity is calculated, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The intensity of the blue color is proportional to the reducing power of the antioxidants.

General Protocol:

  • The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The test sample is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • The absorbance of the resulting blue solution is measured at a specific wavelength (typically 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Signaling Pathways and Mechanisms of Action

This compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response.

One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Both flavonoids have been shown to activate Nrf2, a transcription factor that regulates the expression of a wide range of antioxidant and detoxifying enzymes, such as glutathione S-transferase (GST). This compound, in particular, has been demonstrated to significantly increase GST activity in vitro.

Nrf2_Activation_Pathway Oxidative_Stress Oxidative_Stress Myricetin_Quercetin Myricetin_Quercetin Keap1_Nrf2_Complex Keap1-Nrf2 Complex Myricetin_Quercetin->Keap1_Nrf2_Complex inhibit Nrf2_Dissociation Nrf2 Dissociation and Translocation Keap1_Nrf2_Complex->Nrf2_Dissociation Nrf2_Nucleus Nrf2 (in Nucleus) Nrf2_Dissociation->Nrf2_Nucleus ARE ARE (Antioxidant Response Element) Nrf2_Nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., GST, HO-1) ARE->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Simplified Nrf2 activation pathway by this compound and quercetin.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow Prepare_Reagents Prepare DPPH Solution and Test Samples (this compound/Quercetin) Mix_Reagents Mix DPPH Solution with Test Samples Incubate Incubate in the Dark (e.g., 30 minutes) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Results Data_Analysis Data Analysis and Comparison Calculate_Results->Data_Analysis

General workflow for the DPPH radical scavenging assay.

Conclusion

Both this compound and quercetin are potent antioxidants, but their efficacy can vary depending on the specific assay and the biological context. This compound, with its additional hydroxyl group, often demonstrates superior radical scavenging activity in chemical-based assays like the DPPH test. However, quercetin appears to have an edge in a cellular environment, as indicated by the CAA assay, which may be attributed to better cellular uptake and metabolism.

The choice between this compound and quercetin for research or drug development purposes should be guided by the specific application and the desired mechanism of action. Further research, particularly in vivo studies, is necessary to fully elucidate their comparative antioxidant effects and therapeutic potential. It is also crucial to consider their potential pro-oxidant activities, especially in the presence of metal ions.

References

A Comparative Analysis of the Anti-inflammatory Properties of Myricetin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential anti-inflammatory effects of two prominent flavonoids.

Myricetin and Luteolin, two naturally occurring flavonoids, have garnered significant attention in the scientific community for their potent anti-inflammatory activities. Both compounds, found abundantly in various fruits, vegetables, and medicinal herbs, exert their effects through the modulation of key signaling pathways implicated in the inflammatory response. This guide provides a comprehensive comparison of their anti-inflammatory efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the inhibitory effects of this compound and Luteolin on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity

ParameterCell LineStimulantThis compound Concentration/EffectLuteolin Concentration/EffectCitation
NO Production RAW 264.7 macrophagesLPSDose-dependent reductionDose-dependently inhibited[1]
iNOS Expression RAW 264.7 macrophagesLPSDecreased expressionEffectively inhibited[1][2]
COX-2 Expression RAW 264.7 macrophagesLPSDownregulated expressionEffectively inhibited[1][2]
TNF-α Production RAW 264.7 macrophagesLPSDose-dependent decreaseDose-dependently inhibited
IL-6 Production RAW 264.7 macrophagesLPSDose-dependent decreaseDose-dependently inhibited
IL-1β Production J774A.1 macrophagesATP, nigericin, silica crystals-Inhibited secretion
NLRP3 Inflammasome Activation J774A.1 macrophagesATP, nigericin, silica crystalsInhibited assemblyInhibited activation

Table 2: In Vivo Anti-inflammatory Activity

ModelParameterThis compound Dosage/EffectLuteolin Dosage/EffectCitation
DSS-Induced Colitis (Mice) Body Weight LossAmeliorated in a dose-dependent manner (50, 100, 200 mg/kg)Ameliorated colitis symptoms
Histology ScoresSignificantly reduced-
MPO ActivitySignificantly lowered-
MDA LevelsSignificantly lowered-
NO ContentDecreased production-
SOD & GSH-Px ActivityIncreased activity-
IL-1β & IL-6 LevelsSignificantly decreasedInhibited proinflammatory cytokine production

Mechanisms of Action: A Focus on Key Signaling Pathways

Both this compound and Luteolin modulate multiple signaling pathways to exert their anti-inflammatory effects. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both flavonoids have been shown to inhibit its activation. This compound has been demonstrated to suppress NF-κB by inhibiting the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit. Luteolin also effectively blocks NF-κB activation by preventing IκB-α degradation and the nuclear translocation of p65.

G Inhibition of NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition of Degradation Luteolin Luteolin Luteolin->IKK Inhibition Luteolin->IkB Inhibition of Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: this compound and Luteolin inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammatory responses. This compound has been shown to inhibit the phosphorylation of p38 and JNK. Luteolin also demonstrates inhibitory effects on the MAPK pathway, suppressing the phosphorylation of p38, JNK, and ERK.

G Modulation of MAPK Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 This compound This compound This compound->JNK Inhibition This compound->p38 Inhibition Luteolin Luteolin Luteolin->ERK Inhibition Luteolin->JNK Inhibition Luteolin->p38 Inhibition Genes Inflammatory Gene Expression AP1->Genes

Caption: this compound and Luteolin modulate the MAPK signaling pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound inhibits NLRP3 inflammasome assembly by promoting the ROS-independent ubiquitination of NLRP3 and reducing the ROS-dependent ubiquitination of ASC. Luteolin has been shown to inhibit the activation of the NLRP3 inflammasome by interfering with ASC oligomerization.

G NLRP3 Inflammasome Inhibition cluster_cytoplasm Cytoplasm Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Maturation This compound This compound This compound->NLRP3 Promotes Ubiquitination (Inhibition of Assembly) This compound->ASC Reduces Ubiquitination Luteolin Luteolin Luteolin->ASC Inhibits Oligomerization G LPS-Induced Inflammation Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Macrophage Cell Culture (RAW 264.7 or J774A.1) Pretreat Pre-treatment with This compound or Luteolin CellCulture->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysate Prepare Cell Lysate Stimulate->Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA Western Western Blot (Proteins) Lysate->Western G DSS-Induced Colitis Workflow cluster_induction Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Mice Select Mice DSS Administer DSS in Drinking Water Mice->DSS Treatment Oral Administration of This compound or Luteolin Mice->Treatment DAI Daily Monitoring of Body Weight, Stool, and Blood (DAI) DSS->DAI Treatment->DAI Euthanize Euthanize Mice DAI->Euthanize Colon Excise Colon Euthanize->Colon Length Measure Colon Length Colon->Length Histo Histological Analysis (H&E) Colon->Histo Biochem Biochemical Assays (MPO, MDA, SOD, GSH-Px) Colon->Biochem ELISA ELISA for Cytokines Colon->ELISA

References

Myricetin vs. Kaempferol: A Comparative Analysis of Anticancer Efficacy in Colon Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the anticancer properties of two prominent flavonoids, Myricetin and Kaempferol, with a specific focus on their efficacy in colon cancer models. The information is intended for researchers, scientists, and professionals in drug development, presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways.

Quantitative Comparison of Bioactivity

The cytotoxic and antiproliferative effects of this compound and Kaempferol have been evaluated across various human colon cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key quantitative findings from multiple studies.

Table 1: Anticancer Efficacy of this compound in Colon Cancer Cell Lines
Cell LineIC50 / ConcentrationDurationObserved EffectReference
HCT11683.45 µmol/L48 hInhibition of cell viability[1]
SW620233.4 µmol/L48 hInhibition of cell viability[1]
HCT-15100 µM24 h~70% reduced viability; induction of apoptosis[2]
HT-2947.6 ± 2.3 µMNot SpecifiedGrowth inhibition[2]
Caco-288.4 ± 3.4 µMNot SpecifiedGrowth inhibition[2]
HT-2950 µM48 hInhibition of cell growth, induction of necroptosis
HCT116 & SW62050 and 100 µmol/L48 hDose-dependent increase in apoptosis (28.5% and 67.4% at 100 µM)
Table 2: Anticancer Efficacy of Kaempferol in Colon Cancer Cell Lines
Cell LineIC50 / ConcentrationDurationObserved EffectReference
SW480100 µMNot SpecifiedGrowth inhibition
HT-2960 µmol/LNot SpecifiedSignificant induction of apoptosis
HCT116Not SpecifiedNot SpecifiedInhibition of growth and induction of apoptosis
DLD1Not SpecifiedNot SpecifiedDose-dependent inhibition of proliferation
SW480Not SpecifiedNot SpecifiedSensitizes cells to TRAIL-induced apoptosis

Mechanisms of Action and Signaling Pathways

This compound and Kaempferol exert their anticancer effects by modulating distinct yet sometimes overlapping signaling pathways critical for cell survival, proliferation, and death.

This compound

This compound primarily induces apoptosis and autophagy in colon cancer cells by targeting core survival pathways. A significant mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade . This inhibition curtails cell survival signals and promotes both programmed cell death (apoptosis) and cellular recycling (autophagy).

Furthermore, this compound modulates the intrinsic pathway of apoptosis by altering the balance of Bcl-2 family proteins. It increases the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial dysfunction and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF), which can trigger caspase-independent apoptosis. In some contexts, this compound has also been shown to activate necroptosis, a form of programmed necrosis, through the RIPK1/RIPK3 signaling pathway.

Myricetin_Pathway This compound This compound PI3K PI3K This compound->PI3K Bcl2 Bcl-2 This compound->Bcl2 BAX BAX This compound->BAX Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Cell Survival & Proliferation mTOR->Proliferation Mito Mitochondrion Bcl2->Mito BAX->Mito AIF AIF Release Mito->AIF Apoptosis Apoptosis AIF->Apoptosis

Caption: this compound signaling pathway in colon cancer cells.
Kaempferol

Kaempferol induces apoptosis through a multi-pronged approach, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It inhibits the Akt signaling pathway , which allows the pro-apoptotic protein Bad to translocate to the mitochondria, promoting mitochondrial membrane depolarization.

Simultaneously, Kaempferol can upregulate the expression of the Fas ligand (FAS-L), which activates the death receptor Fas. This activation leads to the recruitment and cleavage of caspase-8. Activated caspase-8 can then directly activate downstream executioner caspases (like caspase-3) and cleave the protein Bid into its truncated form, tBid. tBid migrates to the mitochondria, further amplifying the intrinsic apoptotic signal. This dual activation ensures a robust apoptotic response. In some colon cancer cells, Kaempferol's effects are also mediated through the ATM-p53 pathway, leading to the release of cytochrome c.

Kaempferol_Pathway Kaempferol Kaempferol FASL FAS-L Kaempferol->FASL Akt_K Akt Kaempferol->Akt_K Casp8 Caspase-8 FASL->Casp8 activates Bid Bid → tBid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 Mito_K Mitochondrion Bid->Mito_K Bad Bad Akt_K->Bad | inhibits Bad->Mito_K CytC Cytochrome c Release Mito_K->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis_K Apoptosis Casp3->Apoptosis_K

Caption: Kaempferol signaling pathways in colon cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced literature for assessing the anticancer effects of flavonoids.

General Experimental Workflow

The typical workflow for in vitro evaluation involves treating cancer cell lines with the compound, followed by a series of assays to measure effects on viability, cell death, and protein expression.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Analysis cluster_results Results Cell_Culture 1. Colon Cancer Cell Line Culture Treatment 3. Cell Treatment with Varying Concentrations Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (this compound/Kaempferol) Compound_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western 4c. Protein Analysis (Western Blot) Treatment->Western IC50_Calc IC50 Values Viability->IC50_Calc Apoptosis_Rate Apoptosis Rate (%) Apoptosis->Apoptosis_Rate Protein_Levels Signaling Protein Expression Levels Western->Protein_Levels

Caption: General workflow for in vitro anticancer drug screening.
Protocol 1: Cell Viability Assay (Resazurin Method)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, SW620) into 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound or Kaempferol (e.g., 12.5 to 400 µmol/L) for a specified duration, typically 48 hours. Include a vehicle control (e.g., DMSO) group.

  • Reagent Addition: After incubation, add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the fluorescence of the resorufin product using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Kaempferol for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

  • Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Protocol 3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with this compound or Kaempferol, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, BAX, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

References

A Comparative Guide to the Neuroprotective Effects of Myricetin Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various plants, fruits, and beverages, has garnered significant attention for its potential therapeutic applications in a range of neurological disorders.[1][2] A growing body of preclinical evidence highlights its neuroprotective activities, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] This guide provides a comprehensive comparison of this compound's efficacy in various in vitro and in vivo models of neurodegeneration, supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.

This compound's Efficacy in In Vitro Neurotoxicity Models

This compound has been extensively evaluated in cellular models mimicking the pathological conditions of several neurodegenerative diseases. These studies provide insights into its direct protective effects on neurons and its underlying molecular mechanisms.

Table 1: Summary of this compound's Neuroprotective Effects in In Vitro Models

Cell LineInsult/ToxinThis compound ConcentrationKey Quantitative FindingsNeuroprotective MechanismReference
SH-SY5YOxygen-Glucose Deprivation (OGD)10 nMAttenuated OGD-induced cell death.Inhibition of caspase-3, reduction of ROS and mitochondrial depolarization.[1]
SH-SY5YRotenone50 µMDecreased caspase-3 activity by 21%.Anti-apoptotic.
SH-SY5YAβ₂₅₋₃₅Not specifiedDecreased LDH release and protected against cell death.Antioxidant.
SH-SY5Y6-OHDA / MPP⁺Not specifiedRestored cell viability and alleviated ferroptosis.Upregulation of Nrf2 and Gpx4.
SH-SY5YCopper (0.5 mM)5 and 10 µg/mLExacerbated copper-induced cell death (viability reduced from 73% to 58%).Pro-oxidant effect, increased ROS generation.
Primary Cortical NeuronsGlutamateNot specifiedInhibited glutamate-induced cytotoxicity, Ca²⁺ overload, and apoptosis.Suppression of Ca²⁺ overloading, ROS generation, and caspase-3 activity.
Primary Cortical NeuronsAβ₁₋₄₂0.3 - 10 µMSuppressed nuclear fragmentation and caspase-3 activation.Promoted α-secretase (ADAM10) expression and inhibited β-secretase (BACE-1) activity.
PC12 CellsCoCl₂ (Hypoxia mimic)Not specifiedPromoted cell viability and reduced apoptosis and ROS production.Activation of the NRF2 signaling pathway.

Experimental Protocols: In Vitro Neuroprotection Assay

Below is a generalized protocol for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. This compound Pre-treatment:

  • Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 50 µM) in a serum-free medium.

  • Replace the culture medium with the this compound-containing medium and incubate for a specified pre-treatment period (e.g., 3-24 hours).

3. Induction of Neurotoxicity:

  • Introduce the neurotoxic agent (e.g., Aβ₁₋₄₂, MPP⁺, glutamate) to the wells, with or without this compound, and incubate for the desired duration (e.g., 24-48 hours).

4. Assessment of Cell Viability (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

5. Measurement of Reactive Oxygen Species (ROS):

  • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • After treatment with this compound and the neurotoxin, measure the fluorescence intensity (excitation 485 nm, emission 530 nm).

Validation in In Vivo Models of Neurological Disorders

This compound's neuroprotective potential has been validated in several animal models, demonstrating its ability to ameliorate pathological changes and improve functional outcomes.

Table 2: Efficacy of this compound in Animal Models of Cerebral Ischemia

Animal ModelThis compound Treatment ProtocolKey Quantitative FindingsNeurological OutcomeReference
Rat (MCAO)5, 25 mg/kg, i.g.Reduced infarct area and neuronal apoptosis. Increased SOD activity and GSH production.Improved neurological deficits.
Middle-aged Rat (MCAO)Pre-treatment 2h before and daily after MCAO, i.g.Decreased infarction volume and neuronal loss. Reduced ROS and malondialdehyde (MDA).Significant improvement in neurological function.
Neonatal Rat (HI)Not specifiedReduced brain infarction volume, apoptosis, and oxidative stress markers.Attenuated hypoxic-ischemic brain damage.

Table 3: Efficacy of this compound in Animal Models of Alzheimer's Disease

Animal ModelThis compound Treatment ProtocolKey Pathological & Biochemical FindingsCognitive OutcomeReference
3xTg Mice14 days, i.p.Ameliorated tau hyperphosphorylation and reduction in synaptic proteins. Reduced ROS, lipid peroxidation, and DNA oxidation.Improved spatial cognition, learning, and memory.
Rat (Aβ₁₋₄₂/Al³⁺-induced)Not specifiedReduced Aβ, Tau, and p-Tau production. Decreased inflammatory factors and apoptosis. Increased antioxidant enzyme activity (CAT, SOD).Improved learning and memory dysfunction.
Mouse (Scopolamine-induced)25, 50 mg/kg, once daily, 6 daysReversed scopolamine-induced increases in hippocampal iron content.Improved learning and memory impairment.
Mouse (TMT-induced)25 mg/kg, daily oral, 21 daysAttenuated neuronal loss in CA1 and dentate gyrus. Increased GSH, SOD, CAT, IL-10. Decreased MDA, TNF-α, GFAP.Attenuated learning and memory impairments.

Table 4: Efficacy of this compound in Animal Models of Parkinson's Disease

Animal ModelThis compound Treatment ProtocolKey Pathological & Biochemical FindingsFunctional OutcomeReference
Mouse (MPTP-induced)Not specifiedMitigated dopamine neuronal death and α-synuclein accumulation. Decreased Fe²⁺, ROS, and MDA. Increased GSH.Mitigated MPTP-triggered motor impairment.
Rat (6-OHDA-induced)Not specifiedSuppressed the decrease in dopamine content and tyrosine hydroxylase expression.Not specified

Experimental Protocols: In Vivo Neuroprotection Assay

The following is a generalized protocol for evaluating this compound in a mouse model of Alzheimer's disease induced by trimethyltin (TMT).

1. Animal Model Induction:

  • Use male NMRI mice. Administer a single intraperitoneal (i.p.) injection of TMT (2.8 mg/kg) to induce hippocampal neurodegeneration.

2. This compound Administration:

  • Following TMT injection, administer this compound (25 mg/kg) orally via gavage daily for 21 consecutive days. A vehicle control group should receive the same volume of the vehicle (e.g., saline with 0.5% carboxymethylcellulose).

3. Behavioral Testing (Post-treatment):

  • Y-Maze Test: To assess spatial working memory, allow mice to explore the three arms of the maze for 8 minutes and record the sequence of arm entries to calculate the percentage of spontaneous alternation.

  • Novel Object Recognition Test: To evaluate recognition memory, familiarize mice with two identical objects. In the test phase, replace one object with a novel one and measure the time spent exploring each object.

  • Passive Avoidance Test: To assess fear-motivated memory, use a two-chambered box. During training, deliver a mild foot shock in the dark compartment. In the test phase, measure the latency to enter the dark compartment.

4. Biochemical and Histological Analysis:

  • Following behavioral tests, sacrifice the animals and collect brain tissue.

  • Oxidative Stress Markers: Homogenize hippocampal tissue to measure levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) and catalase (CAT) using commercially available assay kits.

  • Immunohistochemistry: Perfuse brains and prepare sections for staining with antibodies against neuronal markers (e.g., NeuN) and glial activation markers (e.g., GFAP) to assess neuronal loss and neuroinflammation.

Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. A primary mechanism is the activation of the Nrf2 (Nuclear factor-E2-related factor 2) pathway, a key regulator of the antioxidant response.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2\nComplex", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO-1, Gpx4)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Reduced Apoptosis & Oxidative Stress)", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges ROS -> Keap1_Nrf2 [label="induces dissociation"]; this compound -> Keap1_Nrf2 [label="promotes dissociation", style=dashed]; Keap1_Nrf2 -> Nrf2 [label="releases"]; Nrf2 -> Nrf2 [label="Nuclear\nTranslocation", style=dotted, dir=back]; Nrf2 -> ARE [label="binds to"]; ARE -> Antioxidant_Enzymes [label="activates transcription of"]; Antioxidant_Enzymes -> ROS [label="neutralizes", color="#34A853", arrowhead=tee]; Antioxidant_Enzymes -> Neuroprotection [label="leads to"]; } this compound activates the Nrf2 antioxidant pathway.

This compound facilitates the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO-1), and glutathione peroxidase 4 (Gpx4). This cascade enhances the cellular defense against oxidative stress.

Other key pathways modulated by this compound include:

  • PI3K/Akt Signaling: Activation of this pathway promotes cell survival and inhibits apoptosis.

  • ERK1/2 and CREB: this compound can increase the phosphorylation of ERK1/2 and CREB, which are crucial for neuronal survival and memory formation.

  • GSK3β and Tau Phosphorylation: In models of Alzheimer's disease, this compound has been shown to reduce tau hyperphosphorylation by modulating GSK3β signaling pathways.

  • Anti-inflammatory Pathways: this compound suppresses neuroinflammation by inhibiting the activity of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Data Analysis & Conclusion a1 Neuronal Cell Culture (e.g., SH-SY5Y) a2 This compound Treatment a1->a2 a3 Induce Neurotoxicity (e.g., Aβ, OGD) a2->a3 a4 Assess Endpoints: - Cell Viability (MTT) - ROS Production - Apoptosis (Caspase) a3->a4 c1 Compare Efficacy Across Models a4->c1 b1 Induce Neurological Disease (e.g., MCAO, TMT) b2 This compound Administration (e.g., oral gavage) b1->b2 b3 Behavioral Testing (e.g., Y-Maze, MWM) b2->b3 b4 Biochemical & Histological Analysis of Brain Tissue b3->b4 b4->c1 c2 Elucidate Signaling Pathways (Western Blot, IHC) c1->c2 c3 Validate Neuroprotective Potential c2->c3

Contrasting Evidence: The Pro-oxidant Potential of this compound

While overwhelmingly neuroprotective, it is crucial to note that this compound can exhibit pro-oxidant activity under specific conditions. A study using the SH-SY5Y cell line demonstrated that in the presence of high concentrations of copper (0.5 mM), this compound (5-10 µg/mL) exacerbated neurotoxicity. Instead of scavenging ROS, it increased their production, leading to reduced cell viability. This "double-edged sword" phenomenon, common to many flavonoids, is dependent on the cellular environment, particularly the concentration of metal ions.

Conclusion and Future Directions

The collective evidence from a diverse range of preclinical models strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the reduction of oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2 and Akt, makes it a promising candidate for further investigation.

However, for translation to clinical settings, future research should focus on:

  • Bioavailability and Brain Penetration: Addressing the low oral bioavailability of this compound, possibly through novel drug delivery systems like amorphous solid dispersions, which have shown to improve solubility and neuroprotective activity in vitro.

  • Dose-Response and Safety: Establishing optimal therapeutic dosages and long-term safety profiles in more complex animal models.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing therapeutic agents for neurodegenerative diseases.

By systematically addressing these aspects, the full therapeutic potential of this compound as a neuroprotective agent can be unlocked.

References

Myricetin vs. Standard-of-Care: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has garnered significant attention for its potential as an anticancer agent. This guide provides a comprehensive comparison of this compound's efficacy against standard-of-care chemotherapy drugs, supported by experimental data from preclinical studies. The objective is to offer a clear, data-driven perspective for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound exhibits promising anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. In vitro studies demonstrate its cytotoxicity against a range of cancer cell lines, with IC50 values that are, in some cases, comparable to or even more favorable than standard chemotherapeutic agents, particularly in cisplatin-resistant models. Furthermore, this compound shows a synergistic effect when used in combination with several standard drugs, potentially enhancing their therapeutic efficacy and overcoming drug resistance. However, direct in vivo comparative data remains limited, underscoring the need for further research to fully elucidate its clinical potential.

In Vitro Efficacy: A Head-to-Head Comparison

This compound has been evaluated against several standard-of-care cancer drugs across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: this compound vs. Cisplatin and Doxorubicin in Cervical and Breast Cancer Cells

CompoundCell LineCancer TypeIC50 (µg/mL)Cytotoxicity in Normal Cells (Vero) - CC50 (µg/mL)
This compound HeLaCervical Cancer22.70[1]1445.2[1]
CisplatinHeLaCervical Cancer28.96[1]6.53[1]
DoxorubicinHeLaCervical Cancer1.91[1]13.76
This compound T47DBreast Cancer51.431445.2
CisplatinT47DBreast Cancer< 3.1256.53
DoxorubicinT47DBreast Cancer< 3.12513.76

Table 2: this compound Efficacy in Ovarian Cancer Cells

CompoundCell LineCancer TypeIC50 (µM)Notes
This compound A2780Ovarian Cancer25Induces apoptosis and enhances paclitaxel sensitivity.
This compound OVCAR3Ovarian Cancer25Induces apoptosis and enhances paclitaxel sensitivity.
This compound A2780/CP70Cisplatin-Resistant Ovarian CancerMore cytotoxic than cisplatinSelectively induces apoptosis in resistant cells.
This compound OVCAR-3Cisplatin-Resistant Ovarian CancerMore cytotoxic than cisplatinSelectively induces apoptosis in resistant cells.

Table 3: this compound Efficacy in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound PC3Prostate Cancer47.6
This compound DU145Prostate Cancer55.3
This compound C4-2Prostate Cancer79.9
This compound MCF-7Breast Cancer3.11 (MARK4 inhibition)
This compound A549Lung Cancer3.11 (MARK4 inhibition)

In Vivo Efficacy: Preclinical Animal Models

While direct head-to-head in vivo comparisons are limited, existing studies demonstrate this compound's potential to inhibit tumor growth and enhance the efficacy of standard chemotherapies in animal models.

This compound in Combination with Standard Drugs:

  • Ovarian Cancer (Cisplatin): In a xenograft mouse model of ovarian cancer, the combination of this compound and cisplatin resulted in synergistic antitumor effects. This combination was shown to suppress the expression of FOXM1 and its downstream DNA damage response (DDR) genes, thereby enhancing the DDR induced by cisplatin.

  • Esophageal Cancer (5-Fluorouracil): In an EC9706 cell xenograft mouse model, the combination of this compound and 5-fluorouracil (5-FU) resulted in a significant slowdown in tumor growth compared to 5-FU alone.

  • Triple-Negative Breast Cancer: In a xenograft model of triple-negative breast cancer, a nanoemulsion formulation of this compound (25mg/kg) showed a substantial reduction in tumor progression compared to this compound alone (50mg/kg).

This compound Monotherapy:

  • Prostate Cancer: In a PC3 subcutaneous xenograft nude mice model, this compound treatment suppressed tumor growth.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Myricetin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits FOXM1 FOXM1 This compound->FOXM1 Inhibits MARK4 MARK4 This compound->MARK4 Inhibits Angiogenesis Angiogenesis Inhibition This compound->Angiogenesis PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Akt->mTOR Akt->Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest FOXM1->Apoptosis DDR_Inhibition DNA Damage Response Inhibition FOXM1->DDR_Inhibition MARK4->Apoptosis MARK4->CellCycleArrest

This compound's multifaceted impact on key cancer signaling pathways.

The following diagram illustrates a general workflow for evaluating the anticancer efficacy of a compound like this compound in preclinical studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with this compound & Standard Drugs Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Viability_Assay->Signaling_Analysis Xenograft_Model Xenograft Animal Model Establishment Viability_Assay->Xenograft_Model Promising candidates move to in vivo Apoptosis_Assay->Signaling_Analysis Treatment_Regimen Drug Administration (this compound +/- Standard Drugs) Xenograft_Model->Treatment_Regimen Tumor_Measurement Tumor Growth Measurement Treatment_Regimen->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Regimen->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (e.g., IHC, Western Blot) Tumor_Measurement->Ex_Vivo_Analysis

A typical preclinical workflow for cancer drug evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, standard drugs, or a combination of both for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds of interest. After incubation, both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension in Binding Buffer: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are live.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, standard drug, combination). Drugs are administered through an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Conclusion

The available preclinical data suggests that this compound holds significant promise as an anticancer agent, both as a standalone therapy and in combination with existing standard-of-care drugs. Its ability to induce apoptosis and inhibit key cancer-promoting pathways, coupled with a favorable cytotoxicity profile against normal cells in some studies, warrants further investigation. The synergistic effects observed with conventional chemotherapies are particularly noteworthy, as they open up possibilities for combination therapies that could improve treatment outcomes and potentially reduce drug-related toxicities. However, the current body of evidence is predominantly from in vitro studies. More extensive in vivo research, including direct comparative studies against a broader range of standard cancer drugs and in various cancer models, is crucial to fully ascertain the therapeutic potential of this compound and pave the way for its possible clinical development.

References

Myricetin's Impact on Glucose Metabolism: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential therapeutic effects on glucose metabolism. This guide provides a comprehensive cross-study validation of this compound's efficacy, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration on key markers of glucose metabolism across various preclinical models.

Table 1: Effect of this compound on Blood Glucose and Insulin Levels in Diabetic Animal Models

Study ReferenceAnimal ModelThis compound DosageDurationPercent Reduction in Blood GlucosePercent Reduction in Serum Insulin
Qian et al.High-Fat Diet (HFD) + Streptozotocin (STZ)-induced diabetic rats200 mg/kg4 weeksSignificant reduction (specific percentage not stated)[1]Significant reduction (specific percentage not stated)[1][2]
Liu et al.Fructose-fed rats3.0 mg/kgNot specifiedData not availableData not available
Kandasamy and AshokkumarSTZ-cadmium-induced diabetic nephrotoxic rats1.0 mg/kgNot specifiedNormalized glucose levels[1]Normalized insulin levels[1]
Ong and KhooSTZ-induced diabetic rats3 mg/12h2 days50% reduction in hyperglycemiaData not available
AnonymousHFD/STZ-induced diabetic rats50 and 200 mg/kg4 weeksDose-dependent reductionDose-dependent reduction
AnonymousHFD/Sucrose-fed mice0.12% of diet12 weeks14.0% reduction16.4% reduction

Table 2: Pooled Meta-Analysis Data of this compound Supplementation in Murine Models

ParameterStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-value
Blood Glucose-1.45-1.91 to -0.99< 0.00001
Insulin-1.78-2.89 to -0.680.002

This meta-analysis, encompassing 21 studies with a total of 514 mice, demonstrates a significant reduction in both blood glucose and insulin levels with this compound supplementation.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects on glucose metabolism through the modulation of several key signaling pathways, primarily the PI3K/Akt and AMPK pathways, which converge on the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake into cells.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling cascade, a crucial pathway in insulin signaling. Activation of this pathway leads to the translocation of GLUT4 to the plasma membrane, facilitating glucose entry into skeletal muscle and adipose tissue.

PI3K_Akt_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Activates IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

AMPK Signaling Pathway

This compound also activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation promotes glucose uptake by stimulating GLUT4 translocation, independent of insulin signaling. This mechanism is particularly relevant in conditions of insulin resistance.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Stimulates Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound's activation of the AMPK pathway to enhance glucose uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on glucose metabolism.

In Vivo Animal Studies: High-Fat Diet and Streptozotocin-Induced Diabetic Rat Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of type 2 diabetes.

  • Animal Model: Male Wistar rats are typically used. Diabetes is induced by feeding a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce insulin resistance, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ) to induce partial pancreatic beta-cell damage.

  • This compound Administration: this compound is administered orally via gavage at various doses (e.g., 50-200 mg/kg body weight) daily for a defined duration (e.g., 4 weeks). A control group receives the vehicle.

  • Outcome Measures:

    • Blood Glucose: Measured from tail vein blood samples at regular intervals using a glucometer.

    • Serum Insulin: Blood is collected at the end of the study, and serum insulin levels are determined using an ELISA kit.

    • Gene Expression Analysis: At the end of the treatment period, tissues such as the liver and skeletal muscle are harvested to analyze the gene expression of key proteins like the insulin receptor and GLUT4 using RT-PCR.

    • Histopathology: Pancreatic tissue is collected, fixed, and stained to observe any protective effects of this compound on pancreatic islets.

In Vitro Glucose Uptake Assay: L6 Myotubes
  • Objective: To determine the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

  • Cell Line: L6 myotubes, a rat skeletal muscle cell line that expresses GLUT4, are commonly used. Cells are differentiated into myotubes before the experiment.

  • Experimental Procedure:

    • Differentiated L6 myotubes are serum-starved for a few hours.

    • Cells are then treated with various concentrations of this compound or a vehicle control for a specified time. Insulin may be used as a positive control.

    • Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

    • After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

Western Blot Analysis for Signaling Pathway Activation
  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways.

  • Sample Preparation: L6 myotubes or tissue homogenates from animal studies are treated with this compound. Cells or tissues are then lysed to extract total protein.

  • Western Blotting Protocol:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-AMPK, AMPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated to total protein.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Diabetic Animal Model (HFD/STZ Rats) Myricetin_Admin This compound Administration Animal_Model->Myricetin_Admin BG_Insulin_Measurement Blood Glucose & Insulin Measurement Myricetin_Admin->BG_Insulin_Measurement Tissue_Harvest Tissue Harvest (Liver, Muscle, Pancreas) Myricetin_Admin->Tissue_Harvest Gene_Expression Gene Expression (RT-PCR) Tissue_Harvest->Gene_Expression Histology Histopathology Tissue_Harvest->Histology L6_Myotubes L6 Myotubes Myricetin_Treatment This compound Treatment L6_Myotubes->Myricetin_Treatment Glucose_Uptake_Assay Glucose Uptake Assay Myricetin_Treatment->Glucose_Uptake_Assay Western_Blot Western Blot Analysis Myricetin_Treatment->Western_Blot

Caption: General experimental workflow for investigating this compound's effects.

References

A Comparative Analysis of Myricetin and Resveratrol on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two natural polyphenols, Myricetin and Resveratrol, on the activity of sirtuins, a class of NAD-dependent deacetylases crucial in cellular regulation. This analysis is based on available experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Executive Summary

Data Presentation: Quantitative Analysis of SIRT1 Activation

A direct quantitative comparison of the potency of this compound and Resveratrol on SIRT1 activation is challenging due to the lack of studies reporting the EC50 or fold-activation for this compound under standardized in vitro enzymatic assay conditions. The available data for Resveratrol demonstrates variability based on the substrate used in the assay.

CompoundSubstrateEC50 (µM)Fold ActivationReference
Resveratrol Fluor-de-Lys (FdL) peptide~50-100~8-fold[1]
Resveratrol SF38A-K23 peptide (non-fluorogenic)22 ± 16Not Specified
This compound Not AvailableNot AvailableNot Available-

Note: The activation of SIRT1 by Resveratrol has been a subject of debate, with some studies suggesting that the activation observed with fluorogenic peptide substrates like Fluor-de-Lys is an artifact of the fluorophore.[2] However, activation has also been observed with certain non-fluorogenic peptides.

While direct enzymatic activation data for this compound is lacking, several studies provide strong evidence of its role in activating SIRT1 signaling pathways. This compound treatment has been shown to decrease the acetylation of SIRT1 targets, such as PGC-1α and NF-κB, and its biological effects on mitochondrial function and endurance have been demonstrated to be SIRT1-dependent.[3][4]

Experimental Protocols: In Vitro SIRT1 Activity Assay

To quantitatively assess and compare the activity of compounds like this compound and Resveratrol on SIRT1, a fluorometric enzymatic assay is a common method. Below is a detailed protocol based on commercially available kits and published methodologies.

Objective: To determine the in vitro effect of test compounds on the enzymatic activity of recombinant human SIRT1.

Materials:

  • Recombinant Human SIRT1 enzyme

  • SIRT1 Substrate (e.g., a fluorogenic acetylated peptide derived from p53, such as Fluor-de-Lys-SIRT1)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test Compounds (this compound, Resveratrol) dissolved in DMSO

  • SIRT1 Inhibitor (e.g., Nicotinamide) for control

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the SIRT1 substrate in the assay buffer.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound and Resveratrol) and the inhibitor control in the assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution or vehicle control (DMSO)

      • Recombinant SIRT1 enzyme

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the NAD+ and SIRT1 substrate solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development:

    • Stop the enzymatic reaction and initiate fluorescence development by adding the Developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or without substrate) from all readings.

    • Calculate the percentage of SIRT1 activity relative to the vehicle control.

    • For activators, plot the percentage of activation against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum activation is achieved).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

SIRT1_Activation_Pathway cluster_activators SIRT1 Activators cluster_downstream Downstream Targets cluster_effects Cellular Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO Proteins SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction Experimental_Workflow A Prepare Reagents: SIRT1 Enzyme, Substrate, NAD+, Test Compounds (this compound/Resveratrol) B Add Reagents to 96-well Plate: Buffer, Compound, SIRT1 A->B C Pre-incubate B->C D Initiate Reaction: Add NAD+ and Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Add Developer E->F G Incubate at RT F->G H Measure Fluorescence (Ex: 360nm, Em: 460nm) G->H I Data Analysis: Calculate % Activation & EC50 H->I Logical_Relationship cluster_compounds Test Compounds cluster_outcomes Biological Outcomes This compound This compound SIRT1_Activity SIRT1 Enzymatic Activity This compound->SIRT1_Activity Modulates Resveratrol Resveratrol Resveratrol->SIRT1_Activity Directly Activates Metabolic_Regulation Metabolic Regulation SIRT1_Activity->Metabolic_Regulation Cellular_Protection Cellular Protection SIRT1_Activity->Cellular_Protection

References

The Synergistic Dance of Polyphenols: A Comparative Guide to Myricetin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties. While its individual efficacy is well-documented, emerging research highlights a greater therapeutic potential when combined with other polyphenols. This guide provides a comprehensive comparison of the synergistic effects of this compound with other prominent polyphenols—Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG)—supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

This compound and Resveratrol: A Synergistic Alliance Against Cancer

The combination of this compound and Resveratrol has demonstrated significant synergistic effects, particularly in the context of cancer therapy. Studies on non-small cell lung cancer (NSCLC) A549 cells have revealed that a combined treatment is more effective than the individual application of each compound.

A key study found that the optimal synergistic anti-lung cancer effect was achieved with a combination of 25 µg/mL of Resveratrol and 25 µg/mL of this compound[1][2][3]. This combination effectively induced cell cycle arrest, causing the A549 cells to exit the S and G2/M phases[1][2]. The proposed mechanism for this synergy involves Resveratrol enhancing the intracellular concentration of this compound.

Quantitative Analysis of this compound and Resveratrol Synergy
ParameterCell LineThis compound AloneResveratrol AloneThis compound + ResveratrolSynergistic Effect
Optimal Concentration for Synergy A549--25 µg/mL + 25 µg/mLSynergistic
Cell Cycle Arrest A549G2/M phase arrestG1 phase arrestExit from S and G2/M phasesSynergistic
Apoptosis Induction A549Induces apoptosisInduces apoptosisEnhanced apoptosisSynergistic

Experimental Workflow for Evaluating this compound and Resveratrol Synergy

G cluster_0 Cell Culture & Treatment cluster_2 Data Analysis A549 A549 Cell Culture Treatments Treatment Groups: - this compound (25 µg/mL) - Resveratrol (25 µg/mL) - this compound + Resveratrol (25 µg/mL each) - Control A549->Treatments MTT Cell Viability Assay (MTT) Treatments->MTT AnnexinV Apoptosis Assay (Annexin V) Treatments->AnnexinV FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatments->FlowCytometry CI Combination Index (CI) Calculation (CI < 1 indicates synergy) MTT->CI ApoptosisQuant Quantification of Apoptotic Cells AnnexinV->ApoptosisQuant CellCycleDist Analysis of Cell Cycle Distribution FlowCytometry->CellCycleDist

Caption: Workflow for assessing the synergistic anticancer effects of this compound and Resveratrol.

Signaling Pathway: this compound and Resveratrol in Cancer

This compound and Resveratrol exert their anticancer effects by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The synergistic combination of these polyphenols leads to a more potent inhibition of this pathway.

G cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits Resveratrol Resveratrol Akt Akt Resveratrol->Akt Inhibits Resveratrol->mTOR Inhibits PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of caption This compound and Resveratrol synergistically inhibit the PI3K/Akt/mTOR pathway.

Caption: Synergistic inhibition of the PI3K/Akt/mTOR pathway by this compound and Resveratrol.

This compound and Quercetin: An Antagonistic Interaction in Antioxidant Activity

Contrary to the synergistic effects observed with Resveratrol, studies on the combination of this compound and Quercetin for antioxidant activity have revealed a predominantly antagonistic relationship. This highlights the complexity of polyphenol interactions, where the combined effect is not always additive or synergistic.

Research utilizing DPPH and ABTS assays to assess the antioxidant capacity of this compound and Quercetin mixtures found that the observed antioxidant effect was lower than the expected additive effect. This antagonism is thought to arise from the formation of intramolecular hydrogen bonds between the hydroxyl groups of the two molecules, which reduces their ability to scavenge free radicals.

Quantitative Analysis of this compound and Quercetin Antioxidant Activity
Polyphenol/MixtureAssayIC50 (µM) - ApproximateInteraction Effect
This compound DPPH~4.7-
Quercetin DPPH~4.6-
This compound + Quercetin DPPHHigher than individual compoundsAntagonistic
This compound ABTS~16.8-
Quercetin ABTS~48.0-
This compound + Quercetin ABTSHigher than expected additive effectAntagonistic

Logical Relationship of this compound and Quercetin Interaction

G This compound This compound (High Antioxidant Activity) Mixture This compound + Quercetin Mixture This compound->Mixture Quercetin Quercetin (High Antioxidant Activity) Quercetin->Mixture H_Bond Formation of Intramolecular Hydrogen Bonds Mixture->H_Bond Leads to Reduced_Activity Reduced Radical Scavenging Capacity H_Bond->Reduced_Activity Results in Antagonism Antagonistic Effect Reduced_Activity->Antagonism

Caption: Antagonistic interaction between this compound and Quercetin due to hydrogen bonding.

This compound and EGCG: Synergistic Protection and Anticancer Activity

The combination of this compound and Epigallocatechin gallate (EGCG), the major polyphenol in green tea, has shown promising synergistic effects in both cellular protection and cancer therapy.

In a study on fine dust particle-induced cellular damage in BEAS-2B bronchial epithelial cells, the combination of EGCG and this compound exhibited synergistic ROS-scavenging effects and provided enhanced protection of cell survival. Another study on cervical cancer cell lines (ME180 and SiHa) demonstrated that the combination of EGCG and this compound synergistically inhibited cell proliferation, with IC50 values of 63.49 µM for ME180 cells and 81.54 µM for SiHa cells.

Quantitative Analysis of this compound and EGCG Synergy
ParameterCell LineThis compound Alone (IC50)EGCG Alone (IC50)This compound + EGCG (IC50)Synergistic Effect
Cell Proliferation Inhibition ME180>100 µM>100 µM63.49 µMSynergistic
Cell Proliferation Inhibition SiHa>100 µM>100 µM81.54 µMSynergistic
ROS Scavenging BEAS-2BEffectiveEffectiveMore effective than individual compoundsSynergistic
Cell Survival Protection BEAS-2BProtectiveProtectiveEnhanced protectionSynergistic

Experimental Workflow for Evaluating this compound and EGCG Synergy

G cluster_0 Cell Culture & Treatment cluster_2 Data Analysis Cells Cell Lines: - ME180 (Cervical Cancer) - SiHa (Cervical Cancer) - BEAS-2B (Bronchial Epithelial) Treatments Treatment Groups: - this compound - EGCG - this compound + EGCG - Control Cells->Treatments MTT Cell Viability Assay (MTT) Treatments->MTT ROS_Assay ROS Scavenging Assay (e.g., DCFH-DA) Treatments->ROS_Assay IC50 IC50 Calculation MTT->IC50 ROS_Quant Quantification of ROS Levels ROS_Assay->ROS_Quant

Caption: Workflow for assessing the synergistic effects of this compound and EGCG.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of individual polyphenols and their combinations. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the polyphenols as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide (PI) to the cell suspension to stain the DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Mix different concentrations of the polyphenol solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

    • Mix different concentrations of the polyphenol solutions with the ABTS•+ solution.

    • Incubate for a specific time and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The synergistic and antagonistic interactions of this compound with other polyphenols underscore the importance of a nuanced, evidence-based approach to the development of combination therapies. The potent synergistic anticancer effects observed with Resveratrol and EGCG, contrasted with the antagonistic antioxidant activity with Quercetin, highlight the specificity of these interactions. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of polyphenol combinations. Future investigations should focus on elucidating the precise molecular mechanisms underlying these synergistic and antagonistic effects to optimize their application in clinical settings.

References

Myricetin vs. Other Flavonoids: A Comparative Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and beverages, stands out within the flavonoid family for its distinct chemical structure and potent biological activities.[1][2] Structurally similar to other common flavonols like quercetin and kaempferol, this compound is distinguished by the presence of a third hydroxyl group on its B-ring, forming a pyrogallol configuration.[3] This structural feature is widely believed to be responsible for its augmented biological properties, particularly its strong antioxidant effects.[1][3] This guide provides a comparative analysis of this compound against other prominent flavonoids, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and mechanistic insights.

Antioxidant Activity

The capacity of flavonoids to scavenge free radicals is a cornerstone of their health benefits. This activity is largely dictated by the number and arrangement of hydroxyl (-OH) groups on their core structure. The pyrogallol B-ring of this compound enhances its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) more effectively than flavonoids with fewer -OH groups, such as quercetin (two -OH groups on the B-ring) and kaempferol (one -OH group on the B-ring).

Experimental data from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, consistently demonstrate the superior antioxidant potential of this compound. A lower IC50 value (the concentration required to scavenge 50% of the radicals) indicates greater antioxidant activity.

Table 1: Comparative Antioxidant Activity of Flavonols (IC50 Values)

Flavonoid DPPH Scavenging IC50 (µM) ABTS Scavenging IC50 (µM)
This compound 14.71 52.73
Quercetin ND 6.26
Kaempferol ND 12.93

ND: Not determined in the cited study. Values are converted from µg/mL for comparison. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.

  • Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark due to its light sensitivity.

  • Sample Preparation : The test compounds (this compound, quercetin, etc.) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to create a series of dilutions.

  • Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine by the antioxidant leads to a decrease in absorbance.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Flavonoid Solutions DPPH->Mix Samples Prepare Flavonoid Dilutions Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Start Reaction Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Plot Curve

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Flavonoids exert anti-inflammatory effects by modulating cellular signaling pathways and inhibiting pro-inflammatory enzymes. This compound has been shown to inhibit key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), various interleukins (IL-6, IL-12), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids like this compound can suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.

Interestingly, the effect of some flavonoids on COX enzymes can be complex. One study found that at very low doses (<0.3 mg/kg), this compound and quercetin act as co-substrates for cyclooxygenases, stimulating the formation of prostaglandin E2 (PGE2) in vivo. However, at higher doses, this stimulatory effect is reduced, suggesting a biphasic or inhibitory action.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates p_IkB p-IκBα IkB_NFkB->p_IkB NFkB NF-κB (p65/p50) (Active) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation p_IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Transcription->Cytokines induces This compound This compound & Other Flavonoids This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocol: NF-κB Activation Assay (Reporter Gene)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

  • Cell Line : A cell line (e.g., HEK 293) is engineered to contain a reporter gene, typically luciferase, under the control of a promoter with NF-κB binding sites.

  • Cell Culture and Treatment : Cells are seeded in plates and pre-treated with various concentrations of the test flavonoids for a set time (e.g., 4 hours).

  • Stimulation : Cells are then stimulated with an inflammatory agent like TNF-α or lipopolysaccharide (LPS) to activate the NF-κB pathway. A negative control (unstimulated) and a positive control (stimulated, no flavonoid) are included.

  • Incubation : The cells are incubated for a further period (e.g., 7 hours) to allow for reporter gene expression.

  • Cell Lysis and Assay : Cells are lysed, and the lysate is mixed with a luciferase substrate. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Analysis : The reduction in luciferase activity in flavonoid-treated cells compared to the positive control indicates inhibition of the NF-κB pathway. IC50 values can be calculated.

Anticancer Activity

This compound, quercetin, and kaempferol have all demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and is often dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and the induction of apoptosis and autophagy.

Table 2: Comparative Cytotoxic Activity of Flavonols Against Cancer Cell Lines (IC50 in µM)

Cell Line Cancer Type This compound Quercetin Kaempferol
MCF-7 Breast (ER+) ~50 (causes 80% inhibition) ND 35
MDA-MB-231 Breast (Triple-Negative) 114.75 ND 60.0
HepG2 Liver 28.15 ND 25-50
Huh-7 Liver >100 ND 25-50
HCT-15 Colon 100 (causes 70% inhibition) ND ND
Caco-2 Colon 88.4 ND ND

ND: Not determined in the cited study. Values represent the concentration required to inhibit cell growth by 50% after a specified incubation time (e.g., 48-72h).

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

References

Myricetin's Antioxidant Power: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Myricetin's antioxidant activity in laboratory settings (in vitro) versus living organisms (in vivo). Supported by experimental data, this document delves into the methodologies, quantitative outcomes, and underlying molecular mechanisms of this potent flavonoid.

This compound, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its robust antioxidant properties. This guide systematically evaluates its efficacy in scavenging free radicals and bolstering endogenous antioxidant defenses, drawing a parallel between its performance in chemical assays and its biological effects within a living system. The primary mechanism underpinning this compound's antioxidant action involves the activation of the Nrf2-Keap1 signaling pathway, a critical regulator of cellular resistance to oxidative stress.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound has been quantified through a variety of assays, both in vitro and in vivo. The following tables summarize the key findings from multiple studies, offering a comparative overview of its efficacy.

In Vitro Antioxidant Activity of this compound

In vitro assays are fundamental in determining the direct radical-scavenging capabilities of a compound. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

AssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
DPPH Radical Scavenging 4.68Green Tea Extract24.00
8.66 (x 10⁻⁶ mol/L)--
ABTS Radical Scavenging 16.78Green Tea Extract25.16
FRAP (Ferric Reducing Antioxidant Power) 530.67 (µM Fe(II)/µg)Green Tea Extract595.78 (µM Fe(II)/µg)

Note: Lower IC50 values indicate higher antioxidant activity.

In Vivo Antioxidant Activity of this compound

In vivo studies provide insights into the bioavailability, metabolism, and overall physiological impact of a compound. These studies typically measure the activity of endogenous antioxidant enzymes and the levels of oxidative stress markers.

Animal ModelDosageDurationEffect on Antioxidant Markers
Mice (liver failure model)50 and 100 mg/kgPretreatmentIncreased: SOD and CAT activity. Decreased: MDA and MPO levels.[1]
Rats (methotrexate-induced liver damage)--Increased: SOD, CAT, and GPx activities. Decreased: MDA levels.[2]
Mice (LPS-induced cardiac injury)100 and 300 mg/kg21 daysIncreased: SOD and CAT levels.[1]
Mice25 and 100 mg/kg-Increased: SOD and GPx activity.[3]
Mice (cisplatin-induced colon toxicity)--Restored: Levels of all antioxidant enzymes. Ameliorated: Lipid peroxidation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols cited in this guide.

In Vitro Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • After a set incubation period, the decrease in absorbance is measured.

  • The percentage of inhibition is calculated to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing an acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃ solution.

  • This compound samples are added to the FRAP reagent.

  • The mixture is incubated, and the formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is expressed as ferric reducing ability.

In Vivo Assays

Measurement of Antioxidant Enzymes (SOD, CAT, GPx):

  • Tissue samples (e.g., liver, heart) are collected from animal models.

  • The tissues are homogenized in an appropriate buffer to prepare a tissue lysate.

  • The activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in the lysate are determined using commercially available assay kits or established spectrophotometric methods.

  • The enzyme activities are typically normalized to the protein concentration of the lysate.

Measurement of Malondialdehyde (MDA): MDA is a marker of lipid peroxidation and is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Tissue homogenates are prepared as described above.

  • The homogenate is reacted with thiobarbituric acid (TBA) at a high temperature and acidic pH.

  • This reaction forms a pink-colored adduct.

  • The absorbance of this adduct is measured spectrophotometrically at around 532 nm.

  • The concentration of MDA is calculated and serves as an indicator of the extent of lipid peroxidation.

Signaling Pathway and Experimental Workflow

The antioxidant effects of this compound are largely mediated through the activation of the Nrf2-Keap1 signaling pathway. The diagrams below illustrate this pathway and the general workflow for assessing antioxidant activity.

Myricetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Interacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: this compound activates the Nrf2-Keap1 signaling pathway.

Antioxidant_Activity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment DPPH DPPH Assay IC50 Determine IC50 DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Correlation Correlation Analysis IC50->Correlation Animal_Model Animal Model Treatment with this compound Tissue_Collection Tissue Collection (e.g., Liver, Heart) Animal_Model->Tissue_Collection Biochemical_Analysis SOD, CAT, GPx Activity MDA Levels Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Correlation

Caption: General workflow for in vitro and in vivo antioxidant assessment.

Correlation Between In Vitro and In Vivo Findings

While a direct quantitative correlation between the in vitro IC50 values and the effective in vivo doses of this compound is not explicitly established in a single study, the collective evidence strongly suggests a positive relationship. The potent radical scavenging activity observed in chemical assays translates to significant protective effects in biological systems. This compound's ability to directly neutralize free radicals, as demonstrated by low IC50 values in DPPH and ABTS assays, likely contributes to the reduction of oxidative stress markers like MDA in vivo.

Furthermore, the activation of the Nrf2-Keap1 pathway represents a crucial indirect antioxidant mechanism. By upregulating the expression of endogenous antioxidant enzymes such as SOD, CAT, and GPx, this compound enhances the cell's intrinsic capacity to combat oxidative damage. This cellular effect, initiated by the molecular interaction of this compound with the Keap1 protein, explains its sustained antioxidant effects observed in animal models. Molecular docking studies have indeed shown a high binding affinity of this compound to Keap1.

References

Myricetin's Antioxidant Power: A Comparative Analysis Across Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth look at the antioxidant performance of myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants. This guide provides a side-by-side analysis of this compound's efficacy in seven common antioxidant assays, supported by quantitative data and detailed experimental protocols.

This compound is well-regarded for its potential health benefits, which are largely attributed to its potent antioxidant properties. This guide serves as a valuable resource for objectively evaluating its performance against various oxidative stressors, utilizing data from established in vitro antioxidant capacity assays.

Quantitative Performance of this compound in Antioxidant Assays

The following table summarizes the key performance indicators of this compound in various antioxidant assays. The data, including IC50 values and Trolox Equivalent Antioxidant Capacity (TEAC), has been compiled from peer-reviewed studies to provide a reliable benchmark for researchers.

Antioxidant AssayPerformance MetricThis compound ValueReference Compound/Value
DPPH Radical Scavenging Assay IC504.68 µg/mL[1]Ascorbic Acid (Vitamin C) often used as a standard.
ABTS Radical Scavenging Assay IC5016.78 µg/mL[1]Trolox is a common standard for this assay.
FRAP (Ferric Reducing Antioxidant Power) Antioxidant Capacity530.67 ± 10.97 µM Fe(II)/µg[1]Higher values indicate greater reducing power.
ORAC (Oxygen Radical Absorbance Capacity) TEAC3.2 ± 0.1Higher TEAC values indicate stronger antioxidant activity.
Hydrogen Peroxide (H₂O₂) Scavenging Assay IC50133.32 µg/mL[1]A measure of the ability to neutralize H₂O₂.
Nitric Oxide (NO) Scavenging Assay IC5019.70 µg/mL[1]Indicates the ability to scavenge nitric oxide radicals.
Deoxyribose Degradation Assay Antioxidant/Pro-oxidant ActivityShows both antioxidant and pro-oxidant properties depending on the presence of ascorbic acid and iron chelation.This assay highlights the complex redox behavior of this compound.

Experimental Methodologies

To ensure reproducibility and aid in the design of future studies, detailed protocols for each of the cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a microplate, add a specific volume of each this compound concentration to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound.

  • Add a small volume of each this compound concentration to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the FRAP reagent to the wells of a microplate.

  • Add the this compound samples to the wells and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Prepare a fluorescein working solution in phosphate buffer (75 mM, pH 7.4).

  • Prepare various concentrations of this compound and a Trolox standard.

  • In a black microplate, add the fluorescein solution to each well.

  • Add the this compound samples or Trolox standards to the wells.

  • Incubate the plate at 37°C for a pre-incubation period.

  • Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Monitor the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.

  • Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents (TE).

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

Protocol:

  • Prepare a solution of hydrogen peroxide (e.g., 40 mM) in phosphate buffer (pH 7.4).

  • Prepare various concentrations of this compound.

  • Add the this compound samples to the hydrogen peroxide solution.

  • Incubate for a specific time (e.g., 10 minutes).

  • Measure the absorbance of the remaining hydrogen peroxide at 230 nm.

  • Calculate the percentage of H₂O₂ scavenged and determine the IC50 value.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Protocol:

  • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).

  • Prepare various concentrations of this compound.

  • Mix the this compound samples with the sodium nitroprusside solution and incubate at 25°C for 150 minutes.

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Measure the absorbance at 546 nm. The decrease in absorbance indicates the scavenging of nitric oxide.

  • Calculate the percentage of NO scavenged and determine the IC50 value.

Deoxyribose Degradation Assay

This assay assesses the ability of a compound to protect the sugar deoxyribose from degradation by hydroxyl radicals generated by the Fenton reaction.

Protocol:

  • Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, and H₂O₂.

  • Prepare various concentrations of this compound.

  • Add the this compound samples to the reaction mixture.

  • Initiate the reaction by adding ascorbic acid.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heat the mixture in a water bath to develop a pink chromogen.

  • Measure the absorbance at 532 nm. A decrease in absorbance indicates protection against deoxyribose degradation.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of this compound's antioxidant activity across the different assays discussed.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Preparation DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay H2O2 H₂O₂ Scavenging NO NO Scavenging Deoxyribose Deoxyribose Degradation Assay_Reagents Antioxidant Assay Reagent Preparation Data_Collection Data Collection (Absorbance/Fluorescence) DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection ORAC->Data_Collection H2O2->Data_Collection NO->Data_Collection Deoxyribose->Data_Collection Calculation Calculation of IC50 / TEAC Data_Collection->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Workflow for Benchmarking this compound's Antioxidant Performance.

This guide underscores the multifaceted antioxidant capabilities of this compound. Its performance varies across different assays, reflecting the diverse mechanisms by which it can neutralize free radicals and reduce oxidative stress. This information is critical for researchers aiming to harness the therapeutic potential of this promising natural compound.

References

A Comparative Proteomic Analysis of Cellular Responses to Myricetin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of two prominent flavonoids, Myricetin and Quercetin, on cancer cells. By examining supporting experimental data from discrete studies, we aim to illuminate the distinct and overlapping cellular pathways modulated by these structurally similar compounds. This comparative analysis can inform future research and drug development efforts leveraging the therapeutic potential of these natural products.

Quantitative Proteomic Data

The following tables summarize the quantitative proteomic data from studies on cells treated with Quercetin and the available proteomic data for this compound. It is important to note that the experimental methodologies and cell lines used in these studies differ, which should be taken into consideration when comparing the results.

Table 1: Differentially Expressed Proteins in K562 Cells Treated with Quercetin

This table presents a selection of up- and down-regulated proteins identified in human chronic myeloid leukemia (K562) cells treated with 25 µM Quercetin for 24 hours. The data was generated using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based quantitative proteomics.[1][2] A total of 1703 proteins were identified, with fold changes measured for 1206 proteins.[1]

ProteinGene SymbolRegulationFold Change (log2)Function
Cystathionine gamma-lyaseCTHUpregulated> 0.5Antioxidant defense, H2S biosynthesis
Annexin A1ANXA1Upregulated> 0.5Anti-inflammatory, Apoptosis
S100A8 (Calgranulin A)S100A8Upregulated> 0.5Inflammation, Cell cycle regulation
S100A9 (Calgranulin B)S100A9Upregulated> 0.5Inflammation, Cell cycle regulation
Fatty Acid SynthaseFASNDownregulated< -0.5Lipid metabolism, Cell proliferation
HMG-CoA synthase, cytoplasmicHMGCS1Downregulated< -0.5Cholesterol biosynthesis
Isopentenyl-diphosphate delta-isomerase 1IDI1Downregulated< -0.5Cholesterol biosynthesis
Eukaryotic translation initiation factor 3 subunit AEIF3ADownregulated< -0.5Protein synthesis
Ribosomal Protein S3RPS3Downregulated< -0.5Protein synthesis
Heterogeneous nuclear ribonucleoprotein KHNRNPKDownregulated< -0.5RNA metabolism

This table is a representative sample of the 112 differentially expressed proteins identified in the study. For a complete list, please refer to the source publication.[1][2]

Table 2: Proteomic Changes in HepG2 Cells Treated with this compound

This table summarizes the observed changes in protein expression in human hepatoma (HepG2) cells pre-treated with this compound (10-20 µM) and then stimulated with lipopolysaccharide (LPS). The data was generated using Western Blotting and a Bio-Plex cytokine assay.

Protein/CytokineRegulationMethod of DetectionImplicated Pathway
Inducible nitric oxide synthase (iNOS)DownregulatedWestern BlotInflammation
Cyclooxygenase-2 (COX-2)DownregulatedWestern BlotInflammation
Tumor necrosis factor-alpha (TNF-α)DownregulatedBio-Plex Cytokine AssayInflammation
Interleukin-1alpha (IL-1α)DownregulatedBio-Plex Cytokine AssayInflammation
Interleukin-1beta (IL-1β)DownregulatedBio-Plex Cytokine AssayInflammation
Interleukin-2 (IL-2)DownregulatedBio-Plex Cytokine AssayInflammation
Interleukin-6 (IL-6)DownregulatedBio-Plex Cytokine AssayInflammation
Interferon-gamma (IFN-γ)DownregulatedBio-Plex Cytokine AssayInflammation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: SILAC-Based Quantitative Proteomics of Quercetin-Treated K562 Cells

This protocol is adapted from the study on Quercetin-treated K562 cells.

1. Cell Culture and SILAC Labeling:

  • K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • For SILAC labeling, cells are grown in RPMI-1640 medium deficient in L-lysine and L-arginine, supplemented with either "light" (12C6-Arg, 14N2-Lys) or "heavy" (13C6-Arg, 15N2-Lys) amino acids for at least five cell divisions to ensure complete incorporation.

2. Quercetin Treatment:

  • "Heavy"-labeled cells are treated with 25 µM Quercetin for 24 hours.

  • "Light"-labeled cells are treated with the vehicle (DMSO) as a control.

3. Protein Extraction and Digestion:

  • Cells are harvested, washed with PBS, and lysed in a buffer containing urea, thiourea, and CHAPS.

  • Equal amounts of protein from the "heavy" and "light" labeled cell lysates are mixed.

  • The protein mixture is reduced with DTT, alkylated with iodoacetamide, and digested with trypsin.

4. Mass Spectrometry and Data Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein identification and quantification are performed using software such as MaxQuant. The ratios of heavy to light peptides are used to determine the relative abundance of proteins between the Quercetin-treated and control samples.

Protocol 2: Western Blot and Cytokine Array for this compound-Treated HepG2 Cells

This protocol is based on the study of this compound's anti-inflammatory properties in HepG2 cells.

1. Cell Culture and Treatment:

  • HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are pre-treated with various concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 30 minutes).

  • Following this compound pre-treatment, cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 12-24 hours to induce an inflammatory response.

2. Western Blot Analysis:

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2) and a loading control (e.g., α-tubulin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Bio-Plex Cytokine Assay:

  • The cell culture supernatant is collected after treatment.

  • The concentrations of multiple cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured simultaneously using a Bio-Plex cytokine assay system according to the manufacturer's instructions. This assay is a bead-based immunoassay that allows for the multiplexed quantification of proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and Quercetin, as well as a typical experimental workflow for comparative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture treatment_this compound This compound Treatment cell_culture->treatment_this compound treatment_quercetin Quercetin Treatment cell_culture->treatment_quercetin control Control (Vehicle) cell_culture->control protein_extraction Protein Extraction treatment_this compound->protein_extraction treatment_quercetin->protein_extraction control->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms protein_id Protein Identification & Quantification lc_msms->protein_id bioinformatics Bioinformatics Analysis (Pathway, Function) protein_id->bioinformatics comparison Comparative Analysis bioinformatics->comparison

Experimental workflow for comparative proteomics.

quercetin_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis quercetin Quercetin pi3k PI3K quercetin->pi3k Inhibits mapk MAPK quercetin->mapk Modulates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) quercetin->bcl2 Downregulates bax Bax (Pro-apoptotic) quercetin->bax Upregulates akt Akt pi3k->akt mtor mTOR akt->mtor caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Signaling pathways modulated by Quercetin.

myricetin_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits nrf2 Nrf2 This compound->nrf2 Activates pi3k_akt PI3K/Akt/mTOR This compound->pi3k_akt Inhibits inos_cox2 iNOS, COX-2 nfkb->inos_cox2 inflammation_cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->inflammation_cytokines antioxidant_enzymes Antioxidant Enzymes nrf2->antioxidant_enzymes

Signaling pathways influenced by this compound.

Comparative Discussion

Based on the available proteomic data, both this compound and Quercetin demonstrate significant effects on cellular processes, particularly those related to inflammation, apoptosis, and cell proliferation.

Overlapping Effects:

  • Anti-inflammatory Action: Both flavonoids exhibit potent anti-inflammatory properties. This compound has been shown to downregulate key inflammatory proteins like iNOS and COX-2, as well as a suite of inflammatory cytokines. Quercetin also modulates inflammatory pathways, in part through its effects on the NF-κB and MAPK signaling cascades.

  • Modulation of Cell Proliferation and Survival Pathways: Both compounds are known to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. This inhibition is a likely contributor to their observed anti-cancer effects.

Distinct Proteomic Signatures:

  • Quercetin's Impact on Protein Synthesis and RNA Metabolism: The quantitative proteomic analysis of Quercetin-treated cells revealed a significant downregulation of proteins involved in the translational machinery and RNA metabolism. This suggests that Quercetin may exert a broad inhibitory effect on protein synthesis, contributing to its anti-proliferative effects.

  • This compound's Strong Modulation of Inflammatory Cytokines: The study on this compound highlighted its profound ability to suppress the secretion of a wide range of pro-inflammatory cytokines. This points to a primary mechanism of action centered on resolving inflammatory responses.

  • Regulation of Apoptosis-Related Proteins by Quercetin: The SILAC data for Quercetin provides specific quantitative evidence for the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, offering a detailed view of its pro-apoptotic mechanism. While this compound is also known to induce apoptosis, comprehensive quantitative proteomic data on its effects on apoptosis-related proteins is not as readily available for direct comparison.

While both this compound and Quercetin are promising bioactive compounds with anti-inflammatory and anti-cancer potential, the available proteomic evidence suggests they may achieve these effects through both shared and distinct mechanisms. Quercetin appears to have a pronounced impact on the fundamental processes of protein synthesis and RNA metabolism, in addition to its role in apoptosis and inflammation. This compound, based on current proteomic data, demonstrates a particularly strong anti-inflammatory signature through the broad suppression of inflammatory mediators.

Further head-to-head comparative proteomic studies using the same cell lines and methodologies are warranted to fully elucidate the nuanced differences in their mechanisms of action. Such studies will be invaluable for the targeted development of these flavonoids as therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for Myricetin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Myricetin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Principles of this compound Waste Management

The primary principle for the disposal of this compound is to treat it as a chemical waste product and manage it in accordance with all applicable local, regional, and national regulations.[1][2] Under no circumstances should this compound or its solutions be emptied into drains or released into the environment.[1][3] It is imperative to consult with a licensed professional waste disposal service or a local waste disposal expert to ensure compliance.

Procedural Steps for Disposal

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing or lab coat

  • A suitable respirator if there is a risk of dust or aerosol formation

Step 2: Containment

  • Solid this compound: Carefully sweep up the solid material, avoiding dust formation. Place the swept material into a suitable, clearly labeled, and sealed container for disposal.

  • This compound Solutions: Absorb the solution with a non-combustible, inert material such as sand, diatomite, or a universal binder. Once fully absorbed, place the material into a sealed, labeled container for disposal.

Step 3: Final Disposal

  • Arrange for the collection and disposal of the contained this compound waste through a licensed, professional waste disposal company.

  • Chemical waste generators are responsible for correctly classifying the waste according to hazardous waste regulations to ensure complete and accurate documentation.

Step 4: Decontamination

  • Clean any contaminated surfaces or equipment by scrubbing with alcohol or washing with soap and water.

  • All contaminated cleaning materials and wash water should be collected and disposed of as chemical waste.

Step 5: Container Disposal

  • Contaminated packaging must be handled and disposed of in the same manner as the this compound itself.

  • Only completely emptied and decontaminated packages may be considered for recycling.

Summary of Disposal Practices

For quick reference, the following table summarizes the key operational guidelines for this compound disposal.

Guideline CategoryRecommended ActionsProhibited Actions
Regulatory Consult local waste disposal experts and follow all local, regional, and national regulations. Classify waste accurately.Do not dispose of this compound without consulting regulatory requirements.
Handling Use appropriate PPE. Handle in a well-ventilated area. Avoid generating dust.Do not handle with unprotected skin or eyes. Do not create dust clouds.
Containment Place solid waste and absorbed solutions in sealed, clearly labeled containers.Do not leave waste in open or unlabeled containers.
Environmental Retain all contaminated materials, including wash water, for proper disposal.Do not empty into drains, sewers, or allow contact with ground or surface water.
Container Management Treat contaminated packaging as you would the chemical itself. Recycle only completely empty and clean packaging.Do not discard contaminated packaging in regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

MyricetinDisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid this compound assess_form->solid_waste  Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid   sweep Sweep Carefully (Avoid Dust) solid_waste->sweep absorb Absorb with Inert Material (e.g., Sand, Vermiculite) liquid_waste->absorb contain Place in Sealed & Labeled Waste Container sweep->contain absorb->contain decontaminate Decontaminate Surfaces & Equipment contain->decontaminate dispose Dispose via Licensed Waste Management Service decontaminate->dispose end Disposal Complete dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Myricetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Myricetin, a naturally occurring flavonoid. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound

While this compound is not generally classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and potential irritation.[1][2][3] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side protection.[2][4]Protects eyes from potential splashes or airborne particles of this compound powder.
Hand Protection Impermeable and chemical-resistant gloves.Prevents direct skin contact. It is important to use proper glove removal technique.
Respiratory Protection Not typically required for normal use. If dust formation is likely, a particulate filter respirator (e.g., N95 or P1) is recommended.Minimizes inhalation of this compound dust, which may cause respiratory tract irritation.
Body Protection Standard laboratory coat or other appropriate protective clothing.Provides a barrier to prevent skin exposure.

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps from preparation to final disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Area B->C Proceed to handling D Prepare Solutions C->D E Clean Work Area D->E After experiment completion F Remove and Dispose of PPE Correctly E->F G Dispose of this compound Waste F->G Segregate waste H Consult Local Regulations G->H

This compound Handling and Disposal Workflow

Experimental Protocols

Standard Handling Procedure:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the this compound SDS.

  • Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.

  • Ventilation: Handle this compound powder in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Avoid Contact: Prevent contact with skin and eyes.

  • Hygiene: After handling, wash hands thoroughly. Keep the substance away from food and drink.

Storage:

  • Store this compound in a tightly sealed container in a dry and cool place.

Disposal Plan:

  • Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with official regulations. Do not dispose of it with household garbage or allow it to enter the sewage system.

  • Consultation: It is recommended to consult with your institution's environmental health and safety department or a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • In case of skin contact: Wash the affected area with soap and water.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.